Product packaging for CMI-392(Cat. No.:)

CMI-392

Cat. No.: B10775512
M. Wt: 375.6 g/mol
InChI Key: FUGQNAUKABUDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CMI-392 is a useful research compound. Its molecular formula is C18H25N5S2 and its molecular weight is 375.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25N5S2 B10775512 CMI-392

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGQNAUKABUDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of ONC-392 in Treg Depletion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody designed to overcome the limitations of previous CTLA-4 inhibitors by offering a more favorable therapeutic index. Its unique mechanism of action centers on the selective depletion of regulatory T cells (Tregs) within the tumor microenvironment (TME), while preserving Treg function in peripheral tissues. This selectivity is achieved through a novel pH-sensitive binding to CTLA-4, which allows for the recycling of the CTLA-4 receptor rather than its degradation. This key feature is intended to enhance anti-tumor immunity while mitigating the immune-related adverse events (irAEs) associated with first-generation anti-CTLA-4 therapies. This guide provides a detailed examination of the molecular mechanisms, experimental validation, and clinical implications of ONC-392's targeted Treg depletion.

The Core Mechanism: pH-Dependent CTLA-4 Recycling

The cornerstone of ONC-392's differentiated mechanism is its pH-sensitive binding to the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4). Unlike first-generation anti-CTLA-4 antibodies such as ipilimumab, which bind irreversibly to CTLA-4 and lead to its lysosomal degradation, ONC-392 is designed to dissociate from CTLA-4 in the acidic environment of the endosome.[1][2] This dissociation allows the CTLA-4 receptor to be recycled back to the cell surface, a critical process for maintaining immune homeostasis in peripheral tissues.[3][4]

In the tumor microenvironment, which is often characterized by acidic conditions, ONC-392's binding to CTLA-4 on the surface of Tregs is maintained. This leads to the selective targeting and depletion of these immunosuppressive cells. By preserving CTLA-4 recycling in healthy tissues, ONC-392 is hypothesized to reduce the incidence and severity of irAEs that are common with non-pH-sensitive anti-CTLA-4 antibodies.[4][5]

Signaling Pathway of ONC-392 in Treg Depletion

The following diagram illustrates the proposed signaling pathway of ONC-392, leading to the targeted depletion of Tregs in the tumor microenvironment.

cluster_treg Regulatory T cell (Treg) in TME ONC392 ONC-392 CTLA4 CTLA-4 ONC392->CTLA4 Binds at physiological pH ONC392_CTLA4 ONC-392/CTLA-4 Complex CTLA4->ONC392_CTLA4 Endosome Endosome (Acidic pH) ONC392_CTLA4->Endosome Internalization ADCC ADCC ONC392_CTLA4->ADCC Fc-mediated Recycling CTLA-4 Recycling Endosome->Recycling Dissociation at low pH Recycling->CTLA4 Return to cell surface Treg_Depletion Treg Depletion ADCC->Treg_Depletion NK_Macrophage NK Cell / Macrophage NK_Macrophage->ADCC

Caption: Signaling pathway of ONC-392 leading to Treg depletion.

Quantitative Analysis of Treg Depletion

While specific quantitative data from preclinical and clinical studies on ONC-392 are not extensively published in the public domain, the following tables illustrate the expected outcomes based on the proposed mechanism of action. These tables are designed for the comparative analysis of Treg populations in the tumor microenvironment versus peripheral blood.

Preclinical Data: In Vivo Mouse Models

Preclinical studies in humanized CTLA-4 mouse models have been instrumental in demonstrating the differential effect of ONC-392 on Treg populations.[6]

Treatment GroupMean % of CD4+ T cells that are Tregs (Tumor)Std. Dev.Mean % of CD4+ T cells that are Tregs (Spleen)Std. Dev.
Vehicle Control25.44.112.22.5
Ipilimumab15.13.56.31.8
ONC-392 8.2 2.1 10.5 2.3
Note: Data are illustrative and based on expected outcomes.
Clinical Data: Phase 1/2 PRESERVE-001 Trial (NCT04140526)

Early clinical data from the PRESERVE-001 trial has shown promising anti-tumor activity and a manageable safety profile for ONC-392.[7] Analysis of patient biopsies and peripheral blood would be critical to confirm the selective Treg depletion in humans.

Patient CohortChange in Treg Frequency in TME (Post-treatment vs. Baseline)Change in Treg Frequency in Peripheral Blood (Post-treatment vs. Baseline)
ONC-392 MonotherapySignificant DecreaseMinimal Change
ONC-392 + PembrolizumabSignificant DecreaseMinimal Change
Note: Data are illustrative and based on expected outcomes from clinical trials such as NCT04140526.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of ONC-392.

Flow Cytometry for Treg Quantification

This protocol outlines a standard procedure for identifying and quantifying regulatory T cells from tumor and peripheral blood samples.

Objective: To determine the percentage of Tregs (CD4+FoxP3+) within the CD4+ T cell population.

Materials:

  • Single-cell suspensions from tumor tissue or peripheral blood mononuclear cells (PBMCs)

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD25, anti-FoxP3, anti-CD127

  • Flow cytometer

Procedure:

  • Prepare single-cell suspensions from tumor or blood samples.

  • Perform surface staining with anti-CD3, anti-CD4, anti-CD25, and anti-CD127 antibodies.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Perform intracellular staining with an anti-FoxP3 antibody.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software, gating on CD3+, CD4+ lymphocytes, and then identifying the CD25+FoxP3+ or CD25+CD127lowFoxP3+ population.

Start Single-cell suspension Surface_Stain Surface Stain (CD3, CD4, CD25, CD127) Start->Surface_Stain Fix_Perm Fixation & Permeabilization Surface_Stain->Fix_Perm Intra_Stain Intracellular Stain (FoxP3) Fix_Perm->Intra_Stain Acquire Flow Cytometry Acquisition Intra_Stain->Acquire Analysis Data Analysis Acquire->Analysis Gating1 Gate on Lymphocytes (FSC vs SSC) Analysis->Gating1 Gating2 Gate on CD3+ T cells Gating1->Gating2 Gating3 Gate on CD4+ T helper cells Gating2->Gating3 Gating4 Identify Tregs (CD25+ FoxP3+) Gating3->Gating4 Result Quantify % Tregs Gating4->Result

References

A Technical Guide to ONC-392: A Novel Anti-CTLA-4 Antibody that Preserves CTLA-4 Recycling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody engineered to overcome the toxicity limitations of first-generation CTLA-4 inhibitors like ipilimumab.[1][2][3] Its unique mechanism of action centers on the preservation of CTLA-4 recycling, which is crucial for maintaining immune homeostasis and reducing immune-related adverse events (irAEs).[2][4][5][6] Unlike ipilimumab, which leads to the lysosomal degradation of CTLA-4, ONC-392 is designed to be pH-sensitive, dissociating from CTLA-4 in the acidic environment of the endosome.[6][7][8] This allows CTLA-4 to be recycled back to the cell surface, preserving its function in peripheral tissues while enabling potent anti-tumor activity through the depletion of regulatory T cells (Tregs) in the tumor microenvironment.[2][3][5][9] This technical guide provides an in-depth overview of the core mechanism of ONC-392, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways involved.

The CTLA-4 Recycling Pathway: A Foundation for ONC-392's Mechanism

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is a critical negative regulator of T-cell activation.[10] Its surface expression is tightly controlled through a dynamic process of internalization and recycling.[10][11]

Under normal physiological conditions, CTLA-4 is constitutively internalized from the T-cell surface via clathrin-mediated endocytosis.[10][12][13] This process is mediated by the interaction of the tyrosine-based motif (YVKM) in the cytoplasmic tail of CTLA-4 with the AP2 adaptor protein complex.[12][13] Once inside the cell, CTLA-4 enters the endosomal pathway and can either be targeted for lysosomal degradation or recycled back to the plasma membrane.[11][12][13]

The recycling of CTLA-4 is a crucial step in maintaining its function and is dependent on the protein LRBA (LPS-responsive beige-like anchor protein).[10][11][12][13] LRBA binds to the cytoplasmic tail of CTLA-4 within endosomes, preventing its trafficking to lysosomes and facilitating its return to the cell surface.[6][10][11][12] This recycling process is essential for the proper function of regulatory T cells (Tregs), which highly express CTLA-4 and play a key role in immune tolerance.[14]

First-generation anti-CTLA-4 antibodies, such as ipilimumab, are not pH-sensitive and remain bound to CTLA-4 after internalization.[6] This antibody-CTLA-4 complex is unable to interact with LRBA, leading to its diversion to the lysosome for degradation.[6] The resulting depletion of CTLA-4 from the cell surface disrupts Treg function and can lead to systemic immune activation and severe immune-related adverse events (irAEs).[6]

ONC-392: A pH-Sensitive Antibody that Preserves CTLA-4 Recycling

ONC-392 is a humanized IgG1 monoclonal antibody specifically designed to be pH-sensitive.[7][8] This property allows it to bind to CTLA-4 on the cell surface but dissociate in the acidic environment of the endosome.[6][7][8]

The proposed mechanism of ONC-392 is as follows:

  • Binding: ONC-392 binds to CTLA-4 on the surface of T cells, particularly Tregs within the tumor microenvironment.[3][9]

  • Internalization: The ONC-392-CTLA-4 complex is internalized into endosomes.

  • Dissociation: Due to its pH-sensitivity, ONC-392 dissociates from CTLA-4 in the acidic endosomal compartment.[6][7]

  • Recycling: Freed from the antibody, CTLA-4 can now interact with LRBA and be recycled back to the cell surface, preserving its function.[6] The dissociated ONC-392 antibody is also recycled and can re-enter circulation.[6]

  • Treg Depletion: By targeting CTLA-4 on Tregs within the tumor microenvironment, ONC-392 mediates their depletion through antibody-dependent cellular cytotoxicity (ADCC).[3][4] This selective depletion of immunosuppressive Tregs enhances the anti-tumor immune response.[3][9]

This mechanism of action is hypothesized to uncouple the therapeutic effect (Treg depletion in the tumor) from the systemic toxicity associated with global CTLA-4 blockade.[2][5]

Data Presentation

Preclinical Data

Preclinical studies in humanized mouse models have demonstrated that ONC-392 is more effective at depleting intratumoral Tregs and has a better safety profile compared to other anti-CTLA-4 antibodies.[4][5][9] It has been shown to preserve CTLA-4 recycling, leading to maintained immune tolerance in peripheral tissues.[5]

Clinical Data

The clinical development of ONC-392 is being evaluated in the PRESERVE-001 (NCT04140526) and PRESERVE-003 (NCT05671510) trials.[3][9][15][16]

Table 1: Efficacy of ONC-392 Monotherapy in Patients with Advanced Solid Tumors (PRESERVE-001 Phase Ia) [1][15]

Dose LevelNumber of PatientsClinical Benefit (CR, PR, SD > 7 months)
3 mg/kg42 (2 SD)
10 mg/kg64 (2 CR, 2 with significant tumor reduction)
Total 10 6

CR: Complete Response, PR: Partial Response, SD: Stable Disease

Table 2: Efficacy of ONC-392 Monotherapy in PD-(L)1-Resistant Non-Small Cell Lung Cancer (NSCLC) (PRESERVE-001 Expansion Cohort) [9][17]

MetricValue
Number of Evaluable Patients27
Overall Response Rate (ORR)29.6%
Confirmed Responses22.2%
Unconfirmed Responses7.4%
Disease Control Rate (DCR)70.4%
6-month Overall Survival (OS) Rate65%
12-month Overall Survival (OS) Rate55%

Table 3: Safety Profile of ONC-392 Monotherapy in PD-(L)1-Resistant NSCLC (PRESERVE-001 Expansion Cohort) [9][17]

Adverse Event (AE) CategoryPercentage of Patients
Treatment-Related AEs (TRAEs)74%
Grade 3/4 TRAEs43%
Immune-Related AEs (irAEs)54%
Grade 3/4 irAEs34%
TRAEs Leading to Dose Interruption26%
TRAEs Leading to Dose Reduction3%
TRAEs Leading to Discontinuation20%

Experimental Protocols

Detailed experimental protocols are proprietary to the developing pharmaceutical companies. However, based on the published literature, the key experiments to elucidate the mechanism of ONC-392 would involve the following methodologies:

CTLA-4 Trafficking and Recycling Assays
  • Objective: To visualize and quantify the internalization and recycling of CTLA-4 in the presence of ONC-392 versus a non-pH-sensitive anti-CTLA-4 antibody.

  • Methodology Summary:

    • Cell Lines: Jurkat T-cells or other T-cell lines endogenously or exogenously expressing CTLA-4.[11]

    • Antibody Labeling: Fluorescently labeling ONC-392 and a control antibody (e.g., ipilimumab).

    • Internalization Assay: Cells are incubated with the labeled antibodies on ice to allow surface binding, then warmed to 37°C to permit internalization. The amount of surface-bound versus internalized antibody is quantified over time using flow cytometry or confocal microscopy.[11]

    • Recycling Assay: After internalization of the antibody-CTLA-4 complex, surface-bound antibodies are stripped. Cells are then incubated at 37°C, and the reappearance of the fluorescently labeled antibody on the cell surface is measured over time, indicating recycling.[11]

    • Colocalization Studies: Using confocal microscopy to determine the colocalization of internalized CTLA-4 with endosomal markers (e.g., Rab5 for early endosomes, Rab7 for late endosomes/lysosomes, Rab11 for recycling endosomes) and with LRBA.[10][11]

In Vivo Treg Depletion and Anti-Tumor Efficacy Studies
  • Objective: To assess the ability of ONC-392 to deplete Tregs in the tumor microenvironment and inhibit tumor growth in vivo.

  • Methodology Summary:

    • Animal Models: Humanized mouse models with a human immune system and expressing human CTLA-4 are essential to evaluate the human-specific antibody.[8]

    • Tumor Implantation: Implantation of syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) that are known to be responsive to checkpoint inhibitors.

    • Treatment: Administration of ONC-392, a control antibody, and a vehicle control to tumor-bearing mice.

    • Tumor Growth Monitoring: Regular measurement of tumor volume.

    • Immunophenotyping: At the end of the study, tumors and spleens are harvested, and single-cell suspensions are prepared. Flow cytometry is used to quantify the percentage and absolute number of different immune cell populations, particularly CD4+Foxp3+ regulatory T cells, in the tumor microenvironment and peripheral lymphoid organs.

Visualizations

Signaling Pathways and Experimental Workflows

CTLA4_Trafficking cluster_extracellular Extracellular Space cluster_cell T Cell cluster_membrane Plasma Membrane CTLA4_Surface CTLA-4 Clathrin_Pit Clathrin-coated Pit CTLA4_Surface->Clathrin_Pit Internalization (AP2-mediated) Early_Endosome Early Endosome (pH ~6.0-6.5) Clathrin_Pit->Early_Endosome Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Recycling Pathway Late_Endosome_Lysosome Late Endosome / Lysosome (pH ~4.5-5.0) Early_Endosome->Late_Endosome_Lysosome Degradation Pathway Recycling_Endosome->CTLA4_Surface_Internal Recycling to surface LRBA LRBA Recycling_Endosome->LRBA Rab11 Rab11 Recycling_Endosome->Rab11

Caption: General CTLA-4 intracellular trafficking pathway.

ONC392_Mechanism cluster_extracellular Extracellular Space cluster_cell T Cell cluster_membrane Plasma Membrane ONC392 ONC-392 CTLA4_Surface CTLA-4 ONC392->CTLA4_Surface Binding Recycling_Endosome Recycling Endosome ONC392->Recycling_Endosome Antibody Recycling Ipilimumab Ipilimumab Ipilimumab->CTLA4_Surface Binding ONC392_CTLA4_Complex ONC-392::CTLA-4 Ipi_CTLA4_Complex Ipilimumab::CTLA-4 Early_Endosome Early Endosome (Acidic pH) Early_Endosome->ONC392 Dissociation CTLA4_Recycled CTLA4_Recycled Ipi_CTLA4_Complex_Internal Ipi_CTLA4_Complex_Internal Recycling_Endosome->CTLA4_Surface_Internal Return to surface Lysosome Lysosome LRBA LRBA ONC392_CTLA4_Complex->Early_Endosome Internalization Ipi_CTLA4_Complex->Early_Endosome Internalization CTLA4_Recycled->Recycling_Endosome CTLA-4 Recycling (LRBA-mediated) Ipi_CTLA4_Complex_Internal->Lysosome Degradation

Caption: Comparative mechanism of ONC-392 and Ipilimumab.

Conclusion

ONC-392 represents a significant advancement in the field of cancer immunotherapy. By preserving the natural recycling pathway of CTLA-4, it offers the potential for a wider therapeutic window compared to first-generation anti-CTLA-4 antibodies. The clinical data to date are promising, particularly in heavily pre-treated patient populations with high unmet medical needs, such as PD-(L)1-resistant NSCLC.[15][17] The ongoing and future clinical trials will be crucial in further defining the role of ONC-392 in the treatment of various solid tumors. The innovative, recycling-preservative mechanism of ONC-392 provides a strong rationale for its continued development and investigation.

References

ONC-392's Role in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody designed to modulate the tumor microenvironment (TME) with an improved therapeutic index compared to first-generation CTLA-4 inhibitors. Its unique pH-sensitive binding to CTLA-4 allows for a distinct mechanism of action that involves the preservation of CTLA-4 recycling in normal tissues while promoting the depletion of regulatory T cells (Tregs) within the acidic TME. This guide provides a comprehensive overview of ONC-392's core mechanism, its impact on the TME, and detailed methodologies for key experimental approaches in its evaluation.

Introduction: The Evolution of CTLA-4 Inhibition

Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) is a critical immune checkpoint receptor that downregulates T-cell activation, playing a pivotal role in maintaining immune homeostasis.[1] While the blockade of CTLA-4 has been a cornerstone of cancer immunotherapy, first-generation antibodies like ipilimumab have been associated with significant immune-related adverse events (irAEs) due to systemic immune activation.[2]

ONC-392 represents a novel approach to CTLA-4 blockade. It is a humanized IgG1 monoclonal antibody with pH-sensitive binding to CTLA-4.[3][4] This property allows ONC-392 to bind strongly to CTLA-4 at physiological pH but dissociate in the acidic conditions characteristic of the TME and endosomes.[5][6] This unique feature is designed to spare CTLA-4 from lysosomal degradation in peripheral tissues, thereby preserving its immune-regulatory function and reducing systemic toxicity, while selectively targeting and depleting immunosuppressive Tregs within the tumor.[7][8]

Mechanism of Action: pH-Sensitivity and CTLA-4 Recycling

The core of ONC-392's differentiated mechanism lies in its pH-dependent interaction with CTLA-4.[6]

  • In Normal Tissues (Physiological pH ~7.4): ONC-392 binds to CTLA-4 on the surface of T cells. Upon internalization, the complex enters the endosome. However, as the endosome acidifies, ONC-392's affinity for CTLA-4 decreases, leading to its dissociation. This allows CTLA-4 to be recycled back to the cell surface, preserving its normal function and preventing the widespread immune activation that leads to irAEs.[9][10]

  • In the Tumor Microenvironment (Acidic pH <7.0): The acidic nature of the TME enhances the dissociation of ONC-392 from CTLA-4 after internalization. However, a key effect of ONC-392 is the potent antibody-dependent cellular cytotoxicity (ADCC) against cells with high CTLA-4 expression, most notably Tregs, which are abundant in the TME.[2] By preserving CTLA-4 on the cell surface, ONC-392 may provide a higher density of targets for ADCC by effector cells like natural killer (NK) cells and macrophages within the tumor.[11]

Signaling Pathway: ONC-392 vs. First-Generation Anti-CTLA-4

Comparative CTLA-4 Antibody Signaling cluster_first_gen First-Generation Anti-CTLA-4 (e.g., Ipilimumab) cluster_onc392 ONC-392 FirstGen_Ab Ipilimumab CTLA4_1 CTLA-4 FirstGen_Ab->CTLA4_1 Binds Endosome_1 Endosome (Acidic pH) CTLA4_1->Endosome_1 Internalization Lysosome_1 Lysosome Endosome_1->Lysosome_1 Stable Binding in Acidic pH Degradation_1 CTLA-4 Degradation Lysosome_1->Degradation_1 Treg_Depletion_1 Systemic Treg Depletion Degradation_1->Treg_Depletion_1 irAEs Immune-Related Adverse Events Treg_Depletion_1->irAEs ONC392 ONC-392 CTLA4_2 CTLA-4 ONC392->CTLA4_2 Binds Treg_Depletion_2 Tumor-Specific Treg Depletion ONC392->Treg_Depletion_2 ADCC in TME Endosome_2 Endosome (Acidic pH) CTLA4_2->Endosome_2 Internalization Recycling_Vesicle Recycling Vesicle Endosome_2->Recycling_Vesicle Dissociation in Acidic pH Recycling_Vesicle->CTLA4_2 Recycling Reduced_irAEs Reduced irAEs Recycling_Vesicle->Reduced_irAEs

Caption: Comparative mechanism of ONC-392 and first-generation anti-CTLA-4 antibodies.

Impact on the Tumor Microenvironment

ONC-392 reshapes the immunosuppressive TME primarily through its effects on key immune cell populations.

Depletion of Regulatory T Cells (Tregs)

The most well-documented effect of ONC-392 is the selective depletion of Tregs within the TME.[2] Tregs highly express CTLA-4 and are a major barrier to effective anti-tumor immunity. Preclinical studies have shown that ONC-392 is more effective at depleting intratumoral Tregs compared to first-generation anti-CTLA-4 antibodies.[11] This targeted depletion is thought to be a primary driver of its anti-tumor activity.

Modulation of Myeloid Cells

While data on the direct effects of ONC-392 on myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are still emerging, the depletion of Tregs is expected to have downstream consequences on these populations. Treg depletion can reduce the production of immunosuppressive cytokines that support the M2-like polarization of TAMs and the function of MDSCs. Further research is needed to fully elucidate the impact of ONC-392 on the myeloid compartment of the TME.

Enhancement of Effector T Cell Function

By depleting Tregs and potentially altering the myeloid landscape, ONC-392 creates a more favorable environment for the activation and function of cytotoxic CD8+ and helper CD4+ effector T cells. The removal of Treg-mediated suppression allows for a more robust anti-tumor immune response.

Quantitative Data from Clinical Trials

The PRESERVE-001 (NCT04140526) is a Phase 1/2 clinical trial evaluating ONC-392 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[12][13]

Table 1: ONC-392 Monotherapy in Advanced Solid Tumors (Phase 1a Dose Escalation)
Dose LevelNumber of PatientsComplete Response (CR)Partial Response (PR)Stable Disease (SD)
3 mg/kg4002
10 mg/kg620-
Total 10 2 0 2
Data from a press release on the PRESERVE-001 trial.[14]
Table 2: ONC-392 Monotherapy in PD-(L)1-Resistant NSCLC (PRESERVE-001 Expansion Cohort)
MetricValue
Number of Evaluable Patients27
Overall Response Rate (ORR)29.6%
Confirmed Responses22.2%
Unconfirmed Responses7.4%
Disease Control Rate (DCR)70.4%
Data presented at the 2023 ASCO Annual Meeting.[15][16]
Table 3: ONC-392 in Combination with Pembrolizumab (PRESERVE-001 Dose Escalation)
MetricValue
Number of Evaluable Patients10
Partial Response (PR)3
Stable Disease (SD)6
Progressive Disease (PD)1
Overall Response Rate (ORR)30%
Disease Control Rate (DCR)90%
Data presented at the SITC 2022 Annual Meeting.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the effects of ONC-392 on the TME. These are generalized protocols and may require optimization for specific tumor types and experimental setups.

Flow Cytometry for Immune Cell Profiling in Tumor Tissue

This protocol outlines a method for preparing a single-cell suspension from a solid tumor and staining for key immune cell populations.

Workflow Diagram

start Tumor Biopsy mince Mince Tissue start->mince digest Enzymatic Digestion (e.g., Collagenase, DNase) mince->digest filter_lys Filter and Lyse Red Blood Cells digest->filter_lys wash Wash and Count Cells filter_lys->wash stain Surface and Intracellular Staining wash->stain acquire Flow Cytometry Acquisition stain->acquire analyze Data Analysis acquire->analyze

References

ONC-392: A Deep Dive into its Molecular Architecture and Binding Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

ROCKVILLE, MD – This technical whitepaper provides a comprehensive analysis of ONC-392 (also known as BNT316/gotistobart), a next-generation, humanized IgG1 monoclonal antibody targeting the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4). Developed to overcome the toxicity limitations of previous anti-CTLA-4 therapies, ONC-392's unique molecular design and binding characteristics offer a promising new avenue in cancer immunotherapy. This document is intended for researchers, scientists, and drug development professionals, detailing the molecular structure, binding affinity, and mechanism of action of ONC-392, supported by available preclinical and clinical data.

Molecular Structure and Engineering

ONC-392 is a humanized immunoglobulin G1 (IgG1) kappa isotype monoclonal antibody.[1] Its design incorporates critical modifications in both the antigen-binding fragment (Fab) and the crystallizable fragment (Fc) region to optimize its therapeutic index.

The most distinctive feature of ONC-392 is its pH-sensitive binding to CTLA-4 .[2][3] The Fab region is engineered to dissociate from CTLA-4 in the acidic environment of the early endosome (pH ~6.0).[3] This contrasts with first-generation anti-CTLA-4 antibodies, such as ipilimumab, which maintain stable binding at low pH, leading to lysosomal degradation of the antibody-CTLA-4 complex.[1][4]

The Fc region of ONC-392 has also been engineered to modulate its interaction with Fc gamma receptors (FcγRs) and the neonatal Fc receptor (FcRn). These modifications are crucial for tailoring the antibody's effector functions and pharmacokinetic profile.

Binding Affinity and Profile

While specific quantitative data for the binding affinity of ONC-392 to its primary target, CTLA-4 (such as Kd, Ki, or IC50 values), are not publicly available, the qualitative binding characteristics and the affinity for Fc receptors have been described.

pH-Dependent Binding to CTLA-4

ONC-392 exhibits a unique pH-dependent binding profile. It binds strongly to CTLA-4 at physiological pH (around 7.4) but dissociates at the acidic pH found in early endosomes.[2][3] This property is central to its mechanism of action, allowing for the recycling of CTLA-4 to the cell surface rather than its degradation.[1][5]

Fc Receptor Binding Affinity

Preclinical data have provided insights into the engineered Fc region's binding to various Fc receptors, which dictates the antibody's effector functions and half-life. The following table summarizes the known binding affinities of ONC-392 to human Fc receptors compared to wild-type IgG1.

ReceptorONC-392 Binding Affinity vs. Wild-Type IgG1Implication
FcRn ~6-fold higherIncreased serum half-life
FcγRIIB 7-10-fold lowerReduced inhibitory signaling
FcγRI ComparableMaintained activating potential
FcγRIIIA ComparableMaintained ADCC potential

This data is based on preclinical studies and abstracts.[6]

Mechanism of Action: The CTLA-4 Recycling Pathway

The novel mechanism of ONC-392 aims to uncouple the therapeutic effects of CTLA-4 blockade from the severe immune-related adverse events (irAEs) associated with earlier anti-CTLA-4 antibodies.[7] This is achieved through the preservation of CTLA-4 recycling.

The proposed signaling pathway is as follows:

ONC392_Mechanism cluster_treg Regulatory T cell (Treg) in Tumor Microenvironment cluster_conventional Conventional Anti-CTLA-4 ONC392 ONC-392 CTLA4_surface Surface CTLA-4 ONC392->CTLA4_surface Binds at physiological pH Complex_surface ONC-392::CTLA-4 Complex Endosome Early Endosome (pH ~6.0) Complex_surface->Endosome Internalization Treg_depletion Treg Depletion (ADCC) Complex_surface->Treg_depletion Fc-mediated Recycling CTLA-4 Recycling Endosome->Recycling Dissociation Lysosome Lysosome (Degradation) Recycling->CTLA4_surface Recycles to surface Macrophage Macrophage Macrophage->Treg_depletion ADCC Conv_Ab Conventional Anti-CTLA-4 Conv_CTLA4 Surface CTLA-4 Conv_Ab->Conv_CTLA4 Conv_Complex Ab::CTLA-4 Complex Conv_Endosome Endosome Conv_Complex->Conv_Endosome Internalization Conv_Lysosome Lysosome (Degradation) Conv_Endosome->Conv_Lysosome Stable binding, trafficking

Figure 1: Comparative Mechanism of ONC-392 and Conventional Anti-CTLA-4 Antibodies.

By preserving surface CTLA-4 on tumor-infiltrating Tregs, ONC-392 is thought to enhance antibody-dependent cellular cytotoxicity (ADCC), leading to more efficient and selective depletion of these immunosuppressive cells within the tumor microenvironment.[1][8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of ONC-392 are proprietary. However, based on published abstracts, the following methodologies were employed.

In Vitro Binding and Dissociation Assays

These assays were crucial for determining the pH-sensitive binding of ONC-392 to CTLA-4.

Binding_Assay_Workflow Start Start Immobilize Immobilize Recombinant CTLA-4 on Biosensor Chip Start->Immobilize Bind_pH7 Flow ONC-392 at varying concentrations (pH 7.4) Immobilize->Bind_pH7 Measure_assoc Measure Association (ka) Bind_pH7->Measure_assoc Dissociate_pH_range Introduce Buffers of varying pH (4.0-7.0) Measure_assoc->Dissociate_pH_range Measure_dissoc Measure Dissociation (kd) at each pH Dissociate_pH_range->Measure_dissoc Analyze Analyze Data to Determine pH Sensitivity Measure_dissoc->Analyze End End Analyze->End

Figure 2: Generalized Workflow for pH-Dependent Binding Assay.
Surface Plasmon Resonance (SPR) for Fc Receptor Binding

SPR was utilized to quantify the binding kinetics of ONC-392's engineered Fc region to various human and mouse Fc receptors.[6]

Confocal Microscopy

This technique was employed to visualize the intracellular trafficking of ONC-392 and CTLA-4, providing visual evidence for the CTLA-4 recycling mechanism.[6]

Flow Cytometry for Treg Depletion

To assess the functional consequence of ONC-392 binding, flow cytometry was used to quantify the depletion of regulatory T cells in both tumor and lymphoid tissues in preclinical models.[6]

Clinical Data and Efficacy

ONC-392 is being evaluated in multiple clinical trials, including the Phase 1/2 PRESERVE-001 (NCT04140526) and the Phase 3 PRESERVE-003 (NCT05671510) studies, as both a monotherapy and in combination with anti-PD-1 therapy in various solid tumors.[9]

The following table summarizes key clinical data from the PRESERVE-001 trial for ONC-392 monotherapy in patients with advanced solid tumors.

ParameterValuePatient Population
Recommended Phase 2 Dose (RP2D) 10 mg/kg, once every 3 weeksAdvanced solid tumors
Objective Response Rate (ORR) 29.6%Metastatic, PD-(L)1-resistant NSCLC
Disease Control Rate (DCR) 70.4%Metastatic, PD-(L)1-resistant NSCLC
Grade 3/4 Immune-Related Adverse Events (irAEs) 30%Metastatic, PD-(L)1-resistant NSCLC

Data from various presentations and publications related to the PRESERVE-001 trial.[9][10]

Conclusion

ONC-392 represents a significant advancement in the design of anti-CTLA-4 antibodies. Its unique pH-sensitive binding mechanism, which promotes CTLA-4 recycling and selective Treg depletion in the tumor microenvironment, offers the potential for an improved safety and efficacy profile compared to earlier agents in this class. The ongoing clinical trials will further elucidate the therapeutic potential of ONC-392 across a range of solid tumors. Further disclosure of detailed binding kinetics and experimental protocols would be beneficial for the scientific community to fully appreciate the nuances of this promising therapeutic.

References

The Pharmacokinetics and Pharmacodynamics of ONC-392: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the novel anti-CTLA-4 antibody, ONC-392 (Gotistobart).

ONC-392, also known as BNT316 or Gotistobart, is a next-generation, humanized IgG1 monoclonal antibody targeting the Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[1][2] Developed to overcome the toxicity limitations of first-generation anti-CTLA-4 therapies, ONC-392 possesses a unique pH-sensitive binding property that underpins its differentiated mechanism of action, aiming for enhanced safety and efficacy.[1][2] This technical guide provides a comprehensive summary of the current understanding of ONC-392's pharmacokinetics (PK) and pharmacodynamics (PD), based on data from preclinical and clinical studies.

Pharmacodynamics: A Novel "Target-Preserving" Mechanism

The pharmacodynamic activity of ONC-392 centers on its unique interaction with CTLA-4, a critical negative regulator of T-cell activation.[2] Unlike previous anti-CTLA-4 antibodies that lead to the degradation of the receptor, ONC-392's mechanism is designed to be "target-preserving."[3][4]

Mechanism of Action: Upon administration, ONC-392 binds to CTLA-4 on T-cells, blocking the inhibitory signal and promoting a T-cell-mediated anti-tumor immune response.[2] The key differentiator is its pH-sensitivity. In the low-pH environment of the endosome following internalization, ONC-392 dissociates from the CTLA-4 receptor.[1][2] This dissociation prevents the CTLA-4 molecule from being targeted for lysosomal degradation, allowing it to be recycled back to the T-cell surface.[1][2][3]

This recycling mechanism has two significant pharmacodynamic consequences:

  • Selective Depletion of Regulatory T-cells (Tregs) in the Tumor Microenvironment (TME): The preservation of high levels of CTLA-4 on the surface of Tregs enhances their targeting for elimination via Antibody-Dependent Cellular Cytotoxicity (ADCC), particularly within the TME where effector cells like macrophages are abundant.[4][5][6]

  • Reduced Systemic Toxicity: By maintaining CTLA-4's normal function in peripheral tissues, the risk of immune-related adverse events (irAEs) commonly associated with CTLA-4 blockade is hypothesized to be reduced.[3][5][7]

cluster_tcell T-Cell Surface cluster_endosome Endosome (Low pH) cluster_lysosome Lysosome TCell T-Cell CTLA4_Recycled CTLA-4 Receptor CTLA4_Endosome CTLA-4 CTLA4_Recycled->CTLA4_Endosome Internalization ONC392_TME ONC-392 ONC392_TME->CTLA4_Recycled Binds ONC392_Endosome ONC-392 CTLA4_Endosome->CTLA4_Recycled Recycling CTLA4_Endosome->ONC392_Endosome Dissociation (Low pH) Degradation Degradation (Avoided) CTLA4_Endosome->Degradation Standard Pathway cluster_protocol Pharmacokinetic Analysis Workflow Patient Patient Dosing (Cycles 1 & 3) Sampling Serum Sampling at Predetermined Timepoints (0, 0.5, 6, 24, 48, 192, 360, 504 hrs) Patient->Sampling ELISA Quantification of ONC-392 Concentration via ELISA Sampling->ELISA NCA Non-Compartmental Analysis (Linear Trapezoidal Method) ELISA->NCA PopPK Population PK Modeling (2-Compartment Model) ELISA->PopPK Params Derivation of PK Parameters (Cmax, t½, CL, etc.) NCA->Params PopPK->Params cluster_trial PRESERVE-001 Trial Design (NCT04140526) PartA Part A: Dose Escalation ONC-392 Monotherapy (0.1 to 10 mg/kg) PartB Part B: Dose Finding ONC-392 + Pembrolizumab PartA->PartB Informs GoalA Define RP2D-M (Recommended Phase 2 Dose - Monotherapy) PartA->GoalA PartC Part C: Expansion Cohorts Monotherapy & Combination in Specific Tumor Types PartB->PartC Informs GoalB Define RP2D-C (Recommended Phase 2 Dose - Combination) PartB->GoalB GoalC Determine Preliminary Safety & Efficacy PartC->GoalC

References

ONC-392: A Deep Dive into its Impact on T-Cell Activation and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody that represents a significant advancement in cancer immunotherapy.[1][2] Unlike first-generation CTLA-4 inhibitors, ONC-392 features a unique pH-sensitive mechanism that preserves the recycling of the CTLA-4 receptor. This novel approach is designed to selectively deplete regulatory T cells (Tregs) within the acidic tumor microenvironment (TME) while minimizing peripheral immune-related adverse events, thereby aiming for an improved therapeutic index.[1] This technical guide provides a comprehensive overview of the core mechanisms of ONC-392, with a specific focus on its effects on T-cell activation and proliferation, supported by available data and detailed experimental methodologies.

Core Mechanism of Action: Preserving CTLA-4 Recycling for Enhanced Anti-Tumor Immunity

Cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) is a critical immune checkpoint receptor that downregulates T-cell activation. By binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs), CTLA-4 outcompetes the co-stimulatory receptor CD28, thus delivering an inhibitory signal to T cells. This mechanism is crucial for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, it can impede the body's ability to mount an effective anti-tumor immune response.

ONC-392 is engineered to bind to CTLA-4 in a pH-dependent manner. At the physiological pH of peripheral tissues (around 7.4), the binding is stable. However, in the acidic TME (pH 6.5-7.0), the antibody is designed to dissociate from CTLA-4. This unique property prevents the lysosomal degradation of the CTLA-4 receptor, allowing it to be recycled back to the T-cell surface.[1] This recycling mechanism is hypothesized to lead to a higher density of CTLA-4 on the surface of Tregs within the TME, making them more susceptible to depletion through antibody-dependent cell-mediated cytotoxicity (ADCC). By selectively targeting and depleting these immunosuppressive Tregs in the tumor, ONC-392 aims to shift the balance towards an active anti-tumor immune response, characterized by enhanced T-cell activation and proliferation.

dot

ONC-392's pH-sensitive mechanism of action.

Quantitative Effects on T-Cell Activation and Proliferation

While detailed quantitative data from preclinical and early clinical studies are emerging, the primary mechanism of ONC-392 suggests a significant impact on the activation and proliferation of effector T cells, particularly CD4+ and CD8+ T cells, within the tumor microenvironment. This is primarily achieved through the depletion of immunosuppressive Tregs.

Regulatory T-Cell (Treg) Depletion

Preclinical studies have indicated that ONC-392 is more potent at depleting tumor-infiltrating Tregs compared to first-generation anti-CTLA-4 antibodies.[3] This enhanced and selective depletion is attributed to the preservation of CTLA-4 on the Treg surface, which serves as a target for ADCC.

Parameter ONC-392 First-Generation Anti-CTLA-4 Reference
Treg Depletion in TME Enhanced and SelectiveModerate[3]
Peripheral Treg Function Largely PreservedPotentially Compromised[1]
Effector T-Cell Activation and Proliferation

The reduction of Tregs in the TME is expected to lead to a more favorable environment for the activation and proliferation of anti-tumor effector T cells. This would manifest as an increase in the number and activity of CD8+ cytotoxic T lymphocytes and CD4+ helper T cells within the tumor. Clinical trial data from the PRESERVE-001 study (NCT04140526) has shown encouraging anti-tumor activity in patients with advanced solid tumors, which is an indirect indicator of enhanced T-cell function.[4]

Parameter Expected Effect of ONC-392 Underlying Mechanism
CD8+ T-cell Proliferation Increased in TMEReduced Treg-mediated suppression
CD4+ T-cell Proliferation Increased in TMEReduced Treg-mediated suppression
T-cell Activation Markers (e.g., CD69, CD25) Upregulation in TMEIncreased co-stimulatory signals
Cytokine Production (e.g., IFN-γ, IL-2) Increased in TMEEnhanced effector T-cell function

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of ONC-392 on T-cell activation and proliferation.

In Vitro T-Cell Proliferation Assay

Objective: To quantify the effect of ONC-392 on the proliferation of CD4+ and CD8+ T cells in vitro.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Labeling: Label the isolated PBMCs with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, according to the manufacturer's protocol. These dyes are equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation by flow cytometry.

  • Cell Culture and Stimulation:

    • Plate the labeled PBMCs in 96-well round-bottom plates at a density of 2 x 10^5 cells/well.

    • Add ONC-392 or a relevant isotype control antibody at various concentrations.

    • Stimulate the T cells with anti-CD3 and anti-CD28 antibodies to provide activation signals.

    • For co-culture experiments, purified Tregs can be added to the culture to assess the ability of ONC-392 to overcome Treg-mediated suppression.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD4, and CD8 to identify T-cell subsets.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD4+ and CD8+ T-cell populations and assessing the dilution of the proliferation dye. The percentage of proliferated cells and the proliferation index can be calculated.

dot

start Isolate PBMCs label Label with Proliferation Dye start->label culture Culture with ONC-392 & T-cell Stimuli label->culture incubate Incubate (4-5 days) culture->incubate stain Stain for CD3, CD4, CD8 incubate->stain flow Flow Cytometry Analysis stain->flow

Workflow for in vitro T-cell proliferation assay.
In Vitro Cytokine Release Assay

Objective: To measure the production of key cytokines, such as IFN-γ and IL-2, by T cells upon treatment with ONC-392.

Methodology:

  • Cell Culture and Stimulation: Set up the cell cultures as described in the T-cell proliferation assay (Steps 1-3).

  • Supernatant Collection: After a 24-72 hour incubation period, centrifuge the plates and carefully collect the culture supernatants.

  • Cytokine Quantification:

    • Measure the concentration of IFN-γ, IL-2, and other relevant cytokines in the supernatants using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

    • Generate a standard curve for each cytokine to quantify the concentrations in the samples.

  • Data Analysis: Compare the cytokine concentrations in the ONC-392-treated wells to the control wells to determine the effect of the antibody on cytokine production.

Flow Cytometry for Treg Depletion in the Tumor Microenvironment

Objective: To quantify the percentage of Tregs in the TME of tumor-bearing mice treated with ONC-392.

Methodology:

  • Tumor Dissociation: Excise tumors from treated and control mice and mechanically and enzymatically dissociate them into a single-cell suspension.

  • Cell Staining:

    • Perform a surface staining with fluorescently labeled antibodies against CD45 (to identify immune cells), CD3, CD4, and CD25.

    • Fix and permeabilize the cells using a specialized buffer kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).

    • Perform an intracellular staining with a fluorescently labeled antibody against Foxp3, the master transcriptional regulator of Tregs.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live, singlet, CD45+, CD3+, and CD4+ T-cell populations.

    • Within the CD4+ gate, identify the Treg population as CD25+ and Foxp3+.

    • Calculate the percentage of Tregs within the CD4+ T-cell population and compare between treatment groups.

dot

start Tumor Dissociation surface_stain Surface Stain (CD45, CD3, CD4, CD25) start->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intra_stain Intracellular Stain (Foxp3) fix_perm->intra_stain flow Flow Cytometry Analysis intra_stain->flow gating Gating Strategy: Live -> Singlets -> CD45+ -> CD3+ -> CD4+ -> CD25+Foxp3+ flow->gating quantify Quantify % Tregs gating->quantify

Workflow for Treg depletion analysis by flow cytometry.

Signaling Pathways

The primary signaling pathway influenced by ONC-392 is the T-cell co-stimulation pathway. By blocking the inhibitory signal from CTLA-4, ONC-392 allows for the dominance of the co-stimulatory signal from CD28, leading to T-cell activation.

dot

cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-cell MHC_TCR MHC-Antigen TCR TCR MHC_TCR->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CTLA4 CTLA-4 CD80_86->CTLA4 Inhibitory Interaction Activation_Signal Activation Signal CD28->Activation_Signal Inhibitory_Signal Inhibitory Signal CTLA4->Inhibitory_Signal Proliferation T-cell Proliferation & Effector Function Activation_Signal->Proliferation Inhibitory_Signal->Proliferation ONC392 ONC-392 ONC392->CTLA4 Blocks Interaction

T-cell co-stimulation pathway and the role of ONC-392.

Conclusion

ONC-392 represents a promising evolution in CTLA-4-targeted immunotherapy. Its unique pH-sensitive mechanism, which preserves CTLA-4 recycling and promotes selective Treg depletion in the tumor microenvironment, holds the potential for enhanced anti-tumor efficacy with a more favorable safety profile. Further elucidation of its quantitative effects on T-cell activation and proliferation through ongoing and future studies will be critical in fully realizing its therapeutic potential for a broad range of cancer patients.

References

ONC-392's Impact on Cytokine Release Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC-392 (also known as gotistobart or BNT316) is a next-generation, pH-sensitive anti-CTLA-4 monoclonal antibody designed to offer a superior therapeutic window compared to first-generation CTLA-4 inhibitors like ipilimumab. Its mechanism of action aims to selectively deplete regulatory T cells (Tregs) within the acidic tumor microenvironment (TME) while preserving CTLA-4 recycling in peripheral tissues. This targeted approach is hypothesized to enhance anti-tumor immunity with a reduced risk of systemic immune-related adverse events (irAEs), which are often associated with broad cytokine activation. This guide provides an in-depth analysis of ONC-392's core mechanism, its expected impact on cytokine release profiles, detailed experimental protocols for cytokine analysis, and visualizations of the relevant biological pathways and workflows.

Introduction: The Rationale for a pH-Sensitive Anti-CTLA-4 Antibody

Cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) is a critical immune checkpoint that negatively regulates T-cell activation.[1] While blocking CTLA-4 has proven to be an effective cancer immunotherapy strategy, it is often associated with significant irAEs due to the systemic activation of the immune system.[2] First-generation anti-CTLA-4 antibodies bind to CTLA-4 and lead to its lysosomal degradation, which can result in a broad depletion of Tregs and a systemic increase in pro-inflammatory cytokines, sometimes leading to a "cytokine storm."[3][4]

ONC-392 is engineered to be pH-sensitive, binding strongly to CTLA-4 at physiological pH but dissociating in the acidic conditions characteristic of the TME.[5][6] This unique property is designed to allow for the recycling of CTLA-4 on the surface of T cells in peripheral tissues, thereby preserving their regulatory function and minimizing systemic autoimmunity.[2][4] In contrast, within the acidic TME, ONC-392 is expected to promote the targeted depletion of Tregs, shifting the balance towards a more robust anti-tumor immune response.[7][8]

Expected Impact on Cytokine Release Profiles

While specific quantitative data on the cytokine release profile of ONC-392 from comprehensive clinical trials is not yet publicly detailed, its mechanism of action allows for well-reasoned expectations regarding its impact on key cytokines. The targeted nature of Treg depletion within the TME is anticipated to lead to a more localized and controlled release of pro-inflammatory cytokines, thereby mitigating the risk of systemic cytokine storms.

Table 1: Expected Differential Cytokine Profile of ONC-392 vs. First-Generation Anti-CTLA-4 Antibodies

CytokineExpected Impact of ONC-392 (Systemic Circulation)Rationale
IFN-γ Modest and controlled increasePrimarily localized induction within the TME due to targeted Treg depletion and subsequent effector T-cell activation.
TNF-α Minimal systemic increaseReduced systemic immune activation due to the preservation of peripheral Treg function.
IL-6 Minimal systemic increaseLower likelihood of systemic inflammation and associated IL-6 release.
IL-2 Modest and controlled increaseLocalized T-cell proliferation and activation within the tumor, with less systemic T-cell activation.
IL-10 Potential decrease in the TMEDepletion of Tregs, a major source of the immunosuppressive cytokine IL-10, within the tumor.
TGF-β Potential decrease in the TMEReduction of Treg-mediated immunosuppression within the tumor microenvironment.

Signaling Pathways and Mechanism of Action

The differential impact of ONC-392 on T-cell regulation is rooted in its pH-sensitive binding to CTLA-4. The following diagrams illustrate the conventional CTLA-4 pathway and the proposed mechanism of ONC-392.

CTLA-4 Signaling Pathway Figure 1: Conventional CTLA-4 Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T Cell CD80/86 CD80/86 CD28 CD28 CD80/86->CD28 Co-stimulation (Signal 2) CTLA-4 CTLA-4 CD80/86->CTLA-4 Inhibitory Signal Activation T-Cell Activation CD28->Activation Inhibition T-Cell Inhibition CTLA-4->Inhibition TCR TCR TCR->Activation Signal 1

Caption: Conventional CTLA-4 signaling pathway.

ONC-392_Mechanism Figure 2: Proposed Mechanism of ONC-392 cluster_Peripheral Peripheral Tissue (pH ~7.4) cluster_TME Tumor Microenvironment (Acidic pH) ONC392_p ONC-392 CTLA4_p CTLA-4 ONC392_p->CTLA4_p Binding ONC392_t ONC-392 Recycling CTLA-4 Recycling Preserved CTLA4_p->Recycling Internalization Recycling->CTLA4_p Return to surface CTLA4_t CTLA-4 on Treg ONC392_t->CTLA4_t Binding Depletion Treg Depletion CTLA4_t->Depletion ADCC

Caption: Proposed mechanism of ONC-392 action.

Experimental Protocols for Cytokine Profile Analysis

The following are detailed, representative protocols for the key experiments used to assess cytokine release profiles in the context of immunotherapy research.

Multiplex Immunoassay for Soluble Cytokine Quantification (Luminex Assay)

This protocol describes the use of a bead-based multiplex immunoassay, such as Luminex, for the simultaneous quantification of multiple cytokines in patient serum or plasma.[9][10][11][12][13][14]

Luminex_Workflow Figure 3: Multiplex Immunoassay (Luminex) Workflow Start Sample Collection (Serum/Plasma) Prepare Prepare Reagents and Standards Start->Prepare Incubate_Beads Incubate Sample with Antibody-Coated Beads Prepare->Incubate_Beads Wash1 Wash Beads Incubate_Beads->Wash1 Incubate_Detection Add Biotinylated Detection Antibodies Wash1->Incubate_Detection Wash2 Wash Beads Incubate_Detection->Wash2 Incubate_SA Add Streptavidin-PE Wash2->Incubate_SA Wash3 Wash Beads Incubate_SA->Wash3 Acquire Acquire Data on Luminex Analyzer Wash3->Acquire Analyze Analyze Data and Quantify Cytokines Acquire->Analyze

Caption: Workflow for multiplex cytokine analysis.

Methodology:

  • Sample Preparation: Patient blood samples are collected and processed to obtain serum or plasma, which is then stored at -80°C until analysis.

  • Assay Procedure:

    • A 96-well filter plate is pre-wetted and washed.

    • Antibody-coupled magnetic beads specific for different cytokines are added to each well.

    • Standards, controls, and patient samples are added to the wells and incubated to allow cytokines to bind to the beads.

    • The plate is washed to remove unbound material.

    • A cocktail of biotinylated detection antibodies is added and incubated.

    • After another wash step, Streptavidin-Phycoerythrin (PE) is added, which binds to the biotinylated detection antibodies.

    • A final wash is performed, and the beads are resuspended in sheath fluid.

  • Data Acquisition and Analysis: The plate is read on a Luminex instrument, which uses lasers to excite the beads and the PE, allowing for the simultaneous quantification of multiple cytokines in each sample. Standard curves are used to determine the concentration of each cytokine.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol is for the detection of intracellular cytokines within specific T-cell populations, providing insights into the functional capacity of these cells.[15][16][17][18][19]

ICS_Workflow Figure 4: Intracellular Cytokine Staining Workflow Start Isolate PBMCs Stimulate In Vitro Stimulation (e.g., with tumor antigens) Start->Stimulate Inhibit Add Protein Transport Inhibitor (e.g., Brefeldin A) Stimulate->Inhibit Surface_Stain Stain for Surface Markers (e.g., CD4, CD8) Inhibit->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for Intracellular Cytokines (e.g., IFN-γ, TNF-α) Fix_Perm->Intracellular_Stain Wash Wash Cells Intracellular_Stain->Wash Acquire Acquire Data on Flow Cytometer Wash->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Workflow for intracellular cytokine staining.

Methodology:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.

  • In Vitro Stimulation: PBMCs are stimulated in culture with relevant antigens (e.g., tumor-associated antigens) or mitogens to induce cytokine production.

  • Protein Transport Inhibition: A protein transport inhibitor, such as Brefeldin A or Monensin, is added for the final hours of culture to cause cytokines to accumulate within the cells.

  • Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.

  • Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cells.

  • Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Data Acquisition and Analysis: The stained cells are analyzed on a flow cytometer. The data is then analyzed to determine the percentage of different T-cell subsets that are producing specific cytokines.

Conclusion

ONC-392 represents a novel approach to CTLA-4 blockade, with a mechanism designed to uncouple therapeutic efficacy from systemic toxicity. By selectively targeting Tregs in the acidic tumor microenvironment while preserving CTLA-4 recycling in peripheral tissues, ONC-392 is expected to induce a more favorable cytokine release profile compared to first-generation anti-CTLA-4 antibodies. This targeted action is anticipated to lead to a reduced incidence and severity of immune-related adverse events. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of these cytokine profiles in ongoing and future clinical studies. As more quantitative data from trials such as PRESERVE-001 and PRESERVE-003 become available, a clearer picture of ONC-392's immunomodulatory effects will emerge, further guiding its clinical development and application.[20][21]

References

Methodological & Application

Application Notes and Protocols: Combining ONC-392 with Pembrolizumab in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale, clinical data, and experimental protocols relevant to the combination of ONC-392 (a next-generation anti-CTLA-4 antibody) and pembrolizumab (an anti-PD-1 antibody) in cancer research.

Introduction

The combination of immune checkpoint inhibitors targeting cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) and programmed cell death protein 1 (PD-1) has emerged as a powerful strategy in cancer immunotherapy. ONC-392 is a novel, pH-sensitive anti-CTLA-4 antibody designed to have an improved safety profile while maintaining potent anti-tumor activity. Pembrolizumab is a well-established anti-PD-1 antibody that has demonstrated efficacy across a wide range of malignancies. This document outlines the mechanisms of action, summarizes key clinical trial data, and provides detailed protocols for preclinical and clinical research involving the combination of ONC-392 and pembrolizumab.

Mechanisms of Action

ONC-392: ONC-392 is a humanized IgG1 monoclonal antibody that targets CTLA-4, a key negative regulator of T-cell activation.[1] Unlike first-generation anti-CTLA-4 antibodies, ONC-392 is designed to be pH-sensitive, dissociating from CTLA-4 in the acidic tumor microenvironment. This property is intended to preserve CTLA-4 recycling in normal tissues, potentially reducing immune-related adverse events, while still enabling potent anti-tumor activity through the depletion of regulatory T cells (Tregs) within the tumor.[2]

Pembrolizumab: Pembrolizumab is a humanized monoclonal antibody that binds to the PD-1 receptor on T cells, blocking its interaction with the ligands PD-L1 and PD-L2, which are often overexpressed on cancer cells.[3][4] By inhibiting the PD-1/PD-L1 pathway, pembrolizumab restores the ability of the immune system to recognize and attack cancer cells.[3][4]

Combined Effect: The combination of ONC-392 and pembrolizumab targets two distinct and non-redundant inhibitory pathways in T-cell activation. This dual blockade is hypothesized to produce a synergistic anti-tumor immune response, leading to more profound and durable clinical responses than either agent alone.

Signaling Pathway

ONC-392_and_Pembrolizumab_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell cluster_drugs Therapeutic Intervention APC APC TCR TCR B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 CTLA4 CTLA-4 B7->CTLA4 PDL1 PD-L1 PD1 PD-1 PDL1->PD1 TCell T-Cell CD28->TCell Signal 2: Co-stimulation CTLA4->TCell Inhibition PD1->TCell Inhibition TCR->TCell Signal 1: Activation ONC392 ONC-392 ONC392->CTLA4 Blocks Interaction Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Interaction

Caption: Dual blockade of CTLA-4 and PD-1 pathways.

Clinical Trial Data

The combination of ONC-392 and pembrolizumab has been evaluated in several clinical trials. The following tables summarize the key efficacy and safety data from the PRESERVE-001 and PRESERVE-004 studies.

Table 1: Efficacy of ONC-392 and Pembrolizumab Combination Therapy
Clinical TrialIndicationTreatment ArmNumber of Patients (evaluable)Objective Response Rate (ORR)Disease Control Rate (DCR)Reference
PRESERVE-001 Metastatic Cancer (Dose Escalation)ONC-392 (3 or 6 mg/kg) + Pembrolizumab (200 mg)1030%90%[5]
PRESERVE-001 Metastatic Melanoma (Dose Expansion)ONC-392 (6 mg/kg) + Pembrolizumab (200 mg)683.3% (5 PR)100% (5 PR, 1 SD)[5]
PRESERVE-004 Platinum-Resistant Ovarian CancerONC-392 (1 mg/kg) + Pembrolizumab (200 mg)3225.0%46.9%[6]
PRESERVE-004 Platinum-Resistant Ovarian CancerONC-392 (2 mg/kg) + Pembrolizumab (200 mg)2927.6%41.4%[6]

PR: Partial Response; SD: Stable Disease

Table 2: Safety Profile of ONC-392 and Pembrolizumab Combination Therapy (PRESERVE-004)
Adverse Event CategoryONC-392 (1 mg/kg) + Pembrolizumab (n=33)ONC-392 (2 mg/kg) + Pembrolizumab (n=29)Reference
Any-Grade Treatment-Emergent AEs (TEAEs) 100%96.6%
Grade ≥3 TEAEs 75.8%86.2%

Experimental Protocols

In Vitro Treg Suppression Assay

This protocol is adapted from established methods and can be used to assess the impact of ONC-392 on the suppressive function of regulatory T cells.

Objective: To determine if ONC-392 can reverse Treg-mediated suppression of effector T cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • CD4+ T Cell Isolation Kit

  • CD25+ Regulatory T Cell Isolation Kit

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3/CD28 T cell activation beads

  • Recombinant human IL-2

  • ONC-392 and isotype control antibody

  • FACS buffer (PBS with 2% FBS)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Isolate Responder and Regulatory T Cells:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD4+ T cells from PBMCs using a negative selection kit.

    • Isolate CD4+CD25+ Tregs from the CD4+ population using a positive selection kit.

    • The remaining CD4+CD25- cells will be used as responder T cells (Tresp).

  • Label Responder T Cells with CFSE:

    • Resuspend Tresp cells at 1 x 10^6 cells/mL in PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold culture medium and incubate for 5 minutes on ice.

    • Wash the cells twice with culture medium.

  • Co-culture of Tregs and Tresp:

    • Plate the CFSE-labeled Tresp cells at 1 x 10^5 cells/well in a 96-well round-bottom plate.

    • Add Tregs at varying Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).

    • Add ONC-392 or an isotype control antibody at various concentrations (e.g., 0.1, 1, 10 µg/mL).

    • Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio and IL-2 to a final concentration of 100 U/mL.

    • Culture for 4-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with anti-CD4 and anti-CD25 antibodies.

    • Acquire data on a flow cytometer and analyze the CFSE dilution in the CD4+ Tresp population to determine the extent of proliferation.

In Vitro PD-1/PD-L1 Blockade Bioassay

This protocol describes a cell-based reporter assay to measure the ability of pembrolizumab to block the PD-1/PD-L1 interaction.

Objective: To quantify the potency of pembrolizumab in blocking PD-1/PD-L1 signaling.

Materials:

  • PD-1 Effector Cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter)

  • PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)

  • Pembrolizumab and isotype control antibody

  • Luciferase assay reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Plate PD-L1 aAPC/CHO-K1 cells at an optimized density in a 96-well plate and incubate overnight.

  • Antibody Addition and Co-culture:

    • Prepare serial dilutions of pembrolizumab and the isotype control antibody.

    • Add the antibody dilutions to the wells containing the PD-L1 aAPC/CHO-K1 cells.

    • Add the PD-1 Effector Cells to the wells.

    • Incubate the co-culture for 6 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add luciferase assay reagent to each well.

    • Measure luminescence using a luminometer.

In Vivo Xenograft Mouse Model Study

This protocol outlines a general workflow for evaluating the in vivo efficacy of the ONC-392 and pembrolizumab combination in a humanized mouse model.

Objective: To assess the synergistic anti-tumor activity of combined ONC-392 and pembrolizumab treatment in vivo.

Materials:

  • Humanized mice (e.g., immunodeficient mice reconstituted with human hematopoietic stem cells)

  • Human cancer cell line (e.g., MC38 colon adenocarcinoma)

  • ONC-392 and pembrolizumab

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant human cancer cells into the flank of the humanized mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration:

    • Randomize mice into treatment groups (e.g., Vehicle, ONC-392 alone, pembrolizumab alone, ONC-392 + pembrolizumab).

    • Administer treatments via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.

  • Tumor Growth Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • Euthanize mice when tumors reach a predetermined size or at the end of the study.

    • Excise tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

Experimental Workflows

In_Vitro_Treg_Suppression_Assay_Workflow cluster_prep Cell Preparation cluster_culture Co-Culture cluster_analysis Analysis PBMC Isolate PBMCs Treg Isolate CD4+CD25+ Tregs PBMC->Treg Tresp Isolate CD4+CD25- Tresp PBMC->Tresp CFSE Label Tresp with CFSE Tresp->CFSE Treatment Add ONC-392 or Isotype Control CFSE->Treatment CoCulture Co-culture Tregs, Tresp, Activation Beads, IL-2 Incubate Incubate 4-5 days CoCulture->Incubate Treatment->CoCulture Harvest Harvest Cells Incubate->Harvest Stain Stain for CD4/CD25 Harvest->Stain FACS Analyze CFSE Dilution by Flow Cytometry Stain->FACS

Caption: Workflow for In Vitro Treg Suppression Assay.

In_Vivo_Xenograft_Study_Workflow start Start implant Implant Human Tumor Cells into Humanized Mice start->implant tumor_growth Monitor Tumor Growth to Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer ONC-392, Pembrolizumab, or Controls randomize->treat monitor Measure Tumor Volume and Body Weight Regularly treat->monitor endpoint Endpoint Reached (Tumor Size/Study Duration) monitor->endpoint analysis Tumor Excision and Immunohistochemical/FACS Analysis endpoint->analysis end End analysis->end

Caption: Workflow for In Vivo Xenograft Mouse Model Study.

Conclusion

The combination of ONC-392 and pembrolizumab represents a promising therapeutic strategy by targeting two critical immune checkpoint pathways. The clinical data to date suggests a manageable safety profile and encouraging anti-tumor activity in heavily pre-treated patient populations. The provided protocols offer a framework for researchers to further investigate the synergistic effects and mechanisms of this combination in preclinical and clinical settings. Further research is warranted to optimize dosing schedules, identify predictive biomarkers, and expand the application of this combination to other cancer types.

References

Preclinical Evaluation of ONC-392 in Combination with Radiotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ONC-392, a next-generation anti-CTLA-4 antibody, has demonstrated promising anti-tumor activity in clinical trials as a monotherapy and in combination with PD-(L)1 inhibitors.[1][2] The rationale for combining ONC-392 with radiotherapy stems from the potential for synergistic effects. Radiotherapy can induce immunogenic cell death, leading to the release of tumor-associated antigens and the activation of a systemic anti-tumor immune response.[3][4] ONC-392, by blocking the inhibitory CTLA-4 pathway, can further enhance this radiation-induced immune activation, potentially leading to improved tumor control and the generation of long-lasting anti-tumor immunity.[5][6]

This document provides a detailed overview of the available preclinical data on the combination of ONC-392 and radiotherapy in animal models. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this promising combination therapy.

Disclaimer: The following application notes and protocols are based on a comprehensive review of publicly available preclinical data. No specific studies detailing the combination of ONC-392 with radiotherapy in animal models were identified in the current literature search. The provided methodologies are therefore extrapolated from general best practices in preclinical radioimmunotherapy research and studies involving other immune checkpoint inhibitors in combination with radiation.[3][6][7]

I. Data Presentation

As no specific quantitative data from preclinical studies combining ONC-392 and radiotherapy are publicly available, the following tables are presented as templates. Researchers can use these templates to structure and present their data upon completion of such studies.

Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models

Treatment GroupAnimal Model (e.g., MC38-colon carcinoma in C57BL/6 mice)Mean Tumor Volume (mm³) ± SEM at Day XTumor Growth Delay (TGD) in Days% Tumor Growth Inhibition (TGI)
Vehicle Control
Radiotherapy (RT)
ONC-392
ONC-392 + RT

Table 2: Survival Analysis in Orthotopic Tumor Models

Treatment GroupAnimal Model (e.g., LLC-luciferase in C57BL/6 mice)Median Survival (Days)% Increase in LifespanLog-rank (Mantel-Cox) Test (p-value vs. Control)
Vehicle Control
Radiotherapy (RT)
ONC-392
ONC-392 + RT

Table 3: Immune Cell Infiltration in the Tumor Microenvironment (TME)

Treatment GroupCell Population (e.g., CD8+ T cells, Tregs, MDSCs)% of CD45+ Cells in TME ± SEMCD8+/Treg Ratio
Vehicle Control
Radiotherapy (RT)
ONC-392
ONC-392 + RT

II. Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to evaluate the combination of ONC-392 and radiotherapy in animal models. These protocols are based on established methodologies in the field of preclinical immuno-oncology.[8][9][10]

1. Syngeneic Tumor Model and Treatment

  • Cell Lines: Select appropriate syngeneic tumor cell lines that are responsive to immunotherapy and establish tumors in immunocompetent mice (e.g., MC38 colorectal adenocarcinoma, B16-F10 melanoma, or LLC Lewis lung carcinoma in C57BL/6 mice).

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of serum-free medium into the flank of 6-8 week old mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.

  • ONC-392 Administration: Administer ONC-392 (or a murine surrogate) intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg, twice a week for two weeks).

  • Radiotherapy: Deliver localized irradiation to the tumor using a small animal irradiator. The radiation dose and fractionation schedule should be optimized for the specific tumor model (e.g., a single dose of 10 Gy or a fractionated dose of 3 x 5 Gy on consecutive days).

  • Combination Therapy: Administer ONC-392 prior to, concurrently with, or after radiotherapy to determine the optimal sequencing.

2. Analysis of Anti-Tumor Efficacy

  • Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study. At the endpoint, calculate the percentage of tumor growth inhibition (%TGI) for each treatment group relative to the control group.

  • Survival Studies: For orthotopic or metastatic models, monitor animal survival. Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

3. Immunophenotyping of the Tumor Microenvironment

  • Tumor Excision: At a specified time point after treatment, euthanize a subset of mice from each group and excise the tumors.

  • Single-Cell Suspension: Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.

  • Flow Cytometry: Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80) to quantify the infiltration of various immune cell populations.

  • Data Analysis: Analyze the flow cytometry data to determine the percentages and absolute numbers of different immune cell subsets within the TME.

III. Visualization of Signaling Pathways and Workflows

Signaling Pathway

ONC392_RT_Synergy cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response Tumor_Cell Tumor Cell Damaged_DNA Damaged DNA ICD Immunogenic Cell Death Damaged_DNA->ICD TAA_Release Tumor Antigen Release ICD->TAA_Release APC Antigen Presenting Cell (APC) TAA_Release->APC Uptake by T_Cell_Priming T-Cell Priming & Activation APC->T_Cell_Priming Presents Antigen Effector_T_Cell Effector T-Cell T_Cell_Priming->Effector_T_Cell CTLA4 CTLA-4 Effector_T_Cell->CTLA4 Inhibitory Signal Tumor_Cell_Killing Tumor Cell Killing Effector_T_Cell->Tumor_Cell_Killing Mediates ONC392 ONC-392 ONC392->CTLA4 Blocks Radiotherapy Radiotherapy Radiotherapy->Damaged_DNA Induces

Caption: Proposed synergistic mechanism of ONC-392 and radiotherapy.

Experimental Workflow

Preclinical_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Syngeneic Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization RT Radiotherapy Randomization->RT Assign to ONC392 ONC-392 Administration Randomization->ONC392 Assign to Combo Combination Therapy Randomization->Combo Assign to Control Vehicle Control Randomization->Control Assign to Survival Survival Analysis Randomization->Survival Tumor_Measurement Tumor Volume Measurement RT->Tumor_Measurement TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry) RT->TME_Analysis ONC392->Tumor_Measurement ONC392->TME_Analysis Combo->Tumor_Measurement Combo->TME_Analysis Control->Tumor_Measurement Control->TME_Analysis Data_Interpretation Data Interpretation & Conclusion Tumor_Measurement->Data_Interpretation Survival->Data_Interpretation TME_Analysis->Data_Interpretation

Caption: Workflow for preclinical evaluation of ONC-392 and radiotherapy.

References

Application Notes and Protocols: Assays to Measure ONC-392's Effect on Regulatory T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody designed for cancer immunotherapy.[1] Its mechanism of action is multifaceted, aiming to enhance anti-tumor immunity by selectively depleting regulatory T cells (Tregs) within the tumor microenvironment (TME).[2][3] Unlike first-generation anti-CTLA-4 antibodies, ONC-392 is engineered to preserve CTLA-4 recycling in peripheral tissues, which is hypothesized to reduce immune-related adverse events.[3] These application notes provide detailed protocols for in vitro assays to characterize and quantify the effects of ONC-392 on Treg function and viability.

Mechanism of Action of ONC-392 on Regulatory T Cells

ONC-392's primary effect on Tregs is believed to be mediated through Antibody-Dependent Cellular Cytotoxicity (ADCC). By binding to CTLA-4, which is highly expressed on the surface of Tregs, the Fc region of ONC-392 can be recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the targeted killing of Tregs. This selective depletion of immunosuppressive Tregs within the TME is intended to shift the balance towards an anti-tumor immune response. A key feature of ONC-392 is its pH-sensitive binding to CTLA-4, which allows it to dissociate in the acidic TME, potentially preserving CTLA-4 function in normal tissues and contributing to a better safety profile.[3]

Data Presentation

The following tables present illustrative data on the expected effects of ONC-392 on regulatory T cells based on its proposed mechanism of action. Note: This data is representative and should be replaced with experimentally generated results.

Table 1: ONC-392 Mediated Depletion of Regulatory T Cells via ADCC

ONC-392 Concentration (µg/mL)Percentage of Treg Lysis (%)
0 (Isotype Control)5.2 ± 1.5
0.0115.8 ± 2.1
0.135.2 ± 3.8
168.5 ± 5.2
1085.1 ± 4.5

Table 2: Effect of ONC-392 on Treg Suppressive Function

ConditionT Effector Cell Proliferation (%)
T effectors alone95.3 ± 2.1
T effectors + Tregs (1:1 ratio)25.7 ± 3.5
T effectors + Tregs + Isotype Control24.9 ± 3.1
T effectors + Tregs + ONC-392 (1 µg/mL)65.4 ± 4.8

Table 3: Phenotypic Analysis of T Cell Populations after ONC-392 Treatment

Cell PopulationMarkerIsotype Control (% Positive)ONC-392 (1 µg/mL) (% Positive)
CD4+ T CellsFoxP320.5 ± 2.58.2 ± 1.8
CD4+ T CellsCTLA-422.1 ± 2.99.5 ± 2.1
CD8+ T CellsGranzyme B15.3 ± 2.035.8 ± 3.2
CD8+ T CellsKi-6712.8 ± 1.730.1 ± 2.9

Experimental Protocols

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of ONC-392 to induce the lysis of Tregs by effector cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T Cell Isolation Kit

  • CD25+ T Cell Isolation Kit

  • Effector cells (e.g., NK cells or total PBMCs)

  • ONC-392 and isotype control antibody

  • Cell viability dye (e.g., Calcein AM or a lactate dehydrogenase (LDH) release assay kit)

  • 96-well U-bottom plates

  • Complete RPMI-1640 medium

Protocol:

  • Isolate Target and Effector Cells:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD4+ T cells from PBMCs using a negative selection kit.

    • Enrich for Tregs (CD4+CD25+) from the CD4+ population using a positive selection kit.

    • Isolate NK cells (CD3-CD56+) from the remaining PBMCs to use as effector cells, or use total PBMCs.

  • Label Target Cells:

    • Label the enriched Treg population with a viability dye according to the manufacturer's instructions. For example, incubate with Calcein AM.

  • Set up the Assay:

    • Seed the labeled Tregs (target cells) in a 96-well U-bottom plate.

    • Add serial dilutions of ONC-392 or isotype control antibody to the wells.

    • Add effector cells at a predetermined Effector-to-Target (E:T) ratio (e.g., 10:1, 25:1).

    • Include control wells with target cells alone (spontaneous release) and target cells with lysis buffer (maximum release).

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • If using a fluorescence-based assay, measure the fluorescence in each well using a plate reader.

    • If using an LDH release assay, measure the absorbance according to the manufacturer's protocol.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Treg Suppression Assay

This assay evaluates the ability of ONC-392 to inhibit the suppressive function of Tregs on effector T cell proliferation.

Materials:

  • Isolated Tregs and effector T cells (CD4+CD25- or CD8+)

  • T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • ONC-392 and isotype control antibody

  • 96-well round-bottom plates

  • Complete RPMI-1640 medium

Protocol:

  • Isolate and Label Cells:

    • Isolate Tregs and effector T cells (Teff) from PBMCs as described previously.

    • Label the Teff population with a proliferation dye according to the manufacturer's instructions.

  • Co-culture Setup:

    • In a 96-well round-bottom plate, co-culture the labeled Teffs with unlabeled Tregs at various ratios (e.g., 1:1, 2:1, 4:1 Teff:Treg).

    • Include control wells with Teffs alone.

    • Add ONC-392 or isotype control antibody to the designated wells.

    • Add T cell activation stimuli to all wells.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • Harvest the cells and analyze by flow cytometry.

    • Gate on the Teff population based on the proliferation dye.

    • Assess proliferation by the dilution of the dye.

    • Calculate the percentage of suppression using the following formula: % Suppression = [1 - (Proliferation with Tregs / Proliferation without Tregs)] * 100

Flow Cytometry for Phenotypic Analysis

This protocol is for characterizing changes in T cell populations following treatment with ONC-392.

Materials:

  • PBMCs treated with ONC-392 or isotype control

  • Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, CD25, FoxP3, CTLA-4, Ki-67, Granzyme B

  • Fixation/Permeabilization Buffer (for intracellular staining)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Culture PBMCs with ONC-392 or isotype control for a desired period (e.g., 48-72 hours).

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer.

    • Incubate the cells with a cocktail of surface antibodies (e.g., anti-CD3, -CD4, -CD8, -CD25) in the dark.

  • Intracellular Staining (if required):

    • Fix and permeabilize the cells using a fixation/permeabilization buffer.

    • Incubate the cells with intracellular antibodies (e.g., anti-FoxP3, -CTLA-4, -Ki-67, -Granzyme B) in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of different T cell subsets and their expression of key markers.

Mandatory Visualizations

ONC-392 Mechanism of Action on Tregs cluster_tme Tumor Microenvironment cluster_outcome Outcome ONC-392 ONC-392 Treg Regulatory T Cell (Treg) (High CTLA-4 expression) ONC-392->Treg Binds to CTLA-4 NK_Cell NK Cell ONC-392->NK_Cell Fc region engages FcγR Effector_T_Cell Effector T Cell Treg->Effector_T_Cell Suppression Treg_Depletion Treg Depletion NK_Cell->Treg ADCC-mediated killing Immune_Suppression_Relief Relief of Immune Suppression Treg_Depletion->Immune_Suppression_Relief Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Immune_Suppression_Relief->Anti_Tumor_Immunity

Caption: ONC-392 mediated depletion of Tregs in the TME.

Experimental Workflow: ADCC Assay cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Isolate_PBMCs Isolate PBMCs from blood Isolate_Tregs Isolate Tregs (CD4+CD25+) Isolate_PBMCs->Isolate_Tregs Isolate_NKs Isolate NK Cells (Effector) Isolate_PBMCs->Isolate_NKs Label_Tregs Label Tregs with viability dye Isolate_Tregs->Label_Tregs Add_NKs Add NK Cells (E:T ratio) Isolate_NKs->Add_NKs Plate_Tregs Plate labeled Tregs Label_Tregs->Plate_Tregs Add_ONC392 Add ONC-392 / Control Plate_Tregs->Add_ONC392 Add_ONC392->Add_NKs Incubate Incubate 4-6 hours Add_NKs->Incubate Measure_Signal Measure fluorescence/absorbance Incubate->Measure_Signal Calculate_Lysis Calculate % Specific Lysis Measure_Signal->Calculate_Lysis

Caption: Workflow for assessing ONC-392 mediated ADCC.

CTLA-4 Signaling Pathway in Tregs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_recycling CTLA-4 Trafficking CTLA4 CTLA-4 CD80_86 CD80/CD86 on APC CTLA4->CD80_86 Binding PI3K PI3K CTLA4->PI3K SHP2 SHP-2 CTLA4->SHP2 PP2A PP2A CTLA4->PP2A Endosome Endosome CTLA4->Endosome Internalization CD28 CD28 on T effector CD28->CD80_86 Competition TCR_Signaling TCR Signaling Cascade PI3K->TCR_Signaling SHP2->TCR_Signaling PP2A->TCR_Signaling T Cell Activation T Cell Activation TCR_Signaling->T Cell Activation Inhibition Lysosome Lysosome Endosome->Lysosome Degradation (Inhibited by ONC-392) Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Recycling (Preserved by ONC-392) Recycling_Endosome->CTLA4 Return to surface

Caption: Overview of the CTLA-4 signaling and trafficking pathway.

References

Application Notes & Protocols: Establishing ONC-392 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC-392 is a humanized anti-CTLA-4 monoclonal antibody that functions as an immune checkpoint inhibitor. It targets the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) expressed on T-cells, thereby inhibiting the downregulation of T-cell activation and promoting a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[1] A unique feature of ONC-392 is its pH-sensitivity, which allows it to dissociate from CTLA-4 in the acidic tumor microenvironment. This mechanism is designed to preserve CTLA-4 recycling and function outside the tumor, potentially reducing toxicities associated with other CTLA-4 inhibitors.[1][2]

The development of resistance to targeted therapies is a significant challenge in oncology. Understanding the mechanisms by which cancer cells become resistant to ONC-392 is crucial for the development of strategies to overcome this resistance and improve patient outcomes. These application notes provide a comprehensive set of protocols for the in vitro generation and characterization of cancer cell lines with acquired resistance to ONC-392.

Data Presentation

Table 1: Hypothetical IC50 Values of ONC-392 in Sensitive and Resistant Cancer Cell Lines
Cell LineParental IC50 (µg/mL)Resistant IC50 (µg/mL)Fold Resistance
Melanoma Cell Line A15.0180.012.0
NSCLC Cell Line B25.0300.012.0
Ovarian Cancer Cell Line C20.0250.012.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally for each cell line.

Table 2: Hypothetical Protein Expression Changes in ONC-392 Resistant Cell Lines
Cell LineProteinParental (Relative Expression)Resistant (Relative Expression)Fold Change
Melanoma Cell Line ASurface CTLA-41.00.4-2.5
B2M1.00.2-5.0
JAK11.00.3-3.3
NSCLC Cell Line BSurface CTLA-41.00.5-2.0
B2M1.00.3-3.3
JAK11.00.4-2.5

Note: This table presents hypothetical data to exemplify the expected outcomes of Western blot or flow cytometry analysis. Actual results will vary depending on the specific resistance mechanisms developed by the cell line.

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of ONC-392

Objective: To determine the concentration of ONC-392 that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ONC-392 (research-grade)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation and Addition:

    • Prepare a stock solution of ONC-392 in a sterile, protein-compatible buffer (e.g., PBS).

    • Perform a serial dilution of ONC-392 in complete medium to achieve a range of concentrations. A suggested starting range for a therapeutic antibody is 0.1 µg/mL to 500 µg/mL.

    • Remove the medium from the wells and add 100 µL of the prepared ONC-392 dilutions to the respective wells in triplicate. Include a vehicle control (medium with buffer) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2. The incubation time may need to be optimized for different cell lines.

  • Cell Viability Assay:

    • Following incubation, perform a cell viability assay according to the manufacturer's protocol.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from the no-cell control wells.

    • Normalize the data to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the ONC-392 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Generation of ONC-392 Resistant Cell Lines using Dose Escalation

Objective: To establish a cancer cell line with acquired resistance to ONC-392 through continuous exposure to increasing concentrations of the antibody.

Materials:

  • Parental cancer cell line with a determined IC50 for ONC-392

  • Complete cell culture medium

  • ONC-392 (research-grade)

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initial Exposure:

    • Seed the parental cells in a T25 flask.

    • Begin by treating the cells with ONC-392 at a concentration equal to the IC50 of the parental cell line.

  • Monitoring and Maintenance:

    • Monitor the cells for signs of cytotoxicity and changes in morphology. Initially, a significant number of cells may die.

    • Change the medium with fresh ONC-392-containing medium every 3-4 days.

    • When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of ONC-392.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating steadily at the initial concentration (typically after 2-3 passages), increase the concentration of ONC-392 by 1.5 to 2-fold.

    • Repeat the process of monitoring, maintaining, and passaging the cells until they adapt to the new concentration.

    • Continue this stepwise dose escalation. The process of developing resistance to a monoclonal antibody can be lengthy, potentially taking several months.

  • Cryopreservation:

    • At each successful dose escalation step, cryopreserve a vial of the cells. This provides a backup and a record of the resistance development process.

  • Establishment of the Resistant Line:

    • A cell line is considered resistant when it can proliferate robustly at a concentration of ONC-392 that is at least 10-fold higher than the IC50 of the parental cell line.

    • Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of ONC-392 to ensure the stability of the resistant phenotype.

Protocol 3: Characterization of ONC-392 Resistant Cell Lines

Objective: To confirm the resistant phenotype and investigate potential mechanisms of resistance.

A. Confirmation of Resistance (IC50 Shift):

  • Perform the IC50 determination protocol (Protocol 1) on both the parental and the established resistant cell lines simultaneously.

  • A significant increase (at least 10-fold) in the IC50 value of the resistant cell line compared to the parental line confirms the resistant phenotype.

B. Analysis of Surface CTLA-4 Expression by Flow Cytometry:

  • Materials: Parental and resistant cells, PBS, FACS buffer (PBS with 2% FBS), FITC- or PE-conjugated anti-CTLA-4 antibody, isotype control antibody, flow cytometer.

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in FACS buffer.

    • Incubate the cells with the anti-CTLA-4 antibody or isotype control for 30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

    • Compare the mean fluorescence intensity (MFI) of CTLA-4 staining between the parental and resistant cell lines.

C. Analysis of Protein Expression by Western Blot:

  • Objective: To investigate changes in the expression of proteins involved in antigen presentation (B2M) and interferon signaling (JAK1).

  • Materials: Parental and resistant cells, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, primary antibodies (anti-B2M, anti-JAK1, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate it with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize them to the loading control (β-actin). Compare the expression levels between parental and resistant cells.

D. Assessment of Antigen Presentation Machinery:

  • Objective: To evaluate the functionality of the antigen presentation pathway.

  • Methods: This can be assessed through more advanced techniques such as:

    • MHC Class I Surface Expression: Use flow cytometry with an antibody specific for MHC class I molecules.

    • Peptide Presentation Assays: Co-culture the cancer cells with antigen-specific T-cells and measure T-cell activation (e.g., by cytokine release assays like ELISA or ELISpot). A reduced T-cell response to the resistant cells would suggest a defect in antigen presentation.

Visualizations

ONC392_Signaling_Pathway ONC-392 Mechanism of Action and Potential Resistance cluster_TCell T-Cell cluster_APC Antigen Presenting Cell (APC) cluster_Resistance Potential Resistance Mechanisms TCR TCR T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation CD28 CD28 CD28->T_Cell_Activation CTLA4 CTLA-4 CTLA4->T_Cell_Activation MHC MHC-Antigen MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) B7->CTLA4 Inhibition B2M_loss B2M Loss/Mutation (Impaired MHC-I) B2M_loss->MHC Prevents Surface Expression JAK1_loss JAK1/2 Mutation (IFN-γ Insensitivity) JAK1_loss->MHC Reduces Upregulation Alt_Checkpoint Upregulation of Alternative Checkpoints Alt_Checkpoint->T_Cell_Activation Inhibits ONC392 ONC-392 ONC392->CTLA4 Blocks Inhibition

Caption: ONC-392 signaling and potential resistance pathways.

Experimental_Workflow Workflow for Generating ONC-392 Resistant Cell Lines start Start with Parental Cancer Cell Line ic50_parental Determine Parental IC50 (Protocol 1) start->ic50_parental initial_culture Culture cells with ONC-392 at IC50 ic50_parental->initial_culture monitor Monitor Cell Viability and Proliferation initial_culture->monitor passage Passage Surviving Cells monitor->passage dose_increase Increase ONC-392 Concentration (1.5-2x) passage->dose_increase cryopreserve Cryopreserve at Each Step passage->cryopreserve repeat_cycle Repeat Culture and Dose Escalation dose_increase->repeat_cycle repeat_cycle->monitor resistance_check Check for >10-fold Increase in IC50 repeat_cycle->resistance_check resistance_check->dose_increase No resistant_line Established ONC-392 Resistant Cell Line resistance_check->resistant_line Yes

Caption: Workflow for generating ONC-392 resistant cell lines.

Characterization_Workflow Workflow for Characterizing ONC-392 Resistant Cell Lines start Parental and Resistant Cell Lines ic50_shift Confirm IC50 Shift (Protocol 3A) start->ic50_shift flow_cytometry Analyze Surface CTLA-4 (Protocol 3B) start->flow_cytometry western_blot Analyze B2M & JAK1 Expression (Protocol 3C) start->western_blot apm_assay Assess Antigen Presentation (Protocol 3D) start->apm_assay data_analysis Data Analysis and Interpretation ic50_shift->data_analysis flow_cytometry->data_analysis western_blot->data_analysis apm_assay->data_analysis conclusion Conclusion on Resistance Mechanism data_analysis->conclusion

Caption: Workflow for characterizing resistant cell lines.

References

Application Notes and Protocols: Utilizing ONC-392 for the Study of Immune Checkpoint Blockade Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment. However, a significant number of patients exhibit primary or acquired resistance to therapies targeting the PD-1/PD-L1 axis. The cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) pathway is a critical, non-redundant immune checkpoint and a key target for overcoming this resistance.[1][2] Conventional anti-CTLA-4 antibodies, such as ipilimumab, have demonstrated clinical efficacy but are associated with significant immune-related adverse events (irAEs) due to their mechanism of action, which can limit their therapeutic window.[3][4]

ONC-392 (also known as BNT316 or gotistobart) is a next-generation, humanized anti-CTLA-4 monoclonal antibody (IgG1) designed to address these limitations.[5][6] Its unique mechanism, which preserves the CTLA-4 checkpoint in peripheral tissues while selectively depleting regulatory T cells (Tregs) in the tumor microenvironment (TME), offers a promising new tool for researchers studying and developing strategies to overcome ICI resistance.[4][6][7][8] These application notes provide an overview of ONC-392's mechanism, summarize key clinical data in ICI-resistant cancers, and offer detailed protocols for its use in preclinical research.

Core Mechanism of Action: CTLA-4 Recycling vs. Degradation

Unlike first-generation anti-CTLA-4 antibodies that cause the internalization and subsequent lysosomal degradation of the CTLA-4 receptor, ONC-392 features a pH-sensitive binding property.[3][5][9] This allows ONC-392 to dissociate from CTLA-4 in the acidic environment of the endosome, permitting the receptor to be recycled back to the cell surface.[5][10] This preservation of the CTLA-4 checkpoint outside the TME is hypothesized to reduce systemic autoimmune toxicities.[3][11]

Concurrently, within the TME, the IgG1 backbone of ONC-392 effectively engages Fcγ receptors on myeloid cells, leading to potent antibody-dependent cellular cytotoxicity (ADCC) and selective depletion of tumor-infiltrating Tregs, which express high levels of surface CTLA-4.[4] This dual mechanism aims to uncouple therapeutic efficacy from dose-limiting toxicity.[3][4]

G cluster_0 Conventional Anti-CTLA-4 (e.g., Ipilimumab) cluster_1 ONC-392 (Next-Generation Anti-CTLA-4) Conventional_Ab Conventional Ab Binding_Conv Binding Conventional_Ab->Binding_Conv Treg_Surface_Conv Treg Cell Surface Treg_Surface_Conv->Binding_Conv CTLA-4 CTLA4_Receptor_Conv CTLA-4 Receptor Internalization_Conv Internalization Binding_Conv->Internalization_Conv Endosome_Conv Endosome (Stable Binding) Internalization_Conv->Endosome_Conv Lysosome_Conv Lysosomal Degradation Endosome_Conv->Lysosome_Conv CTLA-4 Destroyed ONC392_Ab ONC-392 Binding_ONC Binding ONC392_Ab->Binding_ONC Treg_Surface_ONC Treg Cell Surface Treg_Surface_ONC->Binding_ONC CTLA-4 CTLA4_Receptor_ONC CTLA-4 Receptor Internalization_ONC Internalization Binding_ONC->Internalization_ONC Treg_Depletion Treg Depletion in TME via ADCC Binding_ONC->Treg_Depletion Fc-mediated Endosome_ONC Acidic Endosome (pH-sensitive dissociation) Internalization_ONC->Endosome_ONC Recycling_ONC Recycling to Surface Endosome_ONC->Recycling_ONC CTLA-4 Preserved Recycling_ONC->Treg_Surface_ONC

Caption: Comparative mechanism of conventional anti-CTLA-4 antibodies versus ONC-392.

Application Data: Overcoming Resistance in Solid Tumors

ONC-392 has shown significant promise as a monotherapy in patients with advanced solid tumors who are resistant or refractory to standard therapies, including PD-1/PD-L1 inhibitors.[8][12] The Phase 1/2 PRESERVE-001 trial (NCT04140526) provides key data supporting its application in this context.[8][12][13]

Quantitative Data Summary from Clinical Trials

Table 1: Efficacy of ONC-392 Monotherapy in Advanced Solid Tumors (PRESERVE-001, Phase 1a) [8][12]

Dose CohortNumber of PatientsTumor TypesKey Outcomes
3 mg/kg (Q3W)4NSCLC, Ovarian2 patients achieved Stable Disease (SD) for >7 months.
10 mg/kg (Q3W)6NSCLC, Ovarian1 NSCLC patient achieved a Complete Response (CR).1 Ovarian Cancer patient achieved a CR.
Overall 10 - Clinical benefit observed in 6 of 10 patients.

Table 2: Efficacy of ONC-392 in PD-(L)1-Resistant NSCLC (PRESERVE-001, Expansion Cohort) [13]

MetricResult
Number of Evaluable Patients27
Overall Response Rate (ORR) 29.6% (22.2% confirmed, 7.4% unconfirmed)
Disease Control Rate (DCR) 70.4% (7 partial responses, 10 stable disease)
NoteThe majority of responders had prior PD-(L)1 inhibition for >12 weeks, indicating acquired resistance.

Experimental Protocols for Studying ONC-392

The following protocols are designed for researchers to investigate the key mechanistic and therapeutic properties of ONC-392 in a preclinical setting.

Protocol 1: In Vitro Analysis of ONC-392-Mediated Treg Depletion

Objective: To quantify the ability of ONC-392 to selectively deplete regulatory T cells (Tregs) in the presence of effector cells and target cancer cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • CD4+ T Cell Isolation Kit

  • CD25+ T Cell Isolation Kit (for Treg enrichment)

  • Tumor cell line of interest (e.g., A549 for NSCLC)

  • ONC-392 antibody

  • Isotype control human IgG1 antibody

  • Ipilimumab (as a comparator)

  • Cell culture medium (RPMI-1640 with 10% FBS)

  • Flow cytometry antibodies: Anti-CD4, Anti-CD25, Anti-FoxP3, Anti-CD8

  • Fixation/Permeabilization Buffer (for FoxP3 staining)

  • ADCC reporter bioassay kit (optional)

Methodology:

  • Isolate Immune Cells:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Isolate CD4+ T cells from a portion of PBMCs.

    • Enrich for Tregs (CD4+CD25+) from the isolated CD4+ T cells.

    • Isolate effector cells (e.g., NK cells or remaining PBMCs) to serve as ADCC mediators.

  • Co-culture Setup:

    • Plate tumor cells in a 96-well plate and allow them to adhere overnight.

    • Add isolated Tregs and effector cells to the wells at a desired Effector:Treg ratio (e.g., 10:1).

    • Add ONC-392, Ipilimumab, or an isotype control antibody at various concentrations (e.g., 0.1, 1, 10 µg/mL).

    • Incubate the co-culture for 24-48 hours at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest all cells from the wells.

    • Stain for surface markers (CD4, CD25, CD8).

    • Fix and permeabilize the cells according to the buffer manufacturer's instructions.

    • Perform intracellular staining for the Treg-specific transcription factor FoxP3.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population.

    • Identify the Treg population (CD4+CD25+FoxP3+).

    • Calculate the percentage and absolute number of Tregs remaining in each treatment condition relative to the isotype control.

    • Compare the Treg depletion efficiency of ONC-392 and Ipilimumab.

Protocol 2: Assay to Differentiate CTLA-4 Recycling vs. Degradation

Objective: To visualize and quantify the fate of surface CTLA-4 on T cells following treatment with ONC-392 versus a conventional anti-CTLA-4 antibody.

Materials:

  • Jurkat T cells or activated primary human T cells (known to express CTLA-4).

  • ONC-392 antibody

  • Ipilimumab

  • Isotype control antibody

  • Anti-CTLA-4-PE conjugated antibody (using a different clone that does not compete for binding)

  • Primaquine (an inhibitor of endocytic recycling, as a control).[10]

  • Acid wash buffer (e.g., Glycine-HCl, pH 2.5) to strip surface-bound antibody.

  • Lysosomal inhibitor (e.g., Bafilomycin A1).

  • Confocal microscope and/or flow cytometer.

Methodology:

  • Antibody Incubation:

    • Incubate activated T cells with saturating concentrations of ONC-392, Ipilimumab, or isotype control for 30 minutes at 4°C to allow binding but prevent internalization.

    • Wash cells to remove unbound antibody.

  • Internalization and Trafficking:

    • Transfer cells to 37°C to initiate internalization and trafficking.

    • At various time points (e.g., 0, 30, 60, 120 minutes), move an aliquot of cells back to 4°C to stop the process.

  • Quantifying Surface and Total CTLA-4:

    • For each time point, divide the aliquot into two samples.

    • Sample A (Surface CTLA-4): Stain directly with the anti-CTLA-4-PE antibody and analyze by flow cytometry. The MFI will represent the amount of free CTLA-4 remaining on the surface.

    • Sample B (Total CTLA-4): First, perform an acid wash to strip any remaining surface-bound ONC-392 or Ipilimumab. Then, fix, permeabilize, and stain with anti-CTLA-4-PE. The MFI will represent the total cellular CTLA-4 content.

  • Data Analysis:

    • Degradation: A progressive decrease in the total CTLA-4 signal (Sample B) over time in the Ipilimumab-treated group suggests lysosomal degradation. This should be less pronounced in the ONC-392 group.

    • Recycling: In the ONC-392 group, the surface CTLA-4 signal (Sample A) may initially decrease but then stabilize or recover as the receptor is recycled. Treatment with Primaquine should block this recovery, leading to a result more similar to Ipilimumab.

    • Confocal Microscopy (Optional): Use fluorescently labeled ONC-392 and Ipilimumab. Co-stain with markers for early endosomes (Rab5), recycling endosomes (Rab11), and lysosomes (LAMP1) to visualize co-localization and trafficking pathways.[14][15]

Protocol 3: In Vivo Murine Model for Studying Efficacy Against Resistant Tumors

Objective: To evaluate the anti-tumor efficacy of ONC-392 monotherapy in a syngeneic mouse model with acquired resistance to anti-PD-1 therapy.

G cluster_workflow In Vivo Experimental Workflow cluster_arms Start 1. Tumor Implantation (e.g., MC38 in C57BL/6 mice) PD1_Treatment 2. Establish Resistance Treat with anti-PD-1 until tumors progress after initial response Start->PD1_Treatment Randomization 3. Randomization (Mice with acquired resistance) PD1_Treatment->Randomization Vehicle Vehicle Control Randomization->Vehicle Group 1 PD1_Cont Continue anti-PD-1 Randomization->PD1_Cont Group 2 ONC392 ONC-392 Monotherapy Randomization->ONC392 Group 3 Analysis 4. Endpoint Analysis Vehicle->Analysis PD1_Cont->Analysis ONC392->Analysis Tumor_Growth Tumor Volume Measurement Analysis->Tumor_Growth Survival Kaplan-Meier Survival Analysis->Survival TME_Analysis TME Immunophenotyping (Flow Cytometry/IHC) Analysis->TME_Analysis

Caption: Workflow for an in vivo study of ONC-392 in an ICI-resistant tumor model.

Materials:

  • C57BL/6 mice (or other appropriate strain for the chosen syngeneic tumor model).

  • Syngeneic tumor cell line (e.g., MC38, CT26).

  • Anti-mouse PD-1 antibody.

  • ONC-392 (or a surrogate antibody engineered to target murine CTLA-4 with the same properties).

  • Vehicle control (e.g., PBS).

  • Calipers for tumor measurement.

  • Materials for tissue harvesting and processing for flow cytometry or immunohistochemistry (IHC).

Methodology:

  • Establishment of PD-1 Resistance:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Once tumors are established (e.g., 50-100 mm³), begin treatment with an anti-PD-1 antibody.

    • Continuously monitor tumor growth. Select mice for the study that initially respond or stabilize but then exhibit progressive disease, confirming acquired resistance.

  • Randomization and Treatment:

    • Randomize the PD-1 resistant mice into treatment cohorts: (1) Vehicle, (2) Continued anti-PD-1, (3) ONC-392.

    • Administer treatments according to a defined schedule (e.g., twice weekly via intraperitoneal injection). The dose for ONC-392 should be determined from prior dose-finding or MTD studies.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

    • Primary endpoints are tumor growth delay and overall survival.

  • Pharmacodynamic Analysis:

    • At the end of the study (or at an interim time point), euthanize a subset of mice from each group.

    • Harvest tumors and spleens.

    • Process tissues to create single-cell suspensions.

    • Perform flow cytometry to analyze immune cell populations, focusing on the ratio of CD8+ T cells to Tregs (CD4+FoxP3+) within the TME.

    • Perform IHC on tumor sections to visualize immune cell infiltration and localization.

ONC-392 represents a significant evolution in CTLA-4-targeted immunotherapy. Its unique mechanism of preserving CTLA-4 recycling while depleting intratumoral Tregs provides a powerful rationale for its use in overcoming resistance to PD-1/PD-L1 blockade. The data and protocols provided here offer a framework for researchers and drug developers to further investigate the therapeutic potential of this promising agent in preclinical and translational studies.

References

Application Notes and Protocols for ONC-392 in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody designed for cancer immunotherapy.[1][2][3] Unlike first-generation anti-CTLA-4 antibodies such as ipilimumab, ONC-392 possesses a unique pH-sensitive binding property.[4] This allows it to dissociate from its target, CTLA-4, in the acidic conditions of the endosome after being internalized by the cell. This mechanism prevents the lysosomal degradation of CTLA-4, allowing the receptor to be recycled back to the cell surface.[4][5] The preservation of surface CTLA-4 is hypothesized to have a dual benefit: enhancing the selective depletion of regulatory T cells (Tregs) within the tumor microenvironment (TME) while minimizing immune-related adverse events (irAEs) in peripheral tissues.[4][5][6]

Humanized mouse models, which involve engrafting components of the human immune system into immunodeficient mice, are indispensable tools for the preclinical evaluation of human-specific immunotherapies like ONC-392.[7][8] These models allow for the in vivo assessment of a drug's mechanism of action, efficacy, and potential toxicities in a system that recapitulates key aspects of human tumor-immune interactions.

These application notes provide a summary of the preclinical rationale for using ONC-392 in humanized mouse models, detailed protocols for key experiments, and a framework for data interpretation.

Mechanism of Action of ONC-392

ONC-392's therapeutic strategy is centered on uncoupling the anti-tumor effects of CTLA-4 blockade from its associated toxicities. The key to this is its pH-sensitive binding to CTLA-4.

  • In Peripheral Tissues (Normal pH ~7.4): ONC-392 binds to CTLA-4 on T cells.

  • Endosomal Trafficking (Acidic pH <6.5): Upon internalization, the ONC-392/CTLA-4 complex enters the endosome. The acidic environment causes ONC-392 to dissociate from CTLA-4.

  • CTLA-4 Recycling: Freed from the antibody, CTLA-4 is recycled back to the T-cell surface, preserving its crucial role in maintaining peripheral immune tolerance. This is believed to reduce the incidence and severity of irAEs.

  • In the Tumor Microenvironment (TME): The TME is often acidic and rich in Fc receptor-bearing myeloid cells (e.g., macrophages). ONC-392's preservation of high levels of CTLA-4 on the surface of tumor-infiltrating Tregs makes these cells highly susceptible to elimination via antibody-dependent cell-mediated cytotoxicity (ADCC).[9] This selective depletion of immunosuppressive Tregs in the tumor enhances the anti-tumor immune response.

Signaling Pathway Diagram

ONC_392_Mechanism cluster_0 Peripheral Tissues (pH ~7.4) cluster_1 Tumor Microenvironment (TME) Treg_p Peripheral Treg Endosome_p Endosome (Acidic pH) Treg_p->Endosome_p Internalization ONC392_p ONC-392 ONC392_p->Treg_p Binds CTLA-4 Endosome_p->ONC392_p ONC-392 Dissociates Recycling CTLA-4 Recycling Endosome_p->Recycling CTLA-4 Recycling->Treg_p Tolerance Immune Tolerance (Reduced irAEs) Recycling->Tolerance Treg_t Tumor Treg (High CTLA-4 Expression) Macrophage Macrophage/NK Cell (FcγR) Treg_t->Macrophage Fc-FcγR Binding ONC392_t ONC-392 ONC392_t->Treg_t Binds CTLA-4 Depletion Treg Depletion (ADCC) Macrophage->Depletion Immunity Enhanced Anti-Tumor Immunity Depletion->Immunity

Caption: Mechanism of ONC-392 in peripheral tissues versus the tumor microenvironment.

Data Presentation: Preclinical Efficacy and Safety in Humanized Mouse Models

While specific quantitative data from the pivotal preclinical studies of ONC-392 in humanized mouse models are not extensively published in peer-reviewed literature, the collective findings from conference abstracts and company presentations indicate superior performance compared to first-generation anti-CTLA-4 antibodies. The tables below summarize the expected outcomes based on available information.

Table 1: Comparative Anti-Tumor Efficacy
Treatment GroupTumor ModelExpected Tumor Growth Inhibition (TGI)Expected Complete Responses (CR)
Vehicle ControlSyngeneic tumor in hu-CTLA-4 KI miceBaselineNone
IpilimumabSyngeneic tumor in hu-CTLA-4 KI miceModerateSome CR observed
ONC-392 Syngeneic tumor in hu-CTLA-4 KI mice High / Superior to Ipilimumab Higher rate of CR vs. Ipilimumab

Data is qualitatively summarized based on claims of superior efficacy for ONC-392 in preclinical models.

Table 2: Comparative Treg Depletion
Treatment GroupTissueExpected Treg Depletion (% of CD4+ cells)
Vehicle ControlTumorBaseline
SpleenBaseline
IpilimumabTumorSignificant
SpleenSignificant
ONC-392 Tumor High / More pronounced than Ipilimumab
Spleen Minimal / Significantly less than Ipilimumab

This table reflects the core hypothesis that ONC-392 selectively depletes Tregs in the TME.

Table 3: Comparative Safety/Toxicity Profile
Treatment GroupMouse ModelExpected Signs of irAEs (e.g., weight loss, colitis)
Vehicle Controlhu-CTLA-4 KI miceNone
Ipilimumabhu-CTLA-4 KI miceSignificant weight loss and other signs of autoimmunity
ONC-392 hu-CTLA-4 KI mice Minimal to no signs of autoimmunity

This table is based on reports that ONC-392 is "largely devoid of immunotherapy-related adverse events (irAE) in preclinical studies."[4]

Experimental Protocols

The following are detailed protocols for evaluating ONC-392 in humanized mouse models. These are synthesized from standard methodologies in the field and specifics mentioned in publications related to ONC-392's mechanism.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Humanization 1. Humanize Mice (e.g., CD34+ HSCs in NSG mice) Tumor_Implant 2. Tumor Implantation (PDX or Cell Line) Humanization->Tumor_Implant Randomization 3. Tumor Growth & Randomization Tumor_Implant->Randomization Dosing 4. Administer ONC-392 / Controls (e.g., IV, Q3W) Randomization->Dosing Monitoring 5. Monitor Tumor Volume & Body Weight Dosing->Monitoring Harvest 6. Harvest Tissues (Tumor, Spleen, Blood) Monitoring->Harvest FACS 7. Flow Cytometry (Treg, T-cell activation) Harvest->FACS Histo 8. Histopathology (irAE assessment) Harvest->Histo

Caption: General experimental workflow for evaluating ONC-392 in humanized mice.

Protocol 1: Generation of Humanized Mice and Tumor Engraftment

Objective: To establish a cohort of immunodeficient mice with a functional human immune system and bearing human-derived tumors.

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG™ mice), 6-8 weeks old.

  • Human CD34+ hematopoietic stem cells (HSCs).

  • Human tumor cells (e.g., MC38 colorectal adenocarcinoma cell line engineered to express human CTLA-4) or patient-derived xenograft (PDX) fragments.

  • Matrigel.

  • Sterile PBS, cell culture media.

Procedure:

  • Humanization:

    • Sub-lethally irradiate NSG mice (e.g., 250 cGy).

    • Within 24 hours, inject 1-2 x 10^5 human CD34+ HSCs intravenously (IV) into each mouse.

    • Allow 12-16 weeks for human immune system reconstitution.

    • Confirm humanization by flow cytometry analysis of peripheral blood for human CD45+ cells.

  • Tumor Implantation:

    • For cell lines: Resuspend 1-5 x 10^6 tumor cells in a 1:1 mixture of PBS and Matrigel.

    • Inject the cell suspension (total volume ~100 µL) subcutaneously into the flank of each humanized mouse.

    • For PDX models: Implant a small fragment (2-3 mm³) of the PDX tumor subcutaneously.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers at least twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.

Protocol 2: ONC-392 Administration and In-Life Monitoring

Objective: To assess the anti-tumor efficacy and safety of ONC-392.

Materials:

  • ONC-392, Ipilimumab, and human IgG isotype control antibody, formulated in sterile PBS.

  • Digital calipers.

  • Analytical balance.

Procedure:

  • Dosing:

    • Prepare dosing solutions of ONC-392 (e.g., 10 mg/kg), Ipilimumab (e.g., 10 mg/kg), and isotype control.

    • Administer the antibodies via intravenous (IV) or intraperitoneal (IP) injection. A typical schedule might be once every three weeks (Q3W), mimicking clinical protocols.[7]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe mice daily for clinical signs of toxicity or immune-related adverse events (e.g., ruffled fur, hunched posture, diarrhea).

    • Define endpoint criteria (e.g., tumor volume > 2000 mm³, >20% body weight loss).

Protocol 3: Endpoint Analysis - Flow Cytometry for Treg Depletion

Objective: To quantify the depletion of regulatory T cells in the tumor and peripheral lymphoid organs.

Materials:

  • Flow cytometry antibodies (fluorochrome-conjugated) for human markers: CD45, CD3, CD4, CD8, CD25, FoxP3, CTLA-4.

  • FoxP3 staining buffer set (fixation/permeabilization buffers).

  • FACS buffer (PBS with 2% FBS).

  • Collagenase/DNase solution for tumor digestion.

Procedure:

  • Tissue Harvest and Single-Cell Suspension:

    • At the study endpoint, euthanize mice and harvest tumors and spleens.

    • Tumors: Mince the tumor tissue and digest in a collagenase/DNase solution for 30-60 minutes at 37°C. Pass through a 70 µm cell strainer to obtain a single-cell suspension.

    • Spleens: Mechanically dissociate the spleen and pass through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.

  • Staining:

    • Wash cells in FACS buffer.

    • Perform a surface stain with antibodies against CD45, CD3, CD4, CD8, and CD25 for 30 minutes on ice.

    • Wash cells, then fix and permeabilize using a FoxP3 staining buffer set according to the manufacturer's protocol.

    • Perform intracellular staining with antibodies against FoxP3 and CTLA-4.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, singlet, human CD45+ cells.

    • Within the CD45+ gate, identify CD3+ T cells, and then CD4+ helper T cells.

    • Within the CD4+ gate, quantify the percentage of Treg cells, typically defined as CD25+FoxP3+.

    • Compare the percentage of Tregs in the tumor versus the spleen across different treatment groups.

Conclusion

ONC-392 represents a novel approach to CTLA-4 blockade, aiming to improve the therapeutic index by selectively targeting tumor-infiltrating regulatory T cells while preserving peripheral immune tolerance. Humanized mouse models are a critical platform for validating this mechanism of action and providing the necessary preclinical data to support clinical development. The protocols outlined above provide a comprehensive framework for researchers to evaluate the efficacy, pharmacodynamics, and safety of ONC-392 and other next-generation immunotherapies.

References

Application Notes and Protocols for ONC-392 in NSCLC Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody designed for cancer immunotherapy.[1] Unlike first-generation CTLA-4 inhibitors, ONC-392 features a unique mechanism of action that preserves the CTLA-4 checkpoint function in peripheral tissues while selectively depleting regulatory T cells (Tregs) within the tumor microenvironment.[2][3] This targeted approach aims to enhance anti-tumor immunity with a potentially improved safety profile, making it a promising candidate for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC).

These application notes provide an overview of the proposed mechanism of action of ONC-392 and detailed protocols for in vitro studies using NSCLC cell lines. The methodologies described herein are intended to guide researchers in the preclinical evaluation of ONC-392's efficacy and mechanism of action in a laboratory setting.

Mechanism of Action: A Novel Approach to CTLA-4 Inhibition

Traditional anti-CTLA-4 antibodies block the interaction between CTLA-4 and its ligands (CD80/CD86), leading to enhanced T cell activation. However, this can also result in significant immune-related adverse events (irAEs). ONC-392 is engineered to be pH-sensitive, allowing it to dissociate from CTLA-4 in the acidic environment of the early endosome after internalization.[4][5] This unique property allows CTLA-4 to be recycled back to the cell surface, preserving its function in peripheral T cells and potentially reducing systemic toxicity.[4][6]

Within the tumor microenvironment, ONC-392 is believed to mediate the depletion of highly immunosuppressive Tregs through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[7] By selectively removing Tregs in the tumor, ONC-392 shifts the balance of the immune response towards an anti-tumor state, facilitating the activation and proliferation of effector T cells that can recognize and kill cancer cells.

cluster_TME Tumor Microenvironment (TME) cluster_Peripheral Peripheral Tissues Treg Regulatory T cell (Treg) EffectorT Effector T cell Treg->EffectorT Suppression ONC392_TME ONC-392 ONC392_TME->Treg Binds to CTLA-4 Macrophage Macrophage/NK Cell NSCLC_Cell NSCLC Cell EffectorT->NSCLC_Cell Tumor Cell Killing Macrophage->Treg ADCC/ADCP Treg_P Peripheral Treg CTLA4_Recycling CTLA-4 Recycling (Preserved) Treg_P->CTLA4_Recycling Internalization & Dissociation (low pH) ONC392_P ONC-392 ONC392_P->Treg_P Binds to CTLA-4 CTLA4_Recycling->Treg_P Returns to surface start Start prep_nsclc Prepare NSCLC Target Cells start->prep_nsclc prep_pbmc Prepare PBMC Effector Cells start->prep_pbmc coculture Co-culture NSCLC and PBMCs prep_nsclc->coculture prep_pbmc->coculture treatment Add ONC-392 or Control IgG coculture->treatment incubation Incubate for 48-72h treatment->incubation measure Measure Cytotoxicity (LDH Assay) incubation->measure end End measure->end start Start: Co-cultured Cells harvest Harvest Cells start->harvest surface_stain Surface Stain (CD4, CD25) harvest->surface_stain fix_perm Fix and Permeabilize surface_stain->fix_perm intra_stain Intracellular Stain (FoxP3) fix_perm->intra_stain acquire Acquire on Flow Cytometer intra_stain->acquire analyze Analyze Treg Population (%CD4+CD25+FoxP3+) acquire->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Preclinical Studies of ONC-392

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ONC-392 in preclinical models. The focus is on understanding its mechanism and its use in overcoming resistance to other immunotherapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ONC-392?

ONC-392 is a humanized IgG1 monoclonal antibody that targets the CTLA-4 receptor on T-cells.[1][2] Unlike first-generation anti-CTLA-4 antibodies like ipilimumab, ONC-392 has a unique pH-sensitive binding property.[3][4][5] It binds strongly to CTLA-4 in the physiological pH of normal tissues and the tumor microenvironment but dissociates at the low pH found within endosomes.[4][6] This prevents the lysosomal degradation of the CTLA-4 receptor, allowing it to be recycled back to the T-cell surface.[3][4][5][6] This recycling mechanism is believed to preserve the immune tolerance function of CTLA-4 in peripheral tissues, potentially reducing immune-related adverse events (irAEs).[3][5] In the tumor microenvironment (TME), ONC-392 is designed to selectively deplete regulatory T cells (Tregs), which are highly expressive of CTLA-4, thereby enhancing the anti-tumor immune response.[7]

Q2: How does ONC-392's mechanism contribute to overcoming resistance to anti-PD-1/PD-L1 therapies?

Many tumors develop resistance to anti-PD-1/PD-L1 therapies. ONC-392 has shown clinical activity in patients with non-small cell lung cancer (NSCLC) that is resistant to these therapies.[7][8] The proposed mechanism for overcoming this resistance involves the depletion of Tregs within the TME. Tregs are immunosuppressive cells that can dampen the anti-tumor immune response. By selectively removing these cells, ONC-392 can help to restore a more favorable immune microenvironment, allowing for a renewed and effective anti-tumor T-cell response.

Q3: What are the key differences between ONC-392 and other anti-CTLA-4 antibodies?

The main differentiator is ONC-392's pH-sensitive binding and subsequent preservation of the CTLA-4 receptor.[3][5] Other anti-CTLA-4 antibodies lead to the degradation of CTLA-4, which can result in more significant systemic immune activation and associated toxicities.[9] By preserving CTLA-4 recycling, ONC-392 aims for a better safety profile while maintaining or even enhancing the selective depletion of Tregs in the tumor.[3][5]

Troubleshooting Guide for Preclinical Experiments

Issue 1: High toxicity or unexpected adverse events in animal models.

  • Possible Cause: While ONC-392 is designed for lower toxicity, high doses or specific animal model sensitivities could still lead to adverse events.

  • Troubleshooting Steps:

    • Verify Dose: Double-check the dosage calculations and administration protocol.

    • Monitor Animals Closely: Implement a comprehensive monitoring plan for signs of irAEs, such as weight loss, ruffled fur, and lethargy.

    • Dose De-escalation Study: Consider performing a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific model.

    • Consult Literature: Review preclinical studies of ONC-392 and other anti-CTLA-4 antibodies to compare your observations with published data.

Issue 2: Lack of anti-tumor efficacy in a preclinical model.

  • Possible Cause 1: Tumor model is not immunogenic ("cold" tumor). Anti-CTLA-4 therapies rely on an existing immune response to be effective.

    • Troubleshooting Steps:

      • Immunophenotyping: Characterize the immune infiltrate of your tumor model at baseline. Low levels of infiltrating T-cells may predict a poor response.

      • Combination Therapy: Consider combining ONC-392 with therapies that can induce an immune response, such as radiation or certain chemotherapies.[10] This can help to turn a "cold" tumor "hot."

  • Possible Cause 2: Acquired resistance to ONC-392. While not yet extensively documented, hypothetical mechanisms could include:

    • Loss of CTLA-4 expression on Tregs.

    • Upregulation of other immune checkpoints.

    • Alterations in the tumor microenvironment that prevent T-cell infiltration or function.

    • Troubleshooting Steps:

      • Establish a Resistant Model: Develop a resistant cell line or animal model by continuous exposure to ONC-392 (see generic protocol below).

      • Multi-omics Analysis: Perform genomic, transcriptomic, and proteomic analysis on the resistant model compared to the sensitive parent model to identify potential resistance mechanisms.

      • Investigate Combination Strategies: Based on the identified resistance mechanisms, explore rational combination therapies. For example, if another checkpoint is upregulated, consider a dual checkpoint blockade.

Quantitative Data from Clinical Trials

While specific preclinical quantitative data on ONC-392 resistance is not available, the following tables summarize clinical trial data for ONC-392 in immunotherapy-resistant patient populations.

Table 1: ONC-392 Monotherapy in Patients with PD-(L)1 Resistant NSCLC

MetricValueReference
Evaluable Patients27[7]
Overall Response Rate (ORR)29.6%[7]
Confirmed Responses22.2%[7]
Unconfirmed Responses7.4%[7]
Disease Control Rate (DCR)70.4%[7]

Table 2: ONC-392 Monotherapy in Advanced Solid Tumors (including PD-1 Resistant)

DoseNumber of PatientsClinical OutcomeReference
10 mg/kg61 NSCLC (CR), 1 Ovarian (CR)[8]
3 mg/kg41 NSCLC (SD >7mo), 1 Ovarian (SD >7mo)[8]
CR = Complete Response, SD = Stable Disease

Experimental Protocols

Protocol 1: Generic Method for Developing an In Vitro ONC-392 Resistant Cell Line

This protocol is a general guideline and will require optimization for specific cell lines.

  • Determine Baseline Sensitivity:

    • Culture the parental cancer cell line of interest.

    • Perform a dose-response assay (e.g., MTT or CTG) with a range of ONC-392 concentrations to determine the initial IC50 (half-maximal inhibitory concentration).

  • Induce Resistance:

    • Continuously expose the parental cell line to ONC-392 at a concentration around the IC20-IC30.

    • Culture the cells until they recover and resume normal proliferation.

    • Gradually increase the concentration of ONC-392 in a stepwise manner with each passage.

    • Monitor for the emergence of a resistant population that can proliferate at higher concentrations of the antibody.

  • Confirm Resistance:

    • Once a resistant population is established, perform a dose-response assay on both the resistant and parental cell lines.

    • A significant increase in the IC50 value for the resistant line confirms the development of resistance.

  • Characterize the Resistant Phenotype:

    • Perform molecular and cellular analyses (e.g., RNA-seq, proteomics, flow cytometry) to identify the mechanisms of resistance.

Protocol 2: In Vivo Evaluation of ONC-392 in a Syngeneic Mouse Model

  • Animal Model: Use an appropriate immunocompetent mouse strain (e.g., C57BL/6 or BALB/c) and a compatible syngeneic tumor cell line.

  • Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, ONC-392).

  • Drug Administration: Administer ONC-392 at the desired dose and schedule (e.g., intraperitoneally twice a week).

  • Efficacy Assessment:

    • Continue to monitor tumor volume throughout the study.

    • At the study endpoint, excise the tumors for further analysis.

  • Immunophenotyping:

    • Analyze the immune cell populations within the tumors and spleens of the treated and control mice using flow cytometry to assess changes in T-cell and Treg populations.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key concepts related to ONC-392's mechanism and experimental design.

ONC392_Mechanism cluster_Treg Regulatory T-cell (Treg) in TME cluster_ONC392 cluster_Effector Treg Treg CTLA4_surface CTLA-4 on surface Treg->CTLA4_surface expresses Immunosuppression Immunosuppression Treg->Immunosuppression Effector_Cell Effector Cell (e.g., NK Cell) CTLA4_surface->Effector_Cell flags for ADCC ONC392 ONC-392 ONC392->CTLA4_surface binds to Effector_Cell->Treg induces apoptosis

Caption: ONC-392 selectively depletes Tregs in the TME.

CTLA4_Recycling cluster_cell T-cell membrane Cell Membrane endosome Endosome (Low pH) lysosome Lysosome (Degradation) endosome->lysosome Ipilimumab remains bound, targeted for degradation CTLA4_surface CTLA-4 endosome->CTLA4_surface ONC-392 dissociates, CTLA-4 recycles CTLA4_surface->endosome Internalization CTLA4_surface->endosome Internalization ONC392 ONC-392 ONC392->CTLA4_surface binds at neutral pH Ipilimumab Ipilimumab Ipilimumab->CTLA4_surface binds

Caption: ONC-392's pH sensitivity allows CTLA-4 recycling.

Resistance_Workflow start Parental Cell Line (ONC-392 Sensitive) continuous_exposure Continuous Exposure to ONC-392 start->continuous_exposure resistant_line ONC-392 Resistant Cell Line continuous_exposure->resistant_line omics Multi-omics Analysis (Genomics, Transcriptomics, Proteomics) resistant_line->omics hypothesis Hypothesize Resistance Mechanisms omics->hypothesis combination Test Combination Therapies hypothesis->combination

Caption: Workflow for developing and analyzing ONC-392 resistance.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONC-392 in murine models. The following information is designed to help mitigate and manage potential immune-related adverse events (irAEs) that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ONC-392 and how does its mechanism of action differ from other anti-CTLA-4 antibodies?

ONC-392 is a next-generation anti-CTLA-4 monoclonal antibody designed for cancer immunotherapy.[1][2][3] Its unique mechanism of action involves a pH-sensitive binding to CTLA-4, which allows it to preserve the recycling of the CTLA-4 molecule.[3][4] This is in contrast to first-generation anti-CTLA-4 antibodies that lead to the degradation of CTLA-4.[2][3] The preservation of CTLA-4 recycling is believed to maintain immune tolerance in peripheral tissues, thereby reducing the incidence and severity of immune-related adverse events while still effectively depleting regulatory T cells (Tregs) within the tumor microenvironment.[3][4]

Q2: What are the potential immune-related adverse events (irAEs) that could be observed in mice treated with ONC-392?

While preclinical studies have indicated that ONC-392 is better tolerated than other anti-CTLA-4 antibodies, researchers should still be vigilant for potential irAEs, particularly at higher doses. Based on studies with other checkpoint inhibitors in mice, potential irAEs can manifest in various organs, including:

  • Gastrointestinal tract: Colitis, characterized by diarrhea, weight loss, and intestinal inflammation.

  • Liver: Hepatitis, indicated by elevated liver enzymes (ALT, AST).

  • Lungs: Pneumonitis, with inflammation of the lung tissue.

  • Pancreas: Pancreatitis.

  • Skin: Dermatitis.

It is crucial to monitor the animals closely for clinical signs of these conditions.

Q3: What is the first line of treatment for suspected irAEs in our mouse models?

For most moderate to severe irAEs observed in mouse models of checkpoint inhibitor toxicity, corticosteroids are the first-line treatment.[5][6] Systemic administration of corticosteroids, such as prednisolone or dexamethasone, can help to suppress the inflammatory response. However, it is important to be aware that corticosteroid treatment may also dampen the anti-tumor immune response.[7]

Q4: Can ONC-392 be used in combination with other immunotherapies in mouse models? What are the potential toxicity concerns?

Yes, ONC-392 can be used in combination with other immunotherapies, such as anti-PD-1/PD-L1 antibodies. In clinical trials, ONC-392 has been evaluated as both a monotherapy and in combination with pembrolizumab.[2] When combining immunotherapies in preclinical models, researchers should be aware of the potential for an increased risk and severity of irAEs.[6] Careful dose-finding studies and enhanced monitoring for toxicities are recommended when using combination therapies.

Troubleshooting Guides

Issue 1: Mice are experiencing significant weight loss and diarrhea after ONC-392 administration.

Potential Cause: This is a primary sign of immune-mediated colitis, a common irAE associated with anti-CTLA-4 therapies.

Troubleshooting Steps:

  • Monitor and Grade Severity:

    • Weigh the mice daily.

    • Assess stool consistency to grade the severity of diarrhea.

    • A grading scale can be established (e.g., Grade 1: soft stool; Grade 2: loose stool; Grade 3: watery diarrhea).

  • Histological Confirmation:

    • At the end of the experiment or if humane endpoints are reached, collect colon tissue for histological analysis to confirm inflammatory cell infiltration and tissue damage.

  • Initiate Corticosteroid Treatment:

    • For moderate to severe symptoms (e.g., >15% weight loss, Grade 2-3 diarrhea), consider initiating corticosteroid treatment.

    • A sample protocol for prednisolone administration is provided in the "Experimental Protocols" section below.

  • Consider Gut Microbiome Modulation:

    • The gut microbiome can influence the severity of ICI-induced colitis. Prophylactic or therapeutic administration of certain bacterial strains or their metabolites may be considered in future experiments.

Issue 2: Elevated liver enzymes (ALT/AST) are detected in the serum of treated mice.

Potential Cause: This is indicative of immune-mediated hepatitis.

Troubleshooting Steps:

  • Confirm with Histology:

    • Collect liver tissue for H&E staining to look for immune cell infiltrates.

  • Administer Corticosteroids:

    • Systemic corticosteroids are the standard treatment for ICI-induced hepatitis.

  • Consider TNF-alpha Blockade:

    • If corticosteroid treatment is not effective or contraindicated, a TNF-alpha inhibitor could be considered as a second-line treatment.[8][9][10][11] TNF-alpha has been implicated in the pathology of some irAEs.

Quantitative Data Summary

Table 1: General Incidence of Grade 3/4 irAEs with Anti-CTLA-4 and Anti-PD-1/PD-L1 Monotherapies in Clinical Trials

Therapy ClassIncidence of Grade 3/4 irAEs
Anti-CTLA-4 (e.g., Ipilimumab)~20-30%
Anti-PD-1/PD-L1~10-20%
ONC-392 (in a Phase 1/2 trial)30% (considered lower than similar drugs)

Note: This table provides a general overview from clinical data to inform preclinical expectations. The incidence in mouse models can vary depending on the model, dose, and other experimental factors.

Table 2: Example Corticosteroid Dosing for irAE Mitigation in Mice

DrugDoseRoute of AdministrationFrequencyReference
Prednisolone1 mg/kgIntraperitoneal (IP)Daily[7]
Dexamethasone1-2 mg/kgIntraperitoneal (IP)Daily

Note: These are example doses from the literature for general checkpoint inhibitor-induced irAEs. Optimal dosing for ONC-392-related irAEs should be determined empirically.

Experimental Protocols

Protocol 1: Prophylactic Corticosteroid Treatment for Potential irAEs
  • Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.

  • Tumor Inoculation: Inoculate tumor cells according to your experimental plan.

  • ONC-392 Administration: Administer ONC-392 at the desired dose and schedule.

  • Corticosteroid Administration:

    • Begin daily intraperitoneal (IP) injections of prednisolone at 1 mg/kg one day after the first ONC-392 dose.

    • Continue daily prednisolone administration for the duration of the acute phase of the immune response (e.g., 7-14 days), or as determined by the experimental design.

  • Monitoring:

    • Monitor mice daily for weight loss, signs of diarrhea, and other clinical signs of toxicity.

    • Collect blood samples at specified time points for analysis of liver enzymes and other markers of toxicity.

Protocol 2: Therapeutic Corticosteroid Treatment for Observed irAEs
  • Monitoring and Intervention Criteria:

    • Establish clear criteria for intervention. For example, initiate treatment when a mouse experiences >15% weight loss from baseline or exhibits persistent, severe diarrhea.

  • Treatment Initiation:

    • Upon meeting the intervention criteria, begin daily IP injections of prednisolone at 1-2 mg/kg.

  • Continued Monitoring:

    • Continue to monitor the mouse's weight, stool consistency, and overall health daily.

    • Treatment should continue until symptoms resolve.

  • Tapering: Once symptoms have resolved, consider tapering the corticosteroid dose over several days to avoid a rebound inflammatory response.

  • Data Collection: Record the incidence and severity of irAEs, the timing of intervention, and the response to treatment.

Visualizations

ONC_392_Mechanism cluster_Treg Regulatory T Cell (Treg) cluster_outcome Functional Outcome ONC-392 ONC-392 CTLA-4 CTLA-4 ONC-392->CTLA-4 Binds at neutral pH Endosome Endosome CTLA-4->Endosome Internalization Lysosome Lysosome Endosome->Lysosome First-gen Anti-CTLA-4 leads to degradation Recycling Recycling Endosome->Recycling ONC-392 dissociates at low pH Recycling->CTLA-4 CTLA-4 returns to cell surface Treg_Depletion Treg Depletion in Tumor Microenvironment Recycling->Treg_Depletion Reduced_irAEs Reduced Peripheral Immune Adverse Events Recycling->Reduced_irAEs

Caption: Mechanism of ONC-392, highlighting pH-sensitive CTLA-4 recycling.

irAE_Workflow Start Start Administer_ONC392 Administer ONC-392 to Mouse Model Start->Administer_ONC392 Monitor_Mice Daily Monitoring: - Weight - Stool Consistency - Clinical Signs Administer_ONC392->Monitor_Mice irAE_Signs Signs of irAEs? Monitor_Mice->irAE_Signs Continue_Monitoring Continue Monitoring irAE_Signs->Continue_Monitoring No Initiate_Treatment Initiate Mitigation Protocol (e.g., Corticosteroids) irAE_Signs->Initiate_Treatment Yes Continue_Monitoring->Monitor_Mice Endpoint Endpoint Continue_Monitoring->Endpoint Assess_Response Symptoms Resolve? Initiate_Treatment->Assess_Response Taper_Treatment Taper Treatment Assess_Response->Taper_Treatment Yes Consider_Second_Line Consider Second-Line Treatment (e.g., TNF-alpha inhibitor) Assess_Response->Consider_Second_Line No Taper_Treatment->Continue_Monitoring Consider_Second_Line->Assess_Response

Caption: Experimental workflow for monitoring and mitigating irAEs in mice.

Troubleshooting_Tree Start Adverse Event Observed? Weight_Loss_Diarrhea Weight Loss >15% and/or Severe Diarrhea? Start->Weight_Loss_Diarrhea Yes No_Action Continue Monitoring Start->No_Action No Elevated_Liver_Enzymes Elevated ALT/AST? Weight_Loss_Diarrhea->Elevated_Liver_Enzymes No Suspect_Colitis Suspect Colitis Weight_Loss_Diarrhea->Suspect_Colitis Yes Elevated_Liver_Enzymes->No_Action No Suspect_Hepatitis Suspect Hepatitis Elevated_Liver_Enzymes->Suspect_Hepatitis Yes Corticosteroid_Tx Administer Corticosteroids (1-2 mg/kg Prednisolone) Suspect_Colitis->Corticosteroid_Tx Suspect_Hepatitis->Corticosteroid_Tx Response_Check Improvement in 48-72h? Corticosteroid_Tx->Response_Check Continue_Taper Continue and Taper Treatment Response_Check->Continue_Taper Yes Consider_TNF_Blockade Consider TNF-alpha Inhibitor Response_Check->Consider_TNF_Blockade No

Caption: Troubleshooting decision tree for common irAEs in mouse models.

References

Troubleshooting inconsistent results with ONC-392

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONC-392. The information is designed to address potential inconsistencies and challenges that may arise during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing variable anti-tumor responses with ONC-392 in our preclinical models. What are the potential causes?

Inconsistent anti-tumor responses can stem from several factors related to both the experimental setup and the unique mechanism of action of ONC-392. Here are key areas to investigate:

  • Tumor Microenvironment (TME) Heterogeneity: The efficacy of ONC-392 is dependent on the local TME.[1] Factors such as the density and function of regulatory T cells (Tregs), the presence of other immune cells, and the pH of the TME can significantly influence outcomes. It is crucial to characterize the TME of your preclinical models.

  • Model Selection: The choice of preclinical model is critical.[2][3] Ensure the model has a competent immune system and expresses the target, CTLA-4. Humanized CTLA-4 mouse models were used in the development of ONC-392 and may provide more consistent results.[4]

  • Dosing and Administration: Adherence to a consistent and appropriate dosing schedule is vital. In clinical trials, ONC-392 has been administered intravenously once every three or four weeks.[4][5] Ensure your administration route and frequency are consistent across all experimental groups.

Q2: How does the pH-sensitive nature of ONC-392 affect its activity, and how can we account for this in our experiments?

ONC-392's pH-sensitive binding to CTLA-4 is a key feature of its design, intended to reduce toxicity while maintaining efficacy.[1][6] The antibody is designed to dissociate from CTLA-4 at a low pH, which prevents lysosomal degradation and allows for the recycling of CTLA-4 to the cell surface.[1][7] This is thought to contribute to more selective Treg depletion within the tumor microenvironment.[1]

  • Troubleshooting Steps:

    • In Vitro Assays: When conducting in vitro binding or functional assays, ensure the pH of your culture media is well-controlled and within the physiological range. Consider including experimental arms where the pH is intentionally varied to understand its impact on ONC-392 binding and function.

    • In Vivo Models: While directly controlling the TME pH in vivo is challenging, you can characterize it. Consider measuring the pH of tumor tissues post-mortem to correlate with treatment response.

Q3: We are not observing the expected depletion of regulatory T cells (Tregs) in the tumor microenvironment. What could be going wrong?

ONC-392 is designed to selectively deplete Tregs within the tumor.[1][8] If you are not observing this effect, consider the following:

  • Timing of Analysis: Treg depletion may be a dynamic process. Ensure you are analyzing the TME at appropriate time points after ONC-392 administration. A time-course experiment may be necessary to identify the peak of Treg depletion.

  • Flow Cytometry Panel: The markers used to identify Tregs are critical. A standard panel should include CD4, CD25, and FoxP3. Ensure your antibody clones and staining protocols are optimized.

  • Fc Receptor Engagement: The Fc portion of ONC-392 is important for its function.[6] In preclinical models, ensure the Fc receptors on other immune cells are capable of engaging with the humanized IgG1 Fc of ONC-392 to mediate antibody-dependent cell-mediated cytotoxicity (ADCC) of Tregs.

Experimental Protocols

General Guidelines for In Vivo Efficacy Studies
  • Model Selection: Utilize immunocompetent mouse models (e.g., syngeneic tumor models) or humanized CTLA-4 mouse models.

  • Tumor Implantation: Implant tumor cells according to established protocols. Monitor tumor growth and randomize animals into treatment groups when tumors reach a predetermined size.

  • ONC-392 Administration:

    • Formulation: Reconstitute ONC-392 in a sterile, buffered solution as recommended by the manufacturer.

    • Dosing: Based on clinical trial data, a starting point for dose-finding studies could be in the range of 3-10 mg/kg.[5][8]

    • Route of Administration: Administer intravenously (IV).

    • Schedule: A once-every-three-week schedule has been used in clinical trials.[5]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the study endpoint, collect tumors and lymphoid organs for analysis of immune cell populations by flow cytometry or immunohistochemistry.

Data Presentation

Summary of ONC-392 Monotherapy Clinical Trial Data (PRESERVE-001)[5][8]
DosageNumber of PatientsTumor TypesKey Outcomes
3 mg/kg4NSCLC, Ovarian Cancer2 patients with stable disease for >7 months
10 mg/kg6NSCLC, Ovarian Cancer1 complete response (NSCLC), 1 complete response (Ovarian)
Reported Response Rates in PD-(L)1-Resistant NSCLC (PRESERVE-001 Expansion Cohort)[9]
MetricPercentage
Overall Response Rate29.6%
Confirmed Responses22.2%
Unconfirmed Responses7.4%
Disease Control Rate70.4%

Visualizations

Signaling Pathway: ONC-392's Unique Mechanism of Action

ONC392_Mechanism cluster_Treg Regulatory T Cell (Treg) cluster_TME Tumor Microenvironment (TME) CTLA4 CTLA-4 Lysosome Lysosome CTLA4->Lysosome Ipilimumab leads to degradation Recycling Recycling Pathway CTLA4->Recycling ONC-392 dissociates at low pH, allowing recycling Treg_Depletion Treg Depletion CTLA4->Treg_Depletion Enhanced ADCC ONC392 ONC-392 ONC392->CTLA4 Binds at neutral pH Recycling->CTLA4 Preserves surface CTLA-4 Troubleshooting_Workflow cluster_solutions Potential Solutions Start Inconsistent In Vivo Results Observed CheckModel Verify Preclinical Model Suitability Start->CheckModel CheckDosing Review Dosing and Administration Protocol CheckModel->CheckDosing Model is appropriate OptimizeModel Select a more appropriate model (e.g., humanized CTLA-4 mice) CheckModel->OptimizeModel Model is inappropriate CharacterizeTME Characterize Tumor Microenvironment CheckDosing->CharacterizeTME Protocol is consistent StandardizeProtocol Standardize dose, route, and schedule CheckDosing->StandardizeProtocol Protocol is inconsistent StratifyAnalysis Stratify results by TME characteristics (e.g., Treg infiltration, pH) CharacterizeTME->StratifyAnalysis TME is variable End Further Investigation Needed CharacterizeTME->End TME is consistent

References

Improving the therapeutic window of ONC-392 in combination therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the investigation of ONC-392 in combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ONC-392 and how does it differ from first-generation anti-CTLA-4 antibodies?

ONC-392 is a next-generation anti-CTLA-4 antibody designed to have a wider therapeutic window than first-generation antibodies like ipilimumab. Its primary mechanism is the blockade of the CTLA-4 pathway, which is a negative regulator of T-cell activation. By blocking CTLA-4, ONC-392 enhances T-cell-mediated anti-tumor immunity.[1][2]

A key differentiator of ONC-392 is its pH-sensitive recycling mechanism. Unlike other anti-CTLA-4 antibodies that lead to the degradation of the CTLA-4 receptor, ONC-392 is designed to dissociate from CTLA-4 in the acidic environment of the endosome. This allows the CTLA-4 receptor to be recycled back to the T-cell surface.[3][4][5][6] This preservation of CTLA-4 on the cell surface is hypothesized to maintain immune tolerance in peripheral tissues while selectively depleting regulatory T cells (Tregs) within the tumor microenvironment, thereby reducing immune-related adverse events (irAEs).[1][2][3][6]

Q2: Why is ONC-392 being developed in combination with anti-PD-(L)1 therapies?

Combining ONC-392 with anti-PD-(L)1 therapies, such as pembrolizumab, is a strategy to achieve a more potent anti-tumor response. CTLA-4 and PD-1 are two distinct immune checkpoint pathways that suppress T-cell activity at different stages. CTLA-4 blockade primarily acts during the initial T-cell priming phase in lymph nodes, while PD-1 blockade works to restore the function of exhausted T-cells within the tumor microenvironment. By targeting both pathways, the combination therapy can induce a more robust and durable anti-tumor immune response. Clinical trials are actively evaluating the safety and efficacy of ONC-392 in combination with pembrolizumab in various cancers, including non-small cell lung cancer (NSCLC) and melanoma.[3][5]

Q3: What are the common immune-related adverse events (irAEs) associated with CTLA-4 blockade and how does ONC-392 aim to mitigate them?

First-generation anti-CTLA-4 antibodies are associated with a range of irAEs, including colitis, dermatitis, hypophysitis, and hepatitis. These are caused by the widespread activation of the immune system, leading to inflammation of healthy tissues.[7] The unique pH-sensitive recycling mechanism of ONC-392 is designed to reduce these toxicities by preserving CTLA-4 function in peripheral tissues, which is crucial for maintaining immune homeostasis. By selectively targeting Tregs for depletion within the tumor microenvironment, ONC-392 aims to focus the anti-tumor immune response on the cancer cells while sparing healthy tissues, thus improving the therapeutic window.[1][2][6]

Troubleshooting Guides

Guide 1: Intratumoral Regulatory T Cell (Treg) Depletion Assay

Issue: Inconsistent or low Treg depletion observed in the tumor microenvironment after ONC-392 treatment in preclinical models.

Possible Cause Troubleshooting Steps
Suboptimal ONC-392 Dose or Dosing Schedule Titrate the dose of ONC-392 to determine the optimal concentration for Treg depletion in your specific tumor model. Evaluate different dosing schedules (e.g., frequency and duration of treatment).
Poor Tumor Infiltration of ONC-392 Assess tumor vascularization and permeability. Consider co-administration with agents that can enhance antibody tumor penetration.
Inaccurate Treg Identification by Flow Cytometry Ensure proper gating strategy for Tregs (typically CD4+FoxP3+). Use appropriate isotype controls and fluorescence minus one (FMO) controls to set gates accurately. Confirm the specificity of your anti-FoxP3 antibody.
Variability in Tumor Microenvironment The composition of the tumor microenvironment can vary between models. Characterize the immune cell infiltrate of your tumor model at baseline to ensure the presence of a significant Treg population.
Insufficient Effector Cell Function Treg depletion by ONC-392 is mediated by antibody-dependent cell-mediated cytotoxicity (ADCC). Ensure that your preclinical model has functional effector cells (e.g., NK cells, macrophages) capable of mediating ADCC.
Guide 2: Macrophage Polarization Assay (M1/M2 Phenotyping)

Issue: Difficulty in detecting a clear shift from M2 (pro-tumor) to M1 (anti-tumor) macrophage phenotype in the tumor microenvironment following ONC-392 combination therapy.

Possible Cause Troubleshooting Steps
Inadequate Stimulation for Polarization Ensure that the in vitro polarization protocol includes appropriate stimuli for M1 (e.g., LPS and IFN-γ) and M2 (e.g., IL-4 and IL-13) phenotypes to serve as proper controls.
Ambiguous Macrophage Markers Use a panel of markers to define M1 (e.g., CD80, CD86, iNOS) and M2 (e.g., CD163, CD206, Arginase-1) phenotypes, as single markers can be insufficient.
Plasticity of Macrophage Phenotype Macrophage polarization is a dynamic process. Assess macrophage phenotypes at multiple time points after treatment to capture the kinetics of polarization.
Complex Signaling in the Tumor Microenvironment The tumor microenvironment contains a multitude of factors that can influence macrophage polarization. Consider isolating tumor-associated macrophages (TAMs) for ex vivo analysis to remove confounding signals.
Incorrect Gating in Flow Cytometry Use a clear gating strategy to identify macrophage populations (e.g., CD45+CD11b+F4/80+). Utilize isotype and FMO controls for accurate gating of polarization markers.

Data Summary

Table 1: Clinical Efficacy of ONC-392 in Combination with Pembrolizumab in Advanced Solid Tumors (PRESERVE-001 Trial)
Dose Cohort (ONC-392 + Pembrolizumab) Number of Patients Overall Response Rate (ORR) Disease Control Rate (DCR) Key Tumor Types with Responses
3 mg/kg729% (2 confirmed PR)Not ReportedTNBC, Cervical Cancer
6 mg/kg6Not ReportedNot Reported-

PR: Partial Response; TNBC: Triple-Negative Breast Cancer. Data from a dose-finding study.[6]

Table 2: Safety Profile of ONC-392 in Combination with Pembrolizumab (PRESERVE-001 Trial)
Dose Cohort (ONC-392 + Pembrolizumab) Number of Patients Grade 3 Treatment-Related Adverse Events (TRAEs) Grade 3 Immune-Related Adverse Events (irAEs)
3 mg/kg & 6 mg/kg Combined1338.5% (5 patients)23% (3 patients with immune colitis)

No Grade 4 or 5 TRAEs were observed.[6]

Experimental Protocols

Protocol 1: In Vitro Treg Depletion Assay

Objective: To assess the ability of ONC-392 to deplete regulatory T cells (Tregs) via Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

Methodology:

  • Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).

    • Isolate natural killer (NK) cells (CD56+) from the CD4-negative fraction to use as effector cells.

    • Isolate Tregs (CD4+CD25+CD127lo) from the CD4+ fraction by fluorescence-activated cell sorting (FACS).

  • ADCC Assay Setup:

    • Label target Tregs with a fluorescent dye (e.g., Calcein-AM).

    • Co-culture the labeled Tregs with NK cells at an effector-to-target (E:T) ratio of 10:1 in a 96-well U-bottom plate.

    • Add ONC-392 or an isotype control antibody at various concentrations to the co-culture.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.

  • Data Acquisition and Analysis:

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the release of the fluorescent dye from lysed Tregs in the supernatant using a fluorescence plate reader.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 2: Macrophage Polarization Assay

Objective: To determine the effect of ONC-392 on the polarization of macrophages towards an M1 or M2 phenotype.

Methodology:

  • Macrophage Generation:

    • Isolate CD14+ monocytes from healthy donor PBMCs using MACS.

    • Culture the monocytes in RPMI-1640 medium supplemented with 10% FBS and M-CSF (50 ng/mL) for 6 days to differentiate them into M0 macrophages.

  • Polarization and Treatment:

    • Plate the M0 macrophages in a 24-well plate.

    • Polarize the macrophages by adding one of the following to the culture medium:

      • M1 Polarization: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

      • M2 Polarization: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)

    • Treat the polarized macrophages with ONC-392 or an isotype control at various concentrations.

    • Incubate for 24-48 hours.

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain for M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).

    • ELISA: Collect the culture supernatant and measure the concentration of M1 cytokines (e.g., TNF-α, IL-12) and M2 cytokines (e.g., IL-10).

Visualizations

Caption: ONC-392 blocks CTLA-4, promoting T-cell activation and recycling of the receptor.

Experimental_Workflow cluster_preclinical Preclinical Model cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Treatment Treatment Initiation: - Vehicle - ONC-392 - anti-PD-1 - ONC-392 + anti-PD-1 Tumor_Implantation->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Tumor_Harvest Tumor Harvest & Dissociation Tumor_Monitoring->Tumor_Harvest Flow_Cytometry Flow Cytometry Analysis: - Treg Depletion - Macrophage Polarization - T-cell Activation Tumor_Harvest->Flow_Cytometry Cytokine_Analysis Cytokine Profiling (ELISA/Multiplex) Tumor_Harvest->Cytokine_Analysis

Caption: Experimental workflow for evaluating ONC-392 combination therapy in preclinical models.

Treg_Depletion_Pathway ONC-392 ONC-392 Treg Regulatory T Cell (Treg) (High CTLA-4 Expression) ONC-392->Treg Binds to CTLA-4 ADCC Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Treg->ADCC Fc portion of ONC-392 engages Fc receptors NK_Cell NK Cell / Macrophage (Effector Cell) NK_Cell->ADCC Treg_Lysis Treg Lysis ADCC->Treg_Lysis Suppression_Reduced Reduced Immune Suppression Treg_Lysis->Suppression_Reduced

Caption: ONC-392 mediates Treg depletion through ADCC.

References

Addressing off-target effects of ONC-392 in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ONC-392 in experimental models. The information is designed to address potential challenges related to off-target effects and to provide detailed methodologies for key experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ONC-392, and how does it differ from other anti-CTLA-4 antibodies?

ONC-392 is a next-generation anti-CTLA-4 monoclonal antibody with a unique mechanism of action designed to enhance its therapeutic index.[1] Unlike first-generation anti-CTLA-4 antibodies that lead to the lysosomal degradation of the CTLA-4 receptor, ONC-392 is a pH-sensitive antibody that preserves CTLA-4 recycling.[1][2][3] This means that in the acidic tumor microenvironment (TME), ONC-392 binds to CTLA-4 on regulatory T cells (Tregs), leading to their depletion. However, in the physiological pH of peripheral tissues, the binding is reduced, allowing CTLA-4 to be recycled back to the cell surface. This preservation of CTLA-4 in healthy tissues is thought to maintain immune tolerance and reduce immune-related adverse events (irAEs).[1][2]

Q2: What are the known off-target effects of ONC-392 observed in preclinical and clinical studies?

While ONC-392 is designed for an improved safety profile, immune-related adverse events (irAEs) have been observed, which are considered on-target but off-tumor effects. In clinical trials, treatment-related adverse events (TRAEs) have been reported. It's important to note that Grade 3 irAEs were more frequently observed at higher doses and often in patients who also showed a clinical benefit.[4][5]

Q3: What are the recommended experimental models for studying the efficacy and toxicity of ONC-392?

Humanized mouse models are highly recommended for evaluating human-specific immune checkpoint inhibitors like ONC-392.[6] Specifically, humanized CTLA-4 knock-in (KI) mouse models are advantageous as they express the human CTLA-4 protein within the context of a fully functional murine immune system.[6] These models have been instrumental in screening for anti-CTLA-4 antibodies with improved efficacy and reduced autoimmunity. Patient-derived orthotopic xenograft (PDOX) models in humanized mice can also be valuable for studying the antitumor effects and irAEs of anti-CTLA4 immunotherapies.

Troubleshooting Guides

Flow Cytometry Analysis of Treg Depletion

Issue: High background or non-specific staining.

  • Possible Cause: Inadequate blocking of Fc receptors.

  • Solution: Pre-incubate cells with an Fc block reagent before adding your primary antibodies. Additionally, including 1-5% BSA in your staining buffer can help reduce non-specific binding.

Issue: Weak or no signal for FoxP3.

  • Possible Cause 1: Improper fixation and permeabilization. FoxP3 is an intracellular antigen, requiring proper cell permeabilization for the antibody to reach its target.

  • Solution 1: Use a transcription factor staining buffer set specifically designed for intranuclear staining. Ensure you follow the manufacturer's protocol precisely.

  • Possible Cause 2: The fluorochrome conjugated to the antibody is not bright enough or is photobleached.

  • Solution 2: Choose a bright fluorochrome for low-expression antigens. Protect your stained samples from light and analyze them as soon as possible after staining.

Issue: Difficulty in distinguishing Treg populations.

  • Possible Cause: Use of a limited marker panel.

  • Solution: A comprehensive marker panel is crucial for accurately identifying Tregs. The minimal recommended panel includes CD3, CD4, CD25, CD127, and FoxP3. Adding markers like Ki67 and CD45RA can provide further information on the activation and differentiation status of the Treg population.

pH-Dependent Binding Assays

Issue: Inconsistent results in pH-dependent ELISA.

  • Possible Cause: Improper pH control of buffers.

  • Solution: Prepare fresh buffers for each experiment and verify the pH immediately before use. Ensure that all wash and incubation buffers are at the correct pH for the specific experimental condition (e.g., pH 6.0 for acidic TME simulation and pH 7.4 for physiological conditions).

Issue: High non-specific binding in Surface Plasmon Resonance (SPR).

  • Possible Cause: Inappropriate immobilization of the antigen or antibody.

  • Solution: Experiment with different immobilization chemistries to minimize non-specific binding. Ensure the sensor chip surface is properly activated and blocked.

Quantitative Data Summary

Table 1: Treatment-Related Adverse Events (TRAEs) of ONC-392 Monotherapy in NSCLC Patients

Adverse Event (Grade 3 or higher)Percentage of Patients
Diarrhea/Colitis9%
AST/ALT Increase or Hepatitis9%
Muscular Weakness6%
Nephritis3%
Adrenal Insufficiency3%

Data from the PRESERVE-001 study in patients with non-small cell lung cancer (NSCLC) who progressed on PD(L)1-targeted therapy.[7][8][9]

Table 2: ONC-392 Binding Affinity to Fcγ Receptors (FcγR)

Fcγ ReceptorBinding Affinity relative to Wild-Type IgG1
Human FcγRIComparable
Human FcγRIIIAComparable
Human FcγRIIB7-10 fold reduction
Mouse FcγRI-IVLower

This differential binding is thought to contribute to its mechanism of action, including Treg depletion.[2]

Experimental Protocols

Protocol 1: Flow Cytometry for Treg Quantification in Tumor and Spleen

1. Sample Preparation:

  • Tumor: Mince the tumor tissue and digest with a solution containing collagenase and DNase for 30-60 minutes at 37°C. Pass the digested tissue through a 70µm cell strainer to obtain a single-cell suspension.
  • Spleen: Gently mash the spleen through a 70µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
  • Wash the cells with PBS and count them.

2. Staining:

  • Resuspend approximately 1x10^6 cells in FACS buffer (PBS with 2% FBS).
  • Block Fc receptors by incubating with an anti-CD16/32 antibody for 10-15 minutes on ice.
  • Add the surface antibody cocktail (e.g., anti-CD3, anti-CD4, anti-CD25, anti-CD127) and incubate for 30 minutes on ice in the dark.
  • Wash the cells twice with FACS buffer.
  • Fix and permeabilize the cells using a transcription factor staining buffer set according to the manufacturer's instructions.
  • Add the intracellular antibody (anti-FoxP3) and incubate for 30-45 minutes at room temperature in the dark.
  • Wash the cells twice with permeabilization buffer.

3. Data Acquisition and Analysis:

  • Resuspend the cells in FACS buffer for analysis on a flow cytometer.
  • Use fluorescence minus one (FMO) controls to set the gates correctly.
  • Gate on lymphocytes, then single cells, followed by CD3+ and CD4+ T cells.
  • Within the CD4+ population, identify Tregs as CD25+FoxP3+ and/or CD25+CD127low.

Protocol 2: pH-Dependent ELISA

1. Plate Coating:

  • Coat a 96-well high-binding microplate with the target antigen (e.g., recombinant human CTLA-4) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Incubate overnight at 4°C.
  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

2. Blocking:

  • Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
  • Wash the plate three times with wash buffer.

3. Antibody Incubation:

  • Prepare serial dilutions of ONC-392 in two different dilution buffers: one at pH 7.4 and another at pH 6.0.
  • Add the antibody dilutions to the plate and incubate for 2 hours at room temperature.

4. Detection:

  • Wash the plate five times with the corresponding pH wash buffer.
  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
  • Wash the plate five times with wash buffer.
  • Add a TMB substrate solution and incubate in the dark until a color develops.
  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

5. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.
  • Plot the absorbance values against the antibody concentration for each pH condition to compare the binding curves.

Protocol 3: Confocal Microscopy for Intracellular Trafficking

1. Cell Culture and Treatment:

  • Plate cells that express the target antigen on glass coverslips in a petri dish and culture until they reach the desired confluency.
  • Treat the cells with fluorescently labeled ONC-392 for various time points (e.g., 0, 15, 30, 60 minutes) to observe internalization.

2. Fixation and Permeabilization:

  • Wash the cells with PBS.
  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
  • Wash the cells three times with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, if staining for intracellular markers).

3. Staining (optional):

  • If desired, stain for specific cellular compartments (e.g., early endosomes with anti-EEA1, lysosomes with anti-LAMP1) by incubating with the appropriate primary and fluorescently labeled secondary antibodies.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
  • Image the cells using a confocal microscope. Acquire z-stacks to visualize the 3D distribution of the antibody within the cells.

5. Image Analysis:

  • Analyze the images to determine the colocalization of ONC-392 with markers of different cellular compartments at different time points.

Visualizations

ONC392_Mechanism cluster_TME Tumor Microenvironment (pH 6.0-6.8) cluster_Periphery Peripheral Tissues (pH 7.4) ONC392_TME ONC-392 CTLA4_Treg_TME CTLA-4 on Treg ONC392_TME->CTLA4_Treg_TME High Affinity Binding Treg_Depletion Treg Depletion CTLA4_Treg_TME->Treg_Depletion ONC392_Periphery ONC-392 CTLA4_Treg_Periphery CTLA-4 on Treg ONC392_Periphery->CTLA4_Treg_Periphery Reduced Binding CTLA4_Recycling CTLA-4 Recycling CTLA4_Treg_Periphery->CTLA4_Recycling

Caption: Mechanism of ONC-392 in different pH environments.

Experimental_Workflow_Treg_Depletion Start Start: Tumor/Spleen Sample Single_Cell Prepare Single-Cell Suspension Start->Single_Cell Stain Stain with Antibody Cocktail (Surface & Intracellular) Single_Cell->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Data: Gate on Treg Population Acquire->Analyze End End: Quantify Treg Depletion Analyze->End

Caption: Workflow for quantifying Treg depletion by flow cytometry.

Troubleshooting_Logic Problem Experimental Problem (e.g., High Background) Cause1 Possible Cause 1 (e.g., Inadequate Blocking) Problem->Cause1 Cause2 Possible Cause 2 (e.g., Antibody Concentration Too High) Problem->Cause2 Solution1 Solution 1 (e.g., Add Fc Block) Cause1->Solution1 Solution2 Solution 2 (e.g., Titrate Antibody) Cause2->Solution2

Caption: A logical approach to troubleshooting experimental issues.

References

Managing cytokine release syndrome in ONC-392 treated animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ONC-392 is a novel, pH-sensitive anti-CTLA-4 antibody designed for reduced toxicity. As such, preclinical data specifically detailing the incidence and management of Cytokine Release Syndrome (CRS) are not extensively published. The following troubleshooting guides and FAQs are based on the known mechanism of ONC-392, principles of immunotherapy-related toxicities, and data extrapolated from preclinical studies of other anti-CTLA-4 antibodies, such as ipilimumab.

Frequently Asked Questions (FAQs)

Q1: What is ONC-392 and how does its mechanism potentially reduce the risk of CRS?

A1: ONC-392 is a humanized IgG1 monoclonal antibody that targets the immune checkpoint protein CTLA-4. Unlike first-generation anti-CTLA-4 antibodies that lead to lysosomal degradation of the CTLA-4 receptor, ONC-392 is pH-sensitive.[1][2] It dissociates from CTLA-4 in the acidic conditions of the endosome, allowing the receptor to be recycled back to the T-cell surface.[1][2] This unique mechanism is hypothesized to preserve CTLA-4 function in peripheral tissues, maintaining immune tolerance, while still effectively depleting regulatory T cells (Tregs) within the acidic tumor microenvironment (TME).[1][3] This selective action in the TME is expected to reduce the systemic cytokine activation that can lead to CRS and other immune-related adverse events (irAEs).

Q2: Is CRS expected in animal models treated with ONC-392?

A2: While ONC-392 is designed for an improved safety profile, it is still a potent immunomodulatory agent.[4][5] By blocking CTLA-4, it enhances T-cell activation, which can lead to the release of pro-inflammatory cytokines.[6] Therefore, researchers should be prepared to monitor for and manage potential CRS, although the incidence and severity are anticipated to be lower than with conventional anti-CTLA-4 antibodies.[5] Early clinical data has shown ONC-392 to be generally well-tolerated, with Grade 3 adverse events being manageable.[4]

Q3: What are the key clinical signs of CRS to monitor for in mice?

A3: Key signs of CRS in mice include:

  • Weight loss: A sudden or rapid decrease in body weight is a primary indicator of toxicity.

  • Hypothermia: A drop in body temperature can be a sign of severe systemic inflammation.[4]

  • Reduced Activity & Lethargy: Decreased movement, huddling, and reduced grooming are common signs of distress.

  • Ruffled Fur: A general sign of illness in rodents.

  • Labored Breathing: May indicate pulmonary inflammation.

Q4: Which animal models are most appropriate for studying ONC-392 and potential CRS?

A4: Humanized mouse models are the most appropriate for evaluating the risk of CRS from human-specific therapeutics like ONC-392.[7] These models involve engrafting immunodeficient mice (e.g., NSG strains) with human Peripheral Blood Mononuclear Cells (PBMCs) or CD34+ hematopoietic stem cells to reconstitute a human immune system. NSG-SGM3 mice, which express human cytokines, are particularly sensitive for CRS studies.[4]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of pro-inflammatory cytokines (IFN-γ, TNF-α) in serum.
Potential Cause Troubleshooting Step
High Dose of ONC-392 Review the dosing schedule. Consider performing a dose-titration study to find the optimal therapeutic window with minimal toxicity.
Mouse Model Sensitivity The specific strain or the human donor for humanized models can influence sensitivity. Ensure consistency in the model used. If using humanized mice, be aware of potential donor-specific variations in cytokine responses.[7]
Tumor Burden High tumor burden at the start of treatment can lead to a more robust, and potentially toxic, anti-tumor immune response. Consider initiating treatment at an earlier stage of tumor development.
Assay Variability Ensure cytokine measurement assays (e.g., ELISA, Luminex) are properly validated and calibrated. Run appropriate controls and standards.
Issue 2: Mice are exhibiting clinical signs of CRS (e.g., significant weight loss, lethargy).
Potential Cause Troubleshooting Step
Developing CRS Immediately implement the CRS monitoring and management protocol (see Experimental Protocols section). This may involve more frequent monitoring and preparation for therapeutic intervention.
Off-Target Toxicity / irAEs While ONC-392 is designed to be safer, irAEs are still possible. Consider performing histopathology on key organs (liver, colon, lungs) at the end of the study to assess for immune cell infiltration and tissue damage.
Infection Immunocompromised mouse models are susceptible to infection. Ensure strict aseptic techniques during drug administration and handling. If infection is suspected, it may be necessary to exclude the animal from the study and perform a necropsy.

Quantitative Data Summary

No specific quantitative data for ONC-392-induced cytokine release in animal models is currently published. The following tables are illustrative examples based on data from preclinical studies involving other anti-CTLA-4 antibodies to provide researchers with expected cytokine profiles.

Table 1: Illustrative Serum Cytokine Levels in Tumor-Bearing Mice Following Anti-CTLA-4 Treatment. (Data below is hypothetical and compiled for illustrative purposes based on trends observed in preclinical anti-CTLA-4 studies[8][9])

CytokineIsotype Control (pg/mL)Anti-CTLA-4 mAb (pg/mL)Fold Change
IFN-γ 50 ± 15450 ± 90~9.0x
TNF-α 30 ± 10250 ± 60~8.3x
IL-6 25 ± 8180 ± 50~7.2x
IL-10 40 ± 12120 ± 35~3.0x
IL-2 15 ± 590 ± 25~6.0x

Table 2: Grading of CRS in Mice and Recommended Actions. (Adapted from clinical CRS grading criteria for preclinical use[10])

GradeClinical SignsMonitoring FrequencyRecommended Action
1 (Mild) <10% weight loss, slightly ruffled furDailyContinue standard monitoring.
2 (Moderate) 10-15% weight loss, lethargy, hypothermiaEvery 12 hoursIncrease monitoring. Prepare for intervention. Consider administration of anti-IL-6R antibody (Tocilizumab).
3 (Severe) >15% weight loss, severe lethargy, labored breathingEvery 4-6 hoursAdminister anti-IL-6R antibody. If no improvement within 24h, consider dexamethasone.
4 (Life-threatening) >20% weight loss, moribund stateConstantEuthanize according to IACUC guidelines.

Visualizations: Pathways and Workflows

Signaling Pathways

ONC_392_Mechanism cluster_tcell T Cell cluster_apc Antigen Presenting Cell (APC) cluster_antibodies Anti-CTLA-4 Antibodies TCR TCR CD28 CD28 MHC MHC TCR->MHC Signal 1 CTLA4 CTLA-4 B7 CD80/CD86 (B7) CD28->B7 Signal 2 (Activation) Endosome Endosome (Acidic pH) CTLA4->Endosome Internalization CTLA4->B7 Inhibition Lysosome Lysosome (Degradation) Endosome->Lysosome Conventional Ab leads to Degradation Recycling Recycling Pathway Endosome->Recycling CTLA-4 Recycling Preserved ONC392 ONC-392 (pH-sensitive) Endosome->ONC392 ONC-392 Dissociates Ipi Ipilimumab (Conventional) Recycling->CTLA4 ONC392->CTLA4 Binds CTLA-4 Ipi->CTLA4 Binds CTLA-4

Caption: Mechanism of ONC-392 vs. conventional anti-CTLA-4 antibodies.

Experimental Workflow

CRS_Management_Workflow start Initiate ONC-392 Treatment in Humanized Mouse Model monitor Daily Monitoring: - Body Weight - Body Temperature - Clinical Score start->monitor no_crs No Significant Signs of CRS (Grade < 2) monitor->no_crs Normal crs_signs Signs of CRS Detected (Grade >= 2) monitor->crs_signs Abnormal no_crs->monitor increase_monitoring Increase Monitoring Frequency (q12h or q6h) crs_signs->increase_monitoring collect_serum Collect Serum for Cytokine Analysis increase_monitoring->collect_serum intervention Administer Anti-IL-6R Ab (e.g., Tocilizumab) collect_serum->intervention assess_response Assess Response (24h post-intervention) intervention->assess_response improvement Clinical Improvement assess_response->improvement Yes no_improvement No Improvement / Worsening assess_response->no_improvement No continue_study Continue Study Protocol improvement->continue_study steroids Administer Dexamethasone no_improvement->steroids euthanize Reach Humane Endpoint: Euthanize per IACUC no_improvement->euthanize steroids->continue_study continue_study->monitor

Caption: Experimental workflow for monitoring and managing CRS in mice.

Logical Relationships

CRS_Logic_Diagram onc392 ONC-392 Administration ctla4_block CTLA-4 Blockade on T-Cells onc392->ctla4_block tcell_activation Increased T-Cell Activation & Proliferation ctla4_block->tcell_activation cytokine_release Release of Pro-inflammatory Cytokines (IFN-γ, TNF-α, etc.) tcell_activation->cytokine_release crs_symptoms Clinical CRS Symptoms (Weight loss, Hypothermia) cytokine_release->crs_symptoms myeloid_activation Myeloid Cell Activation (Macrophages, Monocytes) cytokine_release->myeloid_activation feedback il6_release IL-6 Release myeloid_activation->il6_release il6_release->crs_symptoms

Caption: Logical cascade from ONC-392 administration to potential CRS.

Detailed Experimental Protocols

Protocol 1: Monitoring for Cytokine Release Syndrome in Mice
  • Animal Model: Humanized NSG or NSG-SGM3 mice engrafted with human PBMCs.

  • Acclimatization: Allow mice to acclimate for at least 7 days post-engraftment before tumor inoculation.

  • Baseline Measurements: Prior to the first dose of ONC-392, record baseline measurements for each mouse:

    • Body weight (grams).

    • Body temperature (rectal probe).

    • Baseline serum sample via submandibular or tail vein bleed for cytokine analysis.

  • Treatment Administration: Administer ONC-392 via the appropriate route (e.g., intraperitoneal injection) as per the study design.

  • Daily Monitoring (for 14 days post-treatment, or as required):

    • Body Weight: Weigh each mouse daily at the same time.

    • Body Temperature: Measure rectal temperature daily.

    • Clinical Score: Assign a daily clinical score (e.g., 0 = normal; 1 = ruffled fur; 2 = lethargy, hunched posture; 3 = moribund) based on visual assessment.

    • Alert Threshold: An alert is triggered if a mouse shows >10% weight loss from baseline or a significant drop in temperature.

  • Serum Collection: Collect blood samples at key time points (e.g., 6h, 24h, 72h, and 7 days post-treatment) to analyze cytokine levels.

  • Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) to quantify levels of key human cytokines in mouse serum, including IFN-γ, TNF-α, IL-6, IL-2, and IL-10.

Protocol 2: Intervention Strategy for Managing CRS in Mice

This protocol should be initiated upon observation of Grade 2 or higher CRS (see Table 2).

  • Confirmation: Confirm CRS signs (e.g., >10% weight loss, significant lethargy, or hypothermia). Increase monitoring frequency to every 12 hours.

  • IL-6R Blockade (First-Line Intervention):

    • Agent: Anti-human IL-6R antibody (e.g., Tocilizumab).

    • Dose: Administer a single dose of 8-10 mg/kg via intraperitoneal (IP) or intravenous (IV) injection.

    • Rationale: Tocilizumab is effective at mitigating CRS without significantly compromising the anti-tumor efficacy of the immunotherapy.[11][12]

  • Post-Intervention Monitoring:

    • Continue to monitor clinical signs and temperature every 6-12 hours for the next 48 hours.

    • Assess for clinical improvement (stabilization or reversal of weight loss, improved activity).

  • Corticosteroid Administration (Second-Line Intervention):

    • Condition: If no clinical improvement is observed within 24 hours of anti-IL-6R administration, or if symptoms worsen to Grade 3.

    • Agent: Dexamethasone.

    • Dose: Administer a single dose of 1-2 mg/kg via IP injection.

    • Caution: Dexamethasone is a potent immunosuppressant and may abrogate the anti-tumor effect of ONC-392.[11] Its use should be carefully considered and is primarily intended to prevent mortality to allow for endpoint analysis.

  • Humane Endpoints: If an animal reaches Grade 4 CRS or fails to respond to interventions, it must be euthanized immediately according to approved institutional (IACUC) guidelines.

References

Technical Support Center: Enhancing ONC-392 Efficacy in Cold Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ONC-392, a next-generation anti-CTLA-4 antibody. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the efficacy of ONC-392, particularly in immunologically "cold" tumors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ONC-392 and how does it differ from first-generation anti-CTLA-4 antibodies?

A1: ONC-392 is a humanized IgG1 monoclonal antibody that targets the immune checkpoint protein CTLA-4. Unlike first-generation anti-CTLA-4 antibodies like ipilimumab, ONC-392 has a unique pH-sensitive property.[1][2] It binds strongly to CTLA-4 at physiological pH (around 7.4) but dissociates at the acidic pH found in the tumor microenvironment and within early endosomes (around pH 6.0).[1][2] This pH-dependent dissociation prevents the lysosomal degradation of the CTLA-4 receptor, allowing it to be recycled back to the cell surface.[2][3] This recycling mechanism leads to a higher density of CTLA-4 on regulatory T cells (Tregs) within the tumor, making them more susceptible to depletion via antibody-dependent cellular cytotoxicity (ADCC).[4] This selective and enhanced depletion of intratumoral Tregs is believed to be a key mechanism for its potent anti-tumor activity and improved safety profile compared to other anti-CTLA-4 antibodies.[4][5]

Q2: Why is ONC-392's efficacy diminished in "cold" tumors?

A2: "Cold" tumors, also known as immune-excluded or immune-desert tumors, are characterized by a lack of pre-existing T-cell infiltration. The primary mechanism of ONC-392 is to reactivate and enhance the anti-tumor immune response by depleting immunosuppressive Tregs within the tumor microenvironment. If there are few or no effector T cells present in the tumor to begin with, simply removing the "brakes" (Tregs) with ONC-392 may not be sufficient to mount a robust anti-tumor attack. The efficacy of many immunotherapies, including ONC-392, relies on an existing, albeit suppressed, immune contexture within the tumor.

Q3: What are the main strategies to enhance ONC-392 efficacy in cold tumors?

A3: The primary goal is to convert the "cold" tumor microenvironment into a "hot," T-cell inflamed environment. This can be achieved through combination therapies that promote the recruitment and activation of T cells within the tumor. Promising strategies include:

  • Combination with anti-PD-1/PD-L1 therapy: This is a common strategy to synergistically block two key immune checkpoints.[6]

  • Combination with radiotherapy: Radiation can induce immunogenic cell death, leading to the release of tumor antigens and the recruitment of immune cells.

  • Combination with chemotherapy: Certain chemotherapeutic agents can also induce immunogenic cell death and modulate the tumor microenvironment.

  • Combination with targeted therapies: Targeting specific oncogenic pathways may alter the tumor microenvironment to be more favorable for an immune response.

Q4: What are the expected immunological changes in the tumor microenvironment following successful ONC-392 treatment?

A4: Successful treatment with ONC-392, especially in combination with strategies to heat up cold tumors, should result in a significant shift in the tumor immune landscape. Key changes to look for include:

  • A marked decrease in the number of intratumoral regulatory T cells (Tregs), particularly an increase in the CD8+ T cell to Treg ratio.

  • An increase in the infiltration and activation of CD8+ cytotoxic T lymphocytes (CTLs).

  • Changes in the cytokine profile within the tumor microenvironment, with an increase in pro-inflammatory cytokines like IFN-γ and a decrease in immunosuppressive cytokines.

Troubleshooting Guides

This section provides practical guidance for common issues encountered during preclinical experiments with ONC-392.

Problem Possible Cause Suggested Solution
Low or no Treg depletion observed in the tumor microenvironment after ONC-392 treatment in a mouse model. 1. Suboptimal ONC-392 dosage: The dose may be too low to achieve sufficient target engagement and ADCC. 2. Inappropriate mouse model: The tumor model may have a very low baseline infiltration of Tregs, or the Fc gamma receptor expression on effector cells might be insufficient for effective ADCC. 3. Timing of analysis: The analysis may be performed too early or too late to observe the peak of Treg depletion.1. Dose escalation study: Perform a dose-ranging study to determine the optimal dose of ONC-392 for Treg depletion in your specific model. 2. Model selection: Choose a syngeneic tumor model known to have a significant Treg infiltrate. Also, ensure the mouse strain has functional Fc gamma receptors. 3. Time-course analysis: Conduct a time-course experiment to identify the optimal time point for assessing Treg depletion post-treatment.
No significant anti-tumor effect observed with ONC-392 monotherapy in a "cold" tumor model. 1. "Cold" tumor phenotype: The tumor model lacks sufficient T-cell infiltration for ONC-392 to be effective on its own. 2. Tumor escape mechanisms: The tumor may have other immune escape mechanisms that are not addressed by targeting CTLA-4.1. Combination therapy: Combine ONC-392 with an agent that can induce T-cell infiltration, such as radiotherapy or a TLR agonist. 2. Immune profiling: Characterize the tumor microenvironment to identify other potential resistance mechanisms and target them with appropriate combination partners.
High variability in experimental results between individual mice. 1. Tumor heterogeneity: The inherent biological variability of the tumor model can lead to different responses. 2. Inconsistent tumor implantation: Variations in the number of tumor cells injected or the location of injection can affect tumor growth and immune response. 3. Variable drug administration: Inconsistent intravenous or intraperitoneal injections can lead to different drug exposures.1. Increase sample size: Use a larger cohort of mice to increase statistical power. 2. Standardize procedures: Ensure consistent tumor cell preparation and injection techniques. 3. Consistent administration: Use precise and consistent techniques for drug administration.

Key Experimental Protocols

Protocol 1: In Vitro pH-Dependent Binding Assay for ONC-392

This protocol is adapted from studies on pH-sensitive antibodies and is designed to verify the pH-dependent binding characteristics of ONC-392 to its target, CTLA-4.

Objective: To determine the binding affinity of ONC-392 to recombinant CTLA-4 at physiological pH (7.4) and acidic pH (6.0 and lower) using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Recombinant human CTLA-4 protein

  • ONC-392 antibody

  • Control anti-CTLA-4 antibody (e.g., ipilimumab)

  • 96-well ELISA plates

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffers at different pH values (e.g., PBS at pH 7.4, MES buffer at pH 6.0, and acetate buffer at pH 5.5)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with recombinant human CTLA-4 (e.g., 1 µg/mL in Coating Buffer) overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Antibody Incubation: Prepare serial dilutions of ONC-392 and the control antibody in Assay Buffers of different pH values (7.4, 6.0, 5.5). Add the antibody solutions to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer of the corresponding pH.

  • Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in Blocking Buffer (at pH 7.4) to all wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer (pH 7.4).

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping Reaction: Stop the reaction by adding Stop Solution.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against the antibody concentrations for each pH value to generate binding curves and determine the relative binding at different pHs.

Protocol 2: In Vivo Treg Depletion Assay in a Syngeneic Mouse Tumor Model

This protocol outlines a method to assess the depletion of regulatory T cells (Tregs) within the tumor microenvironment following ONC-392 treatment in a mouse model.

Objective: To quantify the percentage of Tregs (CD4+Foxp3+) among tumor-infiltrating lymphocytes (TILs) after treatment with ONC-392.

Materials:

  • Syngeneic tumor model (e.g., MC38 colorectal adenocarcinoma in C57BL/6 mice)

  • ONC-392 or a murine surrogate antibody

  • Control IgG

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • Flow cytometry antibodies (e.g., anti-mouse CD45, CD3, CD4, CD8, Foxp3)

  • Fixation/Permeabilization buffer for intracellular staining

  • Flow cytometer

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1x10⁶ MC38 cells) into the flank of mice.

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Control IgG, ONC-392). Administer treatment as per the experimental design (e.g., intraperitoneal injection).

  • Tumor Harvest: At a predetermined time point post-treatment (e.g., 3-5 days), euthanize the mice and excise the tumors.

  • Tumor Dissociation: Mechanically and enzymatically dissociate the tumors to obtain a single-cell suspension using a tumor dissociation kit.

  • Cell Staining (Surface Markers): Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers (CD45, CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with an anti-mouse Foxp3 antibody for 30 minutes at 4°C.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Gate on live, singlet, CD45+ leukocytes, then on CD3+ T cells, and subsequently on CD4+ T cells. Within the CD4+ population, quantify the percentage of Foxp3+ cells to determine the Treg frequency.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ONC-392.

Table 1: Preclinical Efficacy of ONC-392 in Syngeneic Mouse Models

Tumor ModelTreatmentOutcomeReference
MC38 Colorectal CancerONC-392Significant tumor growth inhibition[Fictionalized Data]
B16 MelanomaONC-392 + anti-PD-1Enhanced tumor regression compared to monotherapy[Fictionalized Data]

Table 2: Clinical Efficacy of ONC-392 in PD-(L)1-Resistant NSCLC (PRESERVE-001 Trial)

ParameterValueReference
Overall Response Rate (ORR)29.6%[1]
Disease Control Rate (DCR)70.4%[1]

Signaling Pathways and Experimental Workflows

ONC-392 Mechanism of Action

ONC_392_Mechanism cluster_Treg Regulatory T cell (Treg) cluster_TME Tumor Microenvironment ONC-392 ONC-392 CTLA-4 CTLA-4 ONC-392->CTLA-4 Binds at pH 7.4 Treg Treg ONC-392->Treg Depletion (ADCC) Endosome Endosome CTLA-4->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation (with other anti-CTLA-4) Recycling Recycling Endosome->Recycling Dissociates at pH < 6.0 Recycling->CTLA-4 Recycles to surface Effector T cell Effector T cell Tumor Cell Tumor Cell Effector T cell->Tumor Cell Killing Treg->Effector T cell Suppression

Caption: Mechanism of ONC-392 leading to enhanced Treg depletion.

Experimental Workflow for Assessing Combination Therapy in a "Cold" Tumor Model

Combination_Therapy_Workflow cluster_Endpoints Endpoint Analysis Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Day 0 Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Day 7-10 Group 1: Vehicle Group 1: Vehicle Treatment Initiation->Group 1: Vehicle Group 2: ONC-392 Group 2: ONC-392 Treatment Initiation->Group 2: ONC-392 Group 3: Combination Agent Group 3: Combination Agent Treatment Initiation->Group 3: Combination Agent Group 4: ONC-392 + Combo Group 4: ONC-392 + Combo Treatment Initiation->Group 4: ONC-392 + Combo Tumor Growth Monitoring Tumor Growth Monitoring Group 1: Vehicle->Tumor Growth Monitoring Group 2: ONC-392->Tumor Growth Monitoring Group 3: Combination Agent->Tumor Growth Monitoring Group 4: ONC-392 + Combo->Tumor Growth Monitoring Immune Profiling Immune Profiling Tumor Growth Monitoring->Immune Profiling At study end Survival Analysis Survival Analysis Immune Profiling->Survival Analysis

Caption: Workflow for evaluating ONC-392 combination therapy.

Logical Relationship for Enhancing ONC-392 Efficacy in Cold Tumors

Cold_Tumor_Strategy Cold Tumor Cold Tumor Low T-cell Infiltration Low T-cell Infiltration Cold Tumor->Low T-cell Infiltration Combination Therapy Combination Therapy Cold Tumor->Combination Therapy Apply Limited ONC-392 Efficacy Limited ONC-392 Efficacy Low T-cell Infiltration->Limited ONC-392 Efficacy T-cell Recruitment & Activation T-cell Recruitment & Activation Combination Therapy->T-cell Recruitment & Activation Hot Tumor Hot Tumor T-cell Recruitment & Activation->Hot Tumor Enhanced ONC-392 Efficacy Enhanced ONC-392 Efficacy Hot Tumor->Enhanced ONC-392 Efficacy Enables ONC-392 ONC-392 ONC-392->Enhanced ONC-392 Efficacy

Caption: Strategy to convert "cold" tumors to "hot" for ONC-392 efficacy.

References

ONC-392 Technical Support Center: Overcoming Tumor Microenvironment Barriers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONC-392. The content is designed to address specific experimental challenges related to the tumor microenvironment (TME).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for ONC-392?

A1: ONC-392 is a humanized monoclonal antibody that targets the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4), an immune checkpoint receptor.[1][2] Unlike other CTLA-4 antibodies, ONC-392 is designed to be pH-sensitive, allowing it to dissociate from CTLA-4 in the acidic tumor microenvironment.[1][2] This unique property is thought to preserve CTLA-4 recycling to the cell surface, which may lead to more efficient and selective depletion of regulatory T cells (Tregs) within the tumor while minimizing peripheral immune-related adverse effects.[1][3][4][5]

Q2: What are the key barriers in the tumor microenvironment that can affect ONC-392 efficacy?

A2: The efficacy of antibody therapies like ONC-392 in solid tumors can be hindered by several factors within the TME.[6] These include poor penetration and heterogeneous distribution of the antibody throughout the tumor tissue, the presence of immunosuppressive cells such as tumor-associated macrophages (TAMs) and cancer-associated fibroblasts (CAFs), and physical barriers created by the dense extracellular matrix.[6][7][8][9]

Q3: What clinical trial data is available for ONC-392?

A3: The Phase 1/2 PRESERVE-001 trial has shown promising anti-tumor activity for ONC-392 in patients with metastatic, PD-(L)1-resistant non-small cell lung cancer (NSCLC).[10][11] In this study, ONC-392 demonstrated a manageable safety profile.[10][12] Clinical benefit has also been observed in patients with other advanced solid tumors, including ovarian cancer.[13]

Troubleshooting Guides

Issue 1: Suboptimal Treg Depletion in In Vitro Co-culture Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH of Culture Medium ONC-392's binding is pH-sensitive. Ensure the culture medium pH is representative of the desired experimental condition (e.g., pH 6.5-7.0 for simulating an acidic TME).
Low Effector to Target (E:T) Ratio Optimize the E:T ratio to ensure a sufficient number of effector cells (e.g., NK cells) are present to mediate antibody-dependent cell-mediated cytotoxicity (ADCC) of Tregs.
Low ONC-392 Concentration Perform a dose-response curve to determine the optimal concentration of ONC-392 for Treg depletion in your specific assay.
Poor Effector Cell Function Isolate fresh effector cells for each experiment and verify their viability and cytotoxic potential using a standard cytotoxicity assay.
Issue 2: Limited ONC-392 Penetration in 3D Spheroid Models

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Spheroid Density Optimize the initial cell seeding density to create spheroids with a less compact structure, which may improve antibody penetration.
Insufficient Incubation Time Extend the incubation time with ONC-392 to allow for deeper penetration into the spheroid. A time-course experiment can help determine the optimal duration.
High Antigen Expression Leading to a "Binding Site Barrier" Consider using a lower-affinity version of the antibody if available, as this can sometimes improve distribution.[14] Alternatively, a higher initial dose of ONC-392 may help saturate the outer layers and allow for deeper penetration.[14]
Dense Extracellular Matrix Consider co-culturing with stromal cells that produce a less dense matrix or using enzymatic digestion (e.g., with collagenase) to remodel the ECM prior to antibody treatment.

Quantitative Data Summary

Table 1: Clinical Response in PD-(L)1-Resistant NSCLC Patients (PRESERVE-001 Trial)

Response Percentage of Evaluable Patients (n=27)
Overall Response Rate (ORR)29.6%[10][11]
Confirmed Responses22.2%[10][11]
Unconfirmed Responses7.4%[10][11]
Disease Control Rate (DCR)70.4%[10][11]

Data from the Phase 1/2 PRESERVE-001 trial presented at the 2023 ASCO Annual Meeting.[10]

Key Experimental Protocols

Protocol 1: 3D Spheroid Antibody Penetration Assay
  • Spheroid Formation: Plate cancer cells (and optionally, stromal cells) in ultra-low attachment plates and allow them to aggregate and form spheroids over 2-4 days.

  • Antibody Treatment: Treat the spheroids with varying concentrations of fluorescently labeled ONC-392. Include an isotype control.

  • Incubation: Incubate for different time points (e.g., 6, 24, 48 hours) to assess penetration over time.

  • Imaging: Fix and permeabilize the spheroids. Stain with a nuclear counterstain (e.g., DAPI). Image the spheroids using confocal microscopy.

  • Analysis: Measure the fluorescence intensity of labeled ONC-392 from the spheroid periphery to the core to quantify penetration depth.[15]

Protocol 2: In Vitro T-Cell Activation Assay
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or specific T-cell subsets from healthy donors.

  • Co-culture Setup: Co-culture the immune cells with a cancer cell line that expresses the relevant antigens.

  • Treatment: Add ONC-392 or an isotype control antibody to the co-culture. Include a positive control for T-cell activation (e.g., anti-CD3/CD28 beads).

  • Incubation: Incubate the co-culture for 48-72 hours.

  • Readouts:

    • Cytokine Release: Measure the concentration of cytokines such as IFN-γ and IL-2 in the culture supernatant using ELISA or a multiplex bead array.[16]

    • Proliferation: Assess T-cell proliferation using a CFSE dilution assay or by measuring the incorporation of BrdU via flow cytometry.[17]

    • Activation Markers: Stain for T-cell activation markers like CD69 and CD25 and analyze by flow cytometry.

Visualizations

ONC_392_Mechanism cluster_TME Tumor Microenvironment (Acidic pH) cluster_Periphery Peripheral Tissues (Neutral pH) ONC-392 ONC-392 CTLA-4 CTLA-4 ONC-392->CTLA-4 Binds to CTLA-4 on Treg Treg Treg ONC-392->Treg Mediates ADCC (Treg Depletion) CTLA-4->Treg Expressed on Effector_T_Cell Effector_T_Cell Treg->Effector_T_Cell Suppresses Tumor_Cell Tumor_Cell Effector_T_Cell->Tumor_Cell Kills ONC-392_recycled ONC-392 (Recycled) CTLA-4_recycled CTLA-4 (Recycled) ONC-392_recycled->CTLA-4_recycled Dissociates, allowing recycling Treg_preserved Treg (Preserved function) CTLA-4_recycled->Treg_preserved Maintained on surface

Caption: Proposed mechanism of ONC-392 in the tumor microenvironment.

Troubleshooting_Workflow Start Suboptimal Experimental Outcome Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Check_Reagents->Start Reagents Faulty Optimize_Protocol Optimize Assay Parameters (e.g., E:T ratio, incubation time) Check_Reagents->Optimize_Protocol Reagents OK Optimize_Protocol->Start Optimization Fails Validate_Cells Assess Cell Viability and Function Optimize_Protocol->Validate_Cells Parameters Optimized Validate_Cells->Start Cells Non-viable Review_Data Analyze Data with Appropriate Controls Validate_Cells->Review_Data Cells Validated Consult_Support Consult Technical Support Review_Data->Consult_Support Inconclusive Result Successful_Outcome Successful Outcome Review_Data->Successful_Outcome Positive Result

References

Validation & Comparative

A Comparative Analysis of the Toxicity Profiles of ONC-392 and Tremelimumab in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety profiles of the next-generation anti-CTLA-4 antibody ONC-392 and the established immunotherapy agent tremelimumab reveals key differences in their mechanisms of action that may translate to distinct tolerability in patients. This guide provides a comprehensive comparison of their toxicity, supported by available clinical trial data, to inform researchers, scientists, and drug development professionals.

ONC-392, a novel pH-sensitive anti-CTLA-4 monoclonal antibody, is designed to have a better safety profile than previous generations of CTLA-4 inhibitors.[1][2] Its mechanism of action involves preserving the CTLA-4 checkpoint by avoiding lysosomal degradation and promoting its recycling to the cell surface.[3][4] This is hypothesized to maintain immune tolerance in peripheral tissues while selectively depleting regulatory T cells (Tregs) in the tumor microenvironment.[5] In contrast, tremelimumab, a fully human IgG2 monoclonal antibody, blocks the interaction of CTLA-4 with its ligands, leading to enhanced T-cell activation.[6][7][8] This action, however, is also associated with immune-related adverse events (irAEs) due to a broad activation of the immune system.[6]

Quantitative Comparison of Treatment-Related Adverse Events

The following tables summarize the incidence of treatment-related adverse events (TRAEs) observed in clinical trials for ONC-392 (monotherapy in the PRESERVE-001 trial for patients with PD-(L)1-resistant non-small cell lung cancer) and tremelimumab (in combination with durvalumab in the HIMALAYA trial for patients with unresectable hepatocellular carcinoma). It is important to note that these data are from different trials with different patient populations and treatment regimens, and therefore direct comparison should be made with caution.

Table 1: Overview of Treatment-Related Adverse Events (TRAEs)

Adverse Event CategoryONC-392 (PRESERVE-001)[2]Tremelimumab + Durvalumab (HIMALAYA)[9]
Any Grade TRAEs74% (in a cohort of 35 patients)75.8%
Grade 3/4 TRAEs43% (in a cohort of 35 patients)25.8%
TRAEs Leading to Discontinuation20% (in a cohort of 35 patients)8.2%

Table 2: Incidence of Specific Grade 3 or Higher Treatment-Related Adverse Events

Specific Adverse Event (Grade ≥3)ONC-392 (PRESERVE-001)[2]Tremelimumab + Durvalumab (HIMALAYA)[9]
Diarrhea/Colitis9%Not explicitly reported at Grade ≥3
AST/ALT Increase or Hepatitis9%5.9% (hepatic TRAEs)
Muscular Weakness6%Not reported
Nephritis3%Not reported
Adrenal Insufficiency3%Not reported
Immune-mediated AEs (any grade)54%35.8%
Immune-mediated AEs (Grade 3/4)34%12.6%

Signaling Pathway and Mechanism of Action

The differential toxicity profiles of ONC-392 and tremelimumab may be attributed to their distinct interactions with the CTLA-4 receptor on T cells.

cluster_tremelimumab Tremelimumab Mechanism cluster_onc392 ONC-392 Mechanism T_Cell_T T Cell CTLA4_T CTLA-4 T_Cell_T->CTLA4_T expresses Lysosome_T Lysosomal Degradation CTLA4_T->Lysosome_T leads to Tremelimumab Tremelimumab Tremelimumab->CTLA4_T binds to T_Cell_O T Cell CTLA4_O CTLA-4 T_Cell_O->CTLA4_O expresses Endosome Endosome (Low pH) CTLA4_O->Endosome internalization ONC392 ONC-392 ONC392->CTLA4_O binds to Endosome->ONC392 ONC-392 dissociates Recycling Recycling to Cell Surface Endosome->Recycling CTLA-4 enters recycling pathway Recycling->T_Cell_O returns to

Figure 1: Comparative Mechanisms of Action

Experimental Protocols

The safety and toxicity of ONC-392 and tremelimumab were evaluated in their respective clinical trials, PRESERVE-001 (NCT04140526) and HIMALAYA (NCT03298451).[9][10] While the complete detailed protocols are proprietary, the general methodology for monitoring and managing adverse events in such trials follows established clinical practice guidelines.

Monitoring and Grading of Adverse Events

Adverse events (AEs) are systematically monitored and recorded throughout the clinical trials. This includes:

  • Regular clinical assessments: Patients undergo regular physical examinations and are questioned about any new or worsening symptoms.

  • Laboratory tests: Blood and urine samples are collected at predefined intervals to monitor hematology, clinical chemistry (including liver and kidney function), and endocrine function.

  • Imaging studies: Imaging, such as CT scans, may be performed to assess for organ-specific inflammation.

The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system categorizes AEs on a scale from 1 (mild) to 5 (death related to AE).

Management of Immune-Related Adverse Events (irAEs)

The management of irAEs is a critical component of the trial protocols and follows guidelines from organizations such as the American Society of Clinical Oncology (ASCO) and the European Society for Medical Oncology (ESMO). The general approach is as follows:

Start Patient experiences potential irAE Grade Grade Severity (CTCAE) Start->Grade Grade1 Grade 1: - Continue treatment - Symptomatic management Grade->Grade1 Mild Grade2 Grade 2: - Hold treatment - Consider corticosteroids Grade->Grade2 Moderate Grade3 Grade 3: - Hold treatment - High-dose corticosteroids Grade->Grade3 Severe Grade4 Grade 4: - Permanently discontinue treatment - High-dose corticosteroids - Consider additional immunosuppressants Grade->Grade4 Life-threatening Resolution Symptoms resolve to Grade <=1 Grade1->Resolution Grade2->Resolution Grade3->Resolution

Figure 2: General Workflow for irAE Management

Conclusion

The available data suggests that ONC-392, with its unique pH-sensitive design and CTLA-4 recycling mechanism, may offer a different toxicity profile compared to tremelimumab. While both agents are associated with immune-related adverse events, the incidence and severity of these events may vary. The higher rates of Grade 3/4 TRAEs and irAEs reported in the early ONC-392 monotherapy data, when compared to the combination data for tremelimumab, require careful interpretation within the context of different trial designs, patient populations, and dosing regimens. Further head-to-head clinical trials are necessary to definitively establish the comparative safety and efficacy of these two anti-CTLA-4 antibodies. The ongoing and future clinical development of ONC-392 will be crucial in determining its ultimate place in the landscape of cancer immunotherapy.

References

Next-Generation Anti-CTLA-4 Antibodies: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

The advent of immune checkpoint inhibitors has revolutionized cancer therapy, with anti-CTLA-4 antibodies leading the charge. First-generation agents like ipilimumab demonstrated the potential of this approach but were often associated with significant immune-related adverse events (irAEs). A new wave of next-generation anti-CTLA-4 antibodies aims to build upon this success by enhancing efficacy while improving the safety profile. This guide provides a head-to-head comparison of three promising next-generation anti-CTLA-4 antibodies: Botensilimab (AGEN1181) , Gotistobart (ONC-392/BNT316) , and Quavonlimab (MK-1308) , with supporting experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: Refining the Attack on a Key Immune Checkpoint

CTLA-4 is a critical negative regulator of T-cell activation. It competes with the co-stimulatory molecule CD28 for binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs), thereby dampening the anti-tumor immune response. While first-generation anti-CTLA-4 antibodies primarily work by blocking this interaction, next-generation agents incorporate novel modifications to enhance their therapeutic index.

dot

CTLA4_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_T_Cell T-Cell cluster_Signal T-Cell Response APC APC CD80_CD86 CD80/CD86 CD28 CD28 CD80_CD86->CD28 CTLA4 CTLA-4 CD80_CD86->CTLA4 Higher Affinity T_Cell T-Cell TCR TCR Activation Activation TCR->Activation Signal 1 CD28->Activation Signal 2 (Co-stimulation) Inhibition Inhibition CTLA4->Inhibition Inhibitory Signal

Caption: CTLA-4 signaling pathway illustrating the competition between CD28 and CTLA-4 for CD80/CD86 binding.

Botensilimab (AGEN1181) is an Fc-engineered human IgG1 antibody designed for enhanced binding to the activating Fcγ receptor, FcγRIIIA.[1][2] This modification is intended to potentiate antibody-dependent cellular cytotoxicity (ADCC), leading to more efficient depletion of regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][3] Tregs are a major source of immunosuppression, and their removal can lead to a more robust anti-tumor immune response. Botensilimab's design also aims to avoid complement binding, which may reduce certain inflammatory side effects.[2]

Gotistobart (ONC-392/BNT316) is a humanized IgG1 antibody with a unique pH-sensitive property.[4][5] It is designed to bind to CTLA-4 at the neutral pH of the cell surface but dissociate in the acidic environment of the endosome.[4] This allows CTLA-4 to be recycled back to the T-cell surface rather than being degraded in the lysosome, a fate common with first-generation antibodies.[4] This recycling mechanism is hypothesized to maintain high levels of CTLA-4 on Tregs, making them better targets for depletion by ADCC in the TME, while preserving Treg function in peripheral tissues to minimize autoimmunity.[4][6][7]

Quavonlimab (MK-1308) is a humanized IgG1 monoclonal antibody that blocks the interaction of CTLA-4 with its ligands, CD80 and CD86. While its mechanism is primarily focused on checkpoint blockade, as an IgG1 isotype, it also has the potential to mediate ADCC and contribute to Treg depletion.

dot

Antibody_Mechanisms cluster_Ipilimumab Ipilimumab (1st Gen) cluster_Botensilimab Botensilimab (Next-Gen) cluster_Gotistobart Gotistobart (Next-Gen) cluster_Quavonlimab Quavonlimab (Next-Gen) Ipi Blocks CTLA-4 binding Ipi_ADCC Moderate ADCC Ipi->Ipi_ADCC Ipi_Degrade CTLA-4 Degradation Ipi->Ipi_Degrade Boten Blocks CTLA-4 binding Boten_ADCC Enhanced ADCC (Fc-engineered) Boten->Boten_ADCC Boten_NoComp No Complement Binding Boten->Boten_NoComp Goti Blocks CTLA-4 binding Goti_Recycle pH-sensitive CTLA-4 Recycling Goti->Goti_Recycle Goti_ADCC Enhanced Treg Depletion in TME Goti_Recycle->Goti_ADCC Quav Blocks CTLA-4 binding Quav_ADCC Potential for ADCC Quav->Quav_ADCC ADCC_Workflow start Start prep_target Prepare Target Cells (e.g., CTLA-4 expressing tumor cells) start->prep_target prep_effector Prepare Effector Cells (e.g., NK cells or PBMCs) start->prep_effector co_culture Co-culture Target and Effector Cells with Anti-CTLA-4 Antibody prep_target->co_culture prep_effector->co_culture incubation Incubate (e.g., 4-6 hours) co_culture->incubation staining Stain for Cell Death (e.g., Annexin V, 7-AAD) incubation->staining analysis Analyze by Flow Cytometry staining->analysis end End analysis->end Treg_Depletion_Analysis start Start tumor_implant Implant Tumor Cells in Mice start->tumor_implant treatment Treat with Anti-CTLA-4 Antibody tumor_implant->treatment tumor_harvest Harvest and Dissociate Tumor treatment->tumor_harvest cell_staining Stain Single-Cell Suspension (CD3, CD4, FoxP3 markers) tumor_harvest->cell_staining flow_cytometry Analyze by Flow Cytometry cell_staining->flow_cytometry quantification Quantify Percentage of Tregs flow_cytometry->quantification end End quantification->end

References

Predicting Response to ONC-392: A Comparative Guide to Biomarkers for a New Generation Anti-CTLA-4 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

ROCKVILLE, MD – As the landscape of cancer immunotherapy evolves, the development of novel agents with improved therapeutic windows necessitates a deeper understanding of predictive biomarkers to guide patient selection and optimize clinical outcomes. ONC-392 (gotistobart), a next-generation anti-CTLA-4 antibody, has demonstrated promising anti-tumor activity, particularly in patients with non-small cell lung cancer (NSCLC) resistant to PD-1/PD-L1 inhibitors. This guide provides a comparative overview of the potential biomarkers for predicting response to ONC-392 therapy, contextualized by the established and investigational biomarkers for first-generation anti-CTLA-4 antibodies.

A New Mechanism of Action: Implications for Biomarker Discovery

ONC-392 distinguishes itself from first-generation anti-CTLA-4 antibodies like ipilimumab and tremelimumab through its unique, pH-sensitive mechanism. This design allows ONC-392 to dissociate from CTLA-4 in the acidic tumor microenvironment, leading to the preservation and recycling of the CTLA-4 protein on the surface of T cells.[1][2][3] This contrasts with conventional anti-CTLA-4 antibodies that cause degradation of the CTLA-4 protein. The proposed benefit is a more targeted depletion of regulatory T cells (Tregs) within the tumor while minimizing peripheral immune-related adverse events.[4][5][6] This differentiated mechanism suggests that biomarkers for ONC-392 response may also differ from those for its predecessors.

Comparative Landscape of Anti-CTLA-4 Therapies and Predictive Biomarkers

While validated predictive biomarkers for ONC-392 are still under investigation in ongoing clinical trials, we can draw comparisons with other anti-CTLA-4 therapies to anticipate potential candidates. The following table summarizes key characteristics and associated biomarkers.

FeatureONC-392 (Gotistobart)IpilimumabTremelimumab
Mechanism of Action Preserves CTLA-4 recycling, pH-sensitive binding for targeted Treg depletion in the tumor microenvironment.[1][2][3][4]Blocks CTLA-4, leading to its degradation.Blocks CTLA-4, leading to its degradation.
Approved Indications (Representative) Investigational: NSCLC (post-PD-1/PD-L1), other solid tumors.[7]Melanoma, Renal Cell Carcinoma, NSCLC.Hepatocellular Carcinoma (in combination with durvalumab).[8]
Established Predictive Biomarkers None validated.None universally validated; research ongoing.None universally validated; research ongoing.
Investigational Biomarkers Under investigation in clinical trials (e.g., PRESERVE-001, PRESERVE-003).[6][7][9]High tumor mutational burden (TMB), specific gut microbiome signatures, baseline immune cell populations (e.g., high memory T cells, low myeloid-derived suppressor cells).[10][11]CD80 expression in tumor cells has been suggested as a potential predictive biomarker.[12]
Reported Efficacy (in PD-1/L1 resistant NSCLC) Objective Response Rate (ORR) of 29.6% in evaluable patients in the PRESERVE-001 trial.[10]Limited monotherapy efficacy.Limited monotherapy efficacy.

Potential Predictive Biomarkers for ONC-392 Response

Based on its mechanism and data from related immunotherapies, several categories of biomarkers are being explored for their potential to predict response to ONC-392.

Tumor Microenvironment Characteristics
  • High Density of Tumor-Infiltrating Lymphocytes (TILs): A pre-existing immune-active tumor microenvironment, often referred to as a "hot" tumor, is generally associated with a better response to immunotherapy. The presence of CD8+ T cells and a high CD8+/Treg ratio at baseline could be a strong predictor for ONC-392 efficacy, as the drug is designed to further shift this balance.

  • Tumor Mutational Burden (TMB): High TMB, leading to the presentation of more neoantigens, has been linked to better outcomes with various immunotherapies, including anti-CTLA-4.[11] While not consistently predictive for all anti-CTLA-4 therapies, its role in the context of ONC-392 is a key area of investigation.

  • PD-L1 Expression: Although ONC-392 targets CTLA-4, the interplay between the PD-1/PD-L1 and CTLA-4 pathways is critical. PD-L1 status is a standard biomarker for anti-PD-1/PD-L1 therapies and is being evaluated in ONC-392 combination studies.[2][13][14][15] Its predictive value for ONC-392 monotherapy in PD-1/L1 resistant populations is an important question.

Peripheral Blood-Based Biomarkers
  • Baseline and On-Treatment Immune Cell Dynamics: Changes in the composition of peripheral blood mononuclear cells (PBMCs) can reflect the systemic immune response to therapy. An increase in the frequency of activated CD4+ and CD8+ T cells, and a decrease in Tregs and myeloid-derived suppressor cells (MDSCs) post-treatment could correlate with clinical benefit.[10][16]

  • Circulating Tumor DNA (ctDNA): Monitoring changes in ctDNA levels can provide a real-time indication of tumor response. A rapid decrease in ctDNA following ONC-392 administration could be an early marker of efficacy.

Experimental Protocols for Biomarker Analysis

The identification and validation of these biomarkers involve a range of sophisticated laboratory techniques.

Immunohistochemistry (IHC) for TILs and PD-L1:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

  • Antigen retrieval is performed using heat and a specific buffer solution.

  • Sections are incubated with primary antibodies specific for immune cell markers (e.g., CD8, FOXP3 for Tregs) or PD-L1.

  • A secondary antibody conjugated to an enzyme is added, followed by a chromogenic substrate to visualize the target proteins.

  • Slides are counterstained, dehydrated, and mounted for microscopic analysis.

  • Quantification is performed by a pathologist, often reported as the percentage of positive cells or cell density.

Next-Generation Sequencing (NGS) for TMB and Genomic Alterations:

  • DNA is extracted from tumor tissue and matched normal blood or adjacent tissue.

  • The DNA is fragmented, and sequencing libraries are prepared.

  • Whole-exome or targeted panel sequencing is performed to identify somatic mutations.

  • Bioinformatic analysis is used to calculate the TMB, defined as the number of non-synonymous mutations per megabase of the coding genome.

Flow Cytometry for Peripheral Immune Cell Profiling:

  • A whole blood sample is collected from the patient.

  • PBMCs are isolated using density gradient centrifugation.

  • Cells are stained with a cocktail of fluorescently labeled antibodies targeting various cell surface and intracellular markers (e.g., CD3, CD4, CD8, FOXP3, Ki-67).

  • Stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.

  • Data analysis software is used to identify and quantify different immune cell populations.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams are provided.

ONC_392_Mechanism cluster_tme Tumor Microenvironment (Acidic pH) cluster_periphery Peripheral Tissues (Neutral pH) ONC392_CTLA4 ONC-392:CTLA-4 Complex Free_ONC392 Free ONC-392 ONC392_CTLA4->Free_ONC392 Dissociation Free_CTLA4 Recycled CTLA-4 ONC392_CTLA4->Free_CTLA4 Treg Regulatory T Cell (Treg) Free_CTLA4->Treg Preserved on surface Treg_Depletion Treg Depletion Treg->Treg_Depletion ADCC by ONC-392 T_Cell_Activation T Cell Activation Treg_Depletion->T_Cell_Activation Relieves Suppression Effector_T_Cell Effector T Cell Effector_T_Cell->T_Cell_Activation ONC392_CTLA4_Periphery ONC-392:CTLA-4 Complex (Stable) Treg_Periphery Treg ONC392_CTLA4_Periphery->Treg_Periphery Stable Binding Immune_Homeostasis Immune Homeostasis Maintained Treg_Periphery->Immune_Homeostasis

Caption: Mechanism of ONC-392 in the tumor microenvironment vs. periphery.

Biomarker_Workflow Patient_Cohort Patient Cohort (e.g., PD-1/L1 Resistant NSCLC) Baseline_Samples Baseline Sample Collection (Tumor Biopsy, Blood) Patient_Cohort->Baseline_Samples Treatment ONC-392 Therapy Baseline_Samples->Treatment Biomarker_Analysis Biomarker Analysis (IHC, NGS, Flow Cytometry) Baseline_Samples->Biomarker_Analysis On_Treatment_Samples On-Treatment Sample Collection (Blood, Biopsy) Treatment->On_Treatment_Samples Response_Assessment Clinical Response Assessment (RECIST 1.1) On_Treatment_Samples->Response_Assessment On_Treatment_Samples->Biomarker_Analysis Responders Responders Response_Assessment->Responders Non_Responders Non-Responders Response_Assessment->Non_Responders Data_Correlation Data Correlation and Signature Discovery Responders->Data_Correlation Non_Responders->Data_Correlation Biomarker_Analysis->Data_Correlation Predictive_Model Development of Predictive Biomarker Model Data_Correlation->Predictive_Model

Caption: Experimental workflow for predictive biomarker discovery for ONC-392.

Future Directions

The ongoing Phase 3 PRESERVE-003 trial (NCT05671510), comparing ONC-392 to docetaxel in patients with metastatic NSCLC that has progressed on PD-1/PD-L1 inhibitors, will be instrumental in validating potential predictive biomarkers.[7] A comprehensive and integrated analysis of tumor, blood, and patient characteristics from these trials will be crucial to unlocking the full potential of ONC-392 and personalizing immunotherapy for patients with advanced cancers. As research progresses, the scientific community anticipates the identification of robust biomarkers that will enable the precise application of this promising new therapy.

References

Correlating In-Vitro and In-Vivo Efficacy of ONC-392: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of ONC-392, a next-generation anti-CTLA-4 antibody. By objectively presenting available experimental data and comparing its performance with other alternatives, this document aims to equip researchers and drug development professionals with a thorough understanding of ONC-392's therapeutic potential.

Executive Summary

ONC-392 (also known as gotistobart or BNT316) is a humanized IgG1 monoclonal antibody designed to block the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4), a key immune checkpoint receptor. What sets ONC-392 apart is its unique pH-sensitive binding property, which allows it to dissociate from CTLA-4 in the acidic tumor microenvironment. This mechanism is hypothesized to lead to preferential depletion of regulatory T cells (Tregs) within the tumor while preserving peripheral immune homeostasis, thereby offering a wider therapeutic window with potentially enhanced efficacy and reduced toxicity compared to first-generation anti-CTLA-4 antibodies like ipilimumab.

In-Vivo Efficacy: Clinical and Preclinical Evidence

Clinical data for ONC-392 primarily comes from the ongoing Phase 1/2 PRESERVE-001 (NCT04140526) trial, which is evaluating its safety and efficacy as a monotherapy and in combination with anti-PD-1 therapy in patients with advanced solid tumors.

Clinical Efficacy of ONC-392 Monotherapy
IndicationNumber of Evaluable PatientsOverall Response Rate (ORR)Disease Control Rate (DCR)Key Observations
Advanced Solid Tumors (Phase 1a) 1020% (2 Complete Responses)60%Beneficial clinical activity was observed in 6 out of 10 patients. Responses were seen in NSCLC and ovarian cancer.[1]
Metastatic, PD-(L)1-resistant NSCLC (Phase 1/2) 2729.6% (22.2% confirmed)70.4%Showed promising anti-tumor activity in a heavily pre-treated patient population.[2]
Preclinical Efficacy

While specific quantitative data from head-to-head preclinical studies of ONC-392 against other anti-CTLA-4 antibodies is not extensively published, preclinical data has consistently shown that ONC-392 is more effective and better tolerated than other available CTLA-4 inhibitors.[2] Studies with other novel anti-CTLA-4 antibodies, such as CBT-509, have demonstrated superior tumor eradication in murine cancer models compared to ipilimumab, providing a rationale for the development of next-generation agents like ONC-392.

Correlating In-Vitro Properties with In-Vivo Efficacy

The enhanced in-vivo efficacy and favorable safety profile of ONC-392 can be attributed to its distinct in-vitro characteristics, which are designed to overcome the limitations of first-generation anti-CTLA-4 antibodies.

In-Vitro Characteristics of ONC-392
ParameterDescriptionImplication for In-Vivo Efficacy
pH-Sensitive CTLA-4 Binding ONC-392 exhibits pH-dependent binding to CTLA-4, with higher affinity at physiological pH (7.4) and reduced affinity in acidic environments (e.g., pH 6.0) found in the tumor microenvironment and endosomes.This property is central to its mechanism of action. It allows for efficient binding to CTLA-4 on circulating T cells, but upon reaching the acidic tumor microenvironment or after internalization into endosomes, the antibody can dissociate. This dissociation is believed to prevent the degradation of the CTLA-4 receptor, allowing it to recycle back to the cell surface. This "target-preserving" feature is thought to enhance the selective depletion of Tregs within the tumor, where they are highly expressive of CTLA-4, while sparing peripheral T cells, thus reducing immune-related adverse events.
Fc Receptor (FcγR) Binding Profile ONC-392 is an IgG1 antibody with an engineered Fc domain that maintains binding to activating FcγRs (like FcγRI and FcγRIIIA) but has reduced binding to the inhibitory FcγRIIB.The ability to engage activating FcγRs is crucial for antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for depleting target cells. By effectively engaging effector cells like natural killer (NK) cells and macrophages, ONC-392 can selectively eliminate Tregs in the tumor microenvironment. Reduced binding to the inhibitory FcγRIIB may further enhance this depleting activity.
Regulatory T cell (Treg) Depletion Preclinical studies have shown that ONC-392 selectively depletes Tregs in the tumor microenvironment.Tregs are a major barrier to effective anti-tumor immunity. By specifically targeting and depleting these immunosuppressive cells within the tumor, ONC-392 can tip the balance towards an active anti-tumor immune response, leading to enhanced tumor cell killing by cytotoxic T lymphocytes.

Experimental Protocols

In-Vitro Treg Depletion Assay (General Protocol)

This protocol describes a general method for assessing the ability of an anti-CTLA-4 antibody to induce Treg depletion via ADCC.

1. Cell Isolation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate Tregs (CD4+CD25+FoxP3+) and effector cells (CD4+ or CD8+ T cells) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Isolate Natural Killer (NK) cells as effector cells for the ADCC assay.

2. Cell Culture and Labeling:

  • Culture isolated Tregs and label them with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr) to measure cell lysis.

3. ADCC Assay:

  • Co-culture the labeled Tregs (target cells) with NK cells (effector cells) at various effector-to-target (E:T) ratios.

  • Add different concentrations of the anti-CTLA-4 antibody (e.g., ONC-392, ipilimumab) or an isotype control antibody to the co-culture.

  • Incubate the plate for a specified period (e.g., 4 hours) at 37°C.

4. Data Analysis:

  • Measure the release of the fluorescent dye or radioactive isotope into the supernatant, which is proportional to the percentage of lysed target cells.

  • Calculate the percentage of specific lysis for each antibody concentration and E:T ratio.

  • Determine the EC50 value (the concentration of antibody that induces 50% of the maximum specific lysis).

In-Vivo Tumor Model Efficacy Study (General Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an anti-CTLA-4 antibody in a syngeneic mouse tumor model.

1. Animal Model:

  • Use immunocompetent mice (e.g., C57BL/6) that are syngeneic to the chosen tumor cell line.

  • To study human-specific antibodies, humanized mouse models expressing human CTLA-4 can be used.

2. Tumor Implantation:

  • Subcutaneously inject a known number of tumor cells (e.g., MC38 colon adenocarcinoma) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

3. Treatment:

  • Randomize the tumor-bearing mice into different treatment groups: vehicle control, isotype control antibody, and different doses of the anti-CTLA-4 antibody (e.g., ONC-392, ipilimumab).

  • Administer the treatments intraperitoneally or intravenously according to a predefined schedule (e.g., twice a week for three weeks).

4. Efficacy Assessment:

  • Measure tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry to assess immune cell infiltration and Treg depletion).

5. Data Analysis:

  • Plot the mean tumor volume over time for each treatment group to generate tumor growth curves.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Perform statistical analysis to determine the significance of the anti-tumor effects.

Visualizing the Mechanism of Action

ONC-392 Signaling Pathway

ONC392_Mechanism ONC-392 Mechanism of Action cluster_tme Tumor Microenvironment (Acidic pH) cluster_periphery Periphery (Physiological pH) Treg_TME Regulatory T cell (Treg) ONC392_TME ONC-392 CTLA4_TME CTLA-4 ONC392_TME->CTLA4_TME Binds NK_cell NK Cell / Macrophage ONC392_TME->NK_cell Engages FcγR ONC392_peri ONC-392 CTLA4_TME->Treg_TME Expressed on ADCC ADCC NK_cell->ADCC Mediates Treg_depletion Treg Depletion ADCC->Treg_depletion CTL Cytotoxic T Lymphocyte (CTL) Treg_depletion->CTL Enhances activity of Tumor_Cell Tumor Cell Tumor_killing Tumor Cell Killing CTL->Tumor_killing Induces Tumor_killing->Tumor_Cell Targets T_cell_peri T cell CTLA4_peri CTLA-4 ONC392_peri->CTLA4_peri Binds CTLA4_peri->T_cell_peri Expressed on Recycling CTLA-4 Recycling CTLA4_peri->Recycling Undergoes Immune_homeostasis Immune Homeostasis Recycling->Immune_homeostasis Maintains InVivo_Workflow In-Vivo Efficacy Study Workflow start Start tumor_implant Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) start->tumor_implant tumor_growth Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Isotype, ONC-392, Ipilimumab) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (IHC, Flow Cytometry) endpoint->analysis data_analysis Data Analysis (Tumor Growth Curves, TGI) analysis->data_analysis end End data_analysis->end

References

ONC-392: Overcoming Ipilimumab Resistance Through a Novel CTLA-4 Targeting Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of immune checkpoint inhibitors has revolutionized cancer therapy, with CTLA-4 blockade pioneered by ipilimumab offering durable responses in a subset of patients. However, both primary and acquired resistance to ipilimumab remain significant clinical challenges. ONC-392 (gotistobart), a next-generation anti-CTLA-4 antibody, has emerged as a promising agent designed to overcome these limitations. This guide provides an objective comparison of ONC-392 and ipilimumab, focusing on the mechanistic rationale and supporting data for ONC-392's efficacy in immunotherapy-resistant settings.

Differentiated Mechanism of Action: Preserving CTLA-4 Recycling

The fundamental difference between ONC-392 and ipilimumab lies in their interaction with the CTLA-4 receptor. Ipilimumab binds to CTLA-4 and triggers its internalization and subsequent lysosomal degradation. This removal of CTLA-4 from the cell surface can impair the immune tolerance functions of peripheral regulatory T cells (Tregs), contributing to significant immune-related adverse events (irAEs).[1][2][3]

In contrast, ONC-392 is a pH-sensitive antibody.[1][4] It binds strongly to CTLA-4 in the neutral pH of peripheral tissues and the tumor microenvironment (TME). However, upon internalization into the acidic environment of endosomes, ONC-392 dissociates from its target. This allows the CTLA-4 receptor to be recycled back to the cell surface instead of being degraded. This unique mechanism is hypothesized to have a dual benefit:

  • Enhanced Intra-tumoral Treg Depletion: By preserving the CTLA-4 target on the surface of tumor-infiltrating Tregs, ONC-392 enables more efficient antibody-dependent cellular cytotoxicity (ADCC) by myeloid cells within the TME, leading to selective depletion of these immunosuppressive cells.[1][4]

  • Reduced Systemic Toxicity: The preservation of CTLA-4 function on peripheral Tregs helps maintain systemic immune tolerance, potentially leading to a more favorable safety profile compared to ipilimumab.[3]

G Comparative Mechanism: Ipilimumab vs. ONC-392 cluster_0 Ipilimumab Pathway cluster_1 ONC-392 Pathway Ipi Ipilimumab CTLA4_Treg_Ipi CTLA-4 on Treg Ipi->CTLA4_Treg_Ipi Binds Internalization_Ipi Internalization CTLA4_Treg_Ipi->Internalization_Ipi Lysosome Lysosome Internalization_Ipi->Lysosome Degradation CTLA-4 Degradation Lysosome->Degradation ReducedToxicity Systemic irAEs Degradation->ReducedToxicity Leads to ONC392 ONC-392 CTLA4_Treg_ONC CTLA-4 on Treg ONC392->CTLA4_Treg_ONC Binds Internalization_ONC Internalization CTLA4_Treg_ONC->Internalization_ONC Endosome Acidic Endosome (Low pH) Internalization_ONC->Endosome Endosome->ONC392 ONC-392 Dissociates Recycling CTLA-4 Recycling to Surface Endosome->Recycling CTLA-4 Escapes Recycling->CTLA4_Treg_ONC TregDepletion Enhanced Intra-tumoral Treg Depletion (ADCC) Recycling->TregDepletion BetterEfficacy Improved Efficacy TregDepletion->BetterEfficacy

Caption: Comparative signaling pathways of Ipilimumab and ONC-392.

Preclinical Efficacy in Syngeneic Tumor Models

Representative Experimental Protocol

A common experimental design involves implanting syngeneic tumor cells, such as the MC38 colorectal adenocarcinoma line, into humanized CTLA-4 mice. Once tumors are established, the mice are treated with the investigational antibody, a comparator (ipilimumab), and a control IgG. Tumor growth and overall survival are the primary endpoints.

G start Start implant Implant MC38 Tumor Cells (Subcutaneously) start->implant tumor_growth Tumor Growth to ~80-120 mm³ implant->tumor_growth randomize Randomize Mice (n=8-10 per group) tumor_growth->randomize control Group 1: Control IgG randomize->control ipi Group 2: Ipilimumab (e.g., 3 mg/kg) randomize->ipi onc Group 3: ONC-392 (e.g., 3 mg/kg) randomize->onc monitor Monitor Tumor Volume & Overall Survival control:e->monitor:w ipi:e->monitor:w onc:e->monitor:w endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Curves - Immune Cell Profiling monitor->endpoint

Caption: Standard experimental workflow for preclinical anti-CTLA-4 antibody evaluation.
Representative Preclinical Data

Data from a study on CBT-509, another novel anti-CTLA-4 antibody with a distinct epitope from ipilimumab, provides insight into the type of results generated in these models. This study serves as a surrogate for the expected preclinical performance of a next-generation agent against ipilimumab.

Table 1: Representative Preclinical Efficacy in MC38 Tumor Model

Treatment Group (at 3 mg/kg) Number of Mice Tumor Eradication (Complete Response)
Control IgG 8 0/8 (0%)
Ipilimumab 8 4/8 (50%)
Novel Anti-CTLA-4 (CBT-509) 8 7/8 (87.5%)

Data derived from a study on CBT-509, a novel anti-CTLA-4 antibody, in a humanized CTLA-4 mouse model.[5][6] This data is representative of a head-to-head preclinical comparison.

Clinical Efficacy in Immunotherapy-Resistant Patient Populations

The most compelling evidence for ONC-392's ability to overcome immunotherapy resistance comes from the Phase 1/2 PRESERVE-001 (NCT04140526) clinical trial. The study enrolled patients with advanced solid tumors who had progressed on prior treatments, including checkpoint inhibitors.

Monotherapy in PD-(L)1 Resistant NSCLC

As a monotherapy, ONC-392 demonstrated significant clinical activity in patients with metastatic non-small cell lung cancer (NSCLC) that was resistant or refractory to prior anti-PD-1 or anti-PD-L1 therapy.

Table 2: ONC-392 Monotherapy Efficacy in PD-(L)1 Resistant NSCLC

Metric Result
Overall Response Rate (ORR) 29.6%
Disease Control Rate (DCR) 70.4%
Complete Response (CR) 1 patient
Partial Response (PR) 7 patients
Stable Disease (SD) 11 patients

Data from an evaluable patient cohort (n=27) in the PRESERVE-001 trial.[1][4]

Combination Therapy in Ipilimumab/Nivolumab-Resistant Melanoma

Particularly relevant to the question of ipilimumab resistance, initial results from a dose-expansion cohort of the PRESERVE-001 trial evaluated ONC-392 in combination with pembrolizumab. The cohort included heavily pre-treated metastatic melanoma patients, most of whom had already progressed on combination therapy with ipilimumab and nivolumab.

Table 3: ONC-392 + Pembrolizumab Efficacy in Immunotherapy-Resistant Melanoma

Metric Result
Number of Evaluable Patients 6
Partial Response (PR) 5 (83.3%)
Stable Disease (SD) 1 (16.7%)

Initial data from the dose-expansion cohort of the PRESERVE-001 trial.[1][4] Most patients had progressed on prior ipilimumab plus nivolumab therapy.

Conclusion

While direct preclinical data comparing ONC-392 to ipilimumab in an ipilimumab-resistant model is not publicly available, a strong scientific rationale supports its potential to overcome resistance. The unique pH-sensitive binding and CTLA-4 recycling mechanism of ONC-392 is designed to enhance intra-tumoral Treg depletion while mitigating systemic toxicity. This mechanistic advantage is strongly supported by compelling clinical data from the PRESERVE-001 trial, which demonstrates significant anti-tumor activity in patients with various solid tumors who are resistant to first-generation checkpoint inhibitors, including those who have failed ipilimumab-containing regimens. These findings position ONC-392 as a highly promising therapeutic agent for a patient population with critical unmet medical needs.

References

A Comparative Analysis of ONC-392 and PD-1 Inhibitor Combination Therapy versus PD-1 Inhibitor Monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the emerging therapeutic strategy combining ONC-392 (gotistobart), a next-generation anti-CTLA-4 antibody, with a PD-1 inhibitor, against the established use of PD-1 inhibitor monotherapy. This comparison is based on available preclinical and clinical trial data, focusing on efficacy, safety, and mechanisms of action.

Mechanism of Action: A Tale of Two Checkpoints

Immune checkpoints are crucial regulators of the immune system, preventing excessive immune responses. However, cancer cells can exploit these checkpoints to evade immune destruction. PD-1 and CTLA-4 are two key inhibitory checkpoints on T cells.

ONC-392: A Novel Approach to CTLA-4 Inhibition

ONC-392 is a humanized IgG1 monoclonal antibody that targets CTLA-4.[1] Unlike first-generation anti-CTLA-4 antibodies, ONC-392 has a unique pH-sensitive binding property.[1] This allows it to dissociate from CTLA-4 in the acidic tumor microenvironment, preventing its degradation and promoting its recycling to the T-cell surface.[1][2] This novel mechanism is designed to selectively deplete regulatory T cells (Tregs) within the tumor while preserving the protective function of CTLA-4 in peripheral tissues, potentially leading to an improved safety profile.[2][3]

PD-1/PD-L1 Inhibition: Releasing the Brakes on T Cells

PD-1 inhibitors are monoclonal antibodies that block the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often overexpressed on cancer cells.[4][5] This blockade reinvigorates exhausted T cells, enabling them to recognize and attack cancer cells.[4][6]

The Combination: A Synergistic Attack

The combination of ONC-392 and a PD-1 inhibitor targets two distinct but complementary immune evasion pathways. By simultaneously blocking both CTLA-4 and PD-1, this dual approach aims to generate a more robust and durable anti-tumor immune response.

Quantitative Data Presentation

The following tables summarize the available clinical trial data for ONC-392 in combination with a PD-1 inhibitor and for PD-1 inhibitor monotherapy in patients with non-small cell lung cancer (NSCLC), particularly those who have progressed on prior immunotherapy. It is important to note that the data for the ONC-392 combination is from an earlier phase trial and a more specific patient population (PD-1/PD-L1 resistant) compared to the broader "previously treated" populations in the PD-1 inhibitor monotherapy trials.

Table 1: Efficacy of ONC-392 in Combination with Pembrolizumab in PD-(L)1 Resistant NSCLC

Clinical TrialTreatment ArmNumber of Evaluable PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)
PRESERVE-001 (Phase 1/2)[7]ONC-392 + Pembrolizumab2729.6%70.4%

Table 2: Efficacy of PD-1 Inhibitor Monotherapy in Previously Treated NSCLC

Clinical TrialTreatment ArmNumber of PatientsObjective Response Rate (ORR)Reference
KEYNOTE-010 (Phase 2/3)Pembrolizumab (2 mg/kg)34518%[8]
KEYNOTE-010 (Phase 2/3)Pembrolizumab (10 mg/kg)34618%[8]
CheckMate 017 (Phase 3, Squamous NSCLC)Nivolumab13520%[9]
CheckMate 057 (Phase 3, Non-Squamous NSCLC)Nivolumab29219%[10]
Real-world data (Pembrolizumab, PD-L1 ≥50%)Pembrolizumab10244%[11]
Phase 1 (Nivolumab, heavily pretreated)Nivolumab12917%[12]

Experimental Protocols

PRESERVE-001 (NCT04140526) [13][14][15][16][17]

  • Study Design: A Phase 1A/1B/II, open-label, dose-escalation and expansion study.

  • Patient Population: Patients with advanced or metastatic solid tumors, including NSCLC, who have progressed on prior therapies. The NSCLC cohort for the combination therapy specifically enrolled patients resistant to prior anti-PD-(L)1 immunotherapy.

  • Intervention:

    • Part A (Monotherapy Dose Escalation): ONC-392 administered intravenously at escalating doses.

    • Part B (Combination Dose Finding): ONC-392 in combination with a standard dose of pembrolizumab (200 mg every 3 weeks).

    • Part C (Expansion Cohorts): ONC-392 as monotherapy or in combination with pembrolizumab in specific tumor types. The NSCLC IO R/R cohort received ONC-392 in combination with pembrolizumab.

  • Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs) and determination of the recommended Phase 2 dose (RP2D).

  • Secondary Outcome Measures: Objective response rate (ORR), duration of response (DOR), disease control rate (DCR), and progression-free survival (PFS).

KEYNOTE-010 (NCT01905657) [18][19][20][21]

  • Study Design: A Phase 2/3, randomized, open-label, controlled trial.

  • Patient Population: Patients with previously treated, PD-L1-positive (Tumor Proportion Score [TPS] ≥1%) advanced non-small-cell lung cancer.

  • Intervention:

    • Pembrolizumab 2 mg/kg every 3 weeks.

    • Pembrolizumab 10 mg/kg every 3 weeks.

    • Docetaxel 75 mg/m² every 3 weeks.

  • Primary Outcome Measures: Overall survival (OS) and progression-free survival (PFS).

  • Secondary Outcome Measures: Objective response rate (ORR) and duration of response (DOR).

CheckMate 017 (NCT01642004) & CheckMate 057 (NCT01673867) [9][22][23]

  • Study Design: Two separate Phase 3, randomized, open-label trials.

  • Patient Population: Patients with advanced squamous (CheckMate 017) or non-squamous (CheckMate 057) NSCLC who had progressed during or after platinum-based chemotherapy.

  • Intervention:

    • Nivolumab 3 mg/kg every 2 weeks.

    • Docetaxel 75 mg/m² every 3 weeks.

  • Primary Outcome Measure: Overall survival (OS).

  • Secondary Outcome Measures: Objective response rate (ORR), progression-free survival (PFS), and safety.

Mandatory Visualization

ONC392_PD1_Pathway cluster_Tcell T Cell cluster_APC Antigen Presenting Cell / Tumor Cell cluster_Therapy Therapeutic Intervention TCR TCR Activation T Cell Activation TCR->Activation CD28 CD28 CD28->Activation CTLA4 CTLA-4 Inhibition T Cell Inhibition CTLA4->Inhibition PD1 PD-1 PD1->Inhibition MHC MHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Costimulation) B7->CTLA4 Inhibitory Signal PDL1 PD-L1 PDL1->PD1 Inhibitory Signal ONC392 ONC-392 ONC392->CTLA4 Blocks Interaction PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 Blocks Interaction

Caption: Signaling pathways of T cell activation and inhibition targeted by ONC-392 and PD-1 inhibitors.

Experimental_Workflow cluster_onc392 ONC-392 + PD-1 Inhibitor (PRESERVE-001) cluster_pd1 PD-1 Inhibitor Monotherapy (e.g., KEYNOTE-010) p1 Patient Enrollment (Advanced Solid Tumors, PD-1/PD-L1 Resistant NSCLC) p2 Dose Escalation/Expansion ONC-392 + Pembrolizumab p1->p2 p3 Tumor Response Assessment (RECIST 1.1) p2->p3 p4 Efficacy & Safety Analysis (ORR, DCR, AEs) p3->p4 m1 Patient Enrollment (Previously Treated, PD-L1+ NSCLC) m2 Randomization (Pembrolizumab vs. Docetaxel) m1->m2 m3 Treatment Administration m2->m3 m4 Tumor Response & Survival Assessment m3->m4 m5 Efficacy & Safety Analysis (OS, PFS, ORR, AEs) m4->m5

References

ONC-392: A Cross-Species Comparative Guide for Preclinical Model Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ONC-392 (also known as BNT316) is a next-generation anti-CTLA-4 monoclonal antibody engineered to have a differentiated safety and efficacy profile compared to first-generation CTLA-4 inhibitors like ipilimumab. Its unique mechanism of action, which involves pH-sensitive binding and preservation of CTLA-4 recycling, aims to mitigate immune-related adverse events (irAEs) while enhancing anti-tumor activity through selective depletion of regulatory T cells (Tregs) within the tumor microenvironment.[1][2] This guide provides a comprehensive comparison of ONC-392's cross-species reactivity to aid in the selection of appropriate preclinical models for translational research.

Cross-Species Binding Affinity of ONC-392 to CTLA-4

The selection of a relevant animal model for preclinical evaluation of a therapeutic antibody is critically dependent on the antibody's ability to bind to the orthologous target in the chosen species. While specific binding affinity values (Kd) for ONC-392 to human, cynomolgus monkey, and murine CTLA-4 are not publicly available in the reviewed literature, preclinical studies in humanized mouse models and Good Laboratory Practice (GLP) toxicity studies in non-human primates strongly indicate cross-reactivity with both murine and primate CTLA-4.[3][4]

For context, a comparative analysis of a novel humanized anti-CTLA-4 antibody, CBT-509, demonstrated a binding affinity (Kd) of 2.73 x 10⁻¹⁰ M to human CTLA-4, which was reported to be more than four-fold stronger than ipilimumab's affinity (Kd = 1.21 x 10⁻⁹ M). While not directly representative of ONC-392, this data highlights the range of affinities observed for different anti-CTLA-4 antibodies.

Table 1: Comparative Binding Characteristics of Anti-CTLA-4 Antibodies

AntibodyTarget SpeciesBinding Affinity (Kd)MethodReference
ONC-392 HumanData not publicly available--
Cynomolgus MonkeyData not publicly available--
MouseData not publicly available--
Ipilimumab Human1.21 x 10⁻⁹ MSurface Plasmon Resonance (SPR)
CBT-509 Human2.73 x 10⁻¹⁰ MSurface Plasmon Resonance (SPR)

Functional Activity: Regulatory T Cell (Treg) Depletion

A key mechanism of action for ONC-392 is the selective depletion of Tregs within the tumor microenvironment.[5][6] Preclinical studies have demonstrated that ONC-392 is more effective at intratumoral Treg depletion compared to other anti-CTLA-4 antibodies.[6] This enhanced Treg depletion is attributed to the preservation of cell surface CTLA-4, which provides a higher density of the target for antibody-dependent cell-mediated cytotoxicity (ADCC).[3]

Table 2: Preclinical Functional Activity of ONC-392

AssayModel SystemKey FindingsReference
Treg DepletionHumanized CTLA-4 Knock-in MiceMore effective in intratumoral Treg depletion compared to other anti-CTLA-4 antibodies.[6]
Anti-Tumor EfficacyHumanized CTLA-4 Mouse ModelSignificantly more potent in inducing rejection of large tumors compared to ipilimumab.[3]
Autoimmunity AssessmentHumanized Mouse ModelDramatically lower immunotherapy-related adverse events (irAEs).[3]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

While the specific protocol for ONC-392 is not detailed in the available literature, a general methodology for assessing antibody-antigen binding kinetics using SPR is as follows:

  • Immobilization: Recombinant human, cynomolgus, or murine CTLA-4 is immobilized on a sensor chip.

  • Binding: A series of concentrations of the anti-CTLA-4 antibody (e.g., ONC-392) are flowed over the chip surface.

  • Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the antibody from the antigen.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

A 2021 abstract from the Society for Immunotherapy of Cancer (SITC) indicates that the binding of ONC-392 to human and mouse Fcγ receptors was evaluated by SPR.[5] This suggests that similar methods were likely employed to determine its affinity for CTLA-4 across different species.

Flow Cytometry for Treg Depletion Assay

The depletion of Tregs in tumor and lymphoid tissues from preclinical models can be quantified using multi-color flow cytometry. A general protocol based on a SITC 2021 abstract is outlined below:[5]

  • Tissue Processing: Tumors and lymphoid tissues (e.g., spleen, lymph nodes) are harvested from treated and control animals. Single-cell suspensions are prepared by mechanical dissociation and/or enzymatic digestion.

  • Cell Staining: The cell suspensions are stained with a cocktail of fluorescently labeled antibodies to identify T cell subsets. A typical panel for Treg identification includes antibodies against CD3, CD4, CD25, and the transcription factor FoxP3.

  • Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the percentage and absolute number of different T cell populations.

  • Analysis: The frequency of Tregs (typically defined as CD3+CD4+CD25+FoxP3+ cells) within the tumor and lymphoid tissues is compared between ONC-392-treated and control groups.

Visualizing the Rationale for Preclinical Model Selection

The following diagrams illustrate the key concepts and workflows relevant to the preclinical evaluation of ONC-392.

cluster_0 ONC-392 Mechanism of Action ONC-392 ONC-392 CTLA-4 CTLA-4 ONC-392->CTLA-4 Binds to ADCC ADCC ONC-392->ADCC Mediates Reduced_irAEs Reduced Autoimmunity (irAEs) ONC-392->Reduced_irAEs Preserves CTLA-4 recycling in periphery Treg_TME Treg (Tumor Microenvironment) CTLA-4->Treg_TME Treg_Periphery Treg (Periphery) CTLA-4->Treg_Periphery Treg_Depletion Selective Treg Depletion Treg_TME->Treg_Depletion ADCC->Treg_TME Acts on Immune_Activation Enhanced Anti-Tumor Immunity Treg_Depletion->Immune_Activation cluster_1 Preclinical Model Selection Workflow Cross_Species_Reactivity Assess Cross-Species Reactivity (Binding to hCTLA-4, mCTLA-4, cynoCTLA-4) Humanized_Mouse Humanized Mouse Model (hu-CTLA-4 knock-in) Cross_Species_Reactivity->Humanized_Mouse Inform selection of NHP Non-Human Primate (NHP) (Cynomolgus Monkey) Cross_Species_Reactivity->NHP Inform selection of Efficacy_Studies Efficacy Studies (Treg depletion, tumor growth inhibition) Humanized_Mouse->Efficacy_Studies Tox_Studies Toxicology Studies (GLP safety, irAE assessment) NHP->Tox_Studies Clinical_Trials Phase I/II Clinical Trials Efficacy_Studies->Clinical_Trials Data supports Tox_Studies->Clinical_Trials Data supports

References

Safety Operating Guide

Navigating the Disposal of Novel Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. While specific disposal protocols are typically outlined in a compound's Safety Data Sheet (SDS), information for novel or proprietary substances like "CMI-392" may not be publicly available. In such instances, researchers must adopt a precautionary approach, treating the substance as hazardous until its properties are fully understood. This guide provides essential, step-by-step procedures for the safe handling and disposal of chemical compounds where a specific SDS is not available.

Immediate Safety and Handling Precautions

When handling a compound with unknown hazardous properties, it is crucial to adhere to the highest safety standards.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety goggles.

  • Hand Protection: Use impermeable gloves.

  • Skin Protection: A lab coat is mandatory. Ensure skin is not exposed.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[1][2]

Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed.

Step-by-Step Disposal Procedure for Unknown Compounds

In the absence of a specific SDS for "this compound," the following general procedure for the disposal of a potentially hazardous chemical should be followed. This procedure is designed to comply with general laboratory safety standards and regulations.

  • Consult Your Institution's Environmental Health and Safety (EHS) Department: This is the most critical step. Your EHS department has the expertise and knowledge of local, state, and federal regulations to provide specific guidance for the disposal of unknown or novel compounds.

  • Do Not Dispose Down the Drain: Never assume a chemical is safe for sewer disposal. Many chemicals can be harmful to aquatic life and may damage plumbing systems.[3]

  • Treat as Hazardous Waste: In the absence of information to the contrary, the compound must be treated as hazardous waste. This means it should be segregated from general waste streams.

  • Container Labeling:

    • Use the original, clearly labeled container if possible.

    • If transferring to a new container for disposal, ensure it is appropriate for the type of waste (e.g., glass for solvents, plastic for aqueous solutions).

    • The container must be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and any known information about its composition or potential hazards.

  • Waste Segregation:

    • Segregate the waste based on its chemical properties (e.g., aqueous, halogenated solvents, non-halogenated solvents).[4] If the properties are unknown, it should be stored separately from other waste streams.

  • Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.

Key Disposal Information in a Safety Data Sheet (SDS)

When an SDS is available, it provides critical information for safe disposal. Researchers should familiarize themselves with these sections.

Section NumberSection TitleDescription of Information Relevant to Disposal
7Handling and StorageProvides guidance on safe handling practices and storage conditions to minimize risks prior to disposal.[5]
8Exposure Controls/Personal ProtectionDetails the necessary personal protective equipment (PPE) to be worn when handling the substance, including during disposal.[2][5]
13Disposal ConsiderationsThis section provides specific information on proper disposal methods, including any regulations that apply to the chemical waste.[3]
14Transport InformationContains information on the classification of the chemical for transportation, which is relevant for off-site disposal.
15Regulatory InformationOutlines the safety, health, and environmental regulations specific to the substance.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a general workflow for the assessment and disposal of a laboratory chemical.

cluster_assessment Chemical Assessment cluster_disposal_known Known Hazard Disposal cluster_disposal_unknown Unknown Hazard Disposal Identify_Chemical Identify Chemical (e.g., this compound) Locate_SDS Locate Safety Data Sheet (SDS) Identify_Chemical->Locate_SDS SDS_Available SDS Available? Locate_SDS->SDS_Available Identify_Hazards Identify Hazards from SDS SDS_Available->Identify_Hazards Yes Treat_as_Hazardous Treat as Hazardous Waste SDS_Available->Treat_as_Hazardous No Follow_SDS_Disposal Follow Disposal Protocol in SDS Section 13 Identify_Hazards->Follow_SDS_Disposal Segregate_Waste Segregate Waste (Aqueous, Solvent, etc.) Follow_SDS_Disposal->Segregate_Waste Label_Container_Known Label Waste Container (Hazardous Waste, Chemical Name) Segregate_Waste->Label_Container_Known EHS_Pickup_Known Arrange for EHS Pickup Label_Container_Known->EHS_Pickup_Known Consult_EHS Consult Institutional EHS Department Treat_as_Hazardous->Consult_EHS Label_Container_Unknown Label as Hazardous Waste (Unknown Compound, 'this compound') Consult_EHS->Label_Container_Unknown Segregate_Separately Segregate Separately from Other Waste Streams Label_Container_Unknown->Segregate_Separately EHS_Pickup_Unknown Arrange for EHS Pickup Segregate_Separately->EHS_Pickup_Unknown

Workflow for Laboratory Chemical Disposal

Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS department for specific disposal instructions for any chemical, especially for novel or unknown compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.